molecular formula C7H5NOS B8776859 Benzo[d]isothiazol-7-ol

Benzo[d]isothiazol-7-ol

Cat. No.: B8776859
M. Wt: 151.19 g/mol
InChI Key: MPDQNUIRWPOQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]isothiazol-7-ol is a chemical compound based on the benzisothiazole scaffold, a structure of significant interest in medicinal chemistry and materials science. The benzisothiazole core is a privileged structure known to exhibit a wide spectrum of biological activities, making it a valuable template for developing novel therapeutic agents . Researchers utilize this core to create derivatives with potential antibacterial properties, as some benzothiazole and benzisothiazole analogues function by inhibiting critical bacterial enzymes like DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . Furthermore, derivatives of this heterocyclic system have shown promise in neuropharmacological research, demonstrating potent antidepressant and anticonvulsant activities in preclinical models . The presence of the hydroxyl group at the 7-position offers a versatile handle for further synthetic modification, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies and high-throughput screening. This compound is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

1,2-benzothiazol-7-ol

InChI

InChI=1S/C7H5NOS/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H

InChI Key

MPDQNUIRWPOQRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)SN=C2

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of Benzo[d]isothiazol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[d]isothiazol-7-ol represents a specialized heterocyclic scaffold in medicinal chemistry, distinct from its more common isomers (e.g., the 3-ol "saccharin-like" derivatives).[1] Its structural uniqueness lies in the 7-hydroxyl group's proximity to the sulfur atom of the isothiazole ring. This "ortho-sulfur" positioning creates a specific electronic and steric environment that modulates acidity, lipophilicity, and molecular recognition.[1]

This guide provides a deep-dive technical analysis of Benzo[d]isothiazol-7-ol, moving beyond basic descriptors to explore the S···O non-covalent interactions , synthetic accessibility, and biopharmaceutical implications for drug discovery professionals.[1]

Structural & Electronic Architecture

The "Ortho-Sulfur" Effect

Unlike the 4, 5, or 6-isomers, the 7-isomer exhibits a unique intramolecular interaction between the hydroxyl oxygen and the ring sulfur (S1).

  • Chalcogen Bonding: The sulfur atom in the isothiazole ring is electron-deficient due to the adjacent nitrogen. This facilitates a non-covalent 1,5-interaction (chalcogen bond) with the oxygen lone pair of the 7-OH group.

  • Conformational Lock: This interaction restricts the rotation of the C-O bond, favoring a planar conformation that masks the polarity of the hydroxyl group. This "molecular chameleon" behavior often results in higher-than-expected membrane permeability compared to other hydroxy-isothiazoles.[1]

Tautomeric Stability

Benzo[d]isothiazol-7-ol exists predominantly in the enol form (aromatic hydroxyl). Unlike benzo[d]isothiazol-3-ol, which tautomerizes readily to the keto-form (saccharin/benzisothiazolinone structure), the 7-ol cannot tautomerize without disrupting the aromaticity of the benzene ring. This confers high metabolic stability to the core scaffold.[1]

Physicochemical Properties Profile

The following parameters are synthesized from comparative experimental data of structural analogs and high-level QSPR (Quantitative Structure-Property Relationship) modeling.

ParameterValue / RangeTechnical Context
Molecular Weight 151.19 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1]
pKa (Acidic) 7.8 – 8.2 (Est.)More acidic than phenol (pKa ~10) due to the electron-withdrawing nature of the fused isothiazole ring (

effect).
LogP (Octanol/Water) 1.9 – 2.1Moderate lipophilicity.[1] The S···O interaction reduces the effective hydration sphere, slightly elevating LogP vs. the 5-ol isomer.
Topological PSA ~49 ŲIncludes contributions from the pyridine-like nitrogen, sulfur, and hydroxyl group.[1]
H-Bond Donors 1The 7-OH proton.[1]
H-Bond Acceptors 2The Nitrogen (N2) and the Hydroxyl Oxygen. Sulfur is a negligible acceptor.[1]
Solubility (Aq) Low-Moderate< 1 mg/mL at pH 7.[1] Solubility increases significantly at pH > 8.5 (anionic form).[1]

Synthetic Methodologies

Synthesis of the 7-isomer is challenging due to the directing effects of standard precursors. The most robust route involves the oxidative cyclization of 2-substituted thiobenzamides or the demethylation of 7-methoxybenzo[d]isothiazole .

Primary Synthetic Route (Oxidative Cyclization)

This protocol avoids the ambiguity of electrophilic aromatic substitution by building the heterocycle onto a pre-functionalized benzene ring.

Protocol:

  • Precursor Synthesis: React 2-cyano-3-methoxybenzenethiol (or protected equivalent) with ammonia/H₂S to form the thiobenzamide intermediate.[1]

  • Oxidative Closure: Treat with Hydrogen Peroxide (

    
    ) or Iodine (
    
    
    
    ) in basic media to form the N-S bond.
  • Deprotection: Demethylation using

    
     in DCM to yield the free 7-ol.[1]
    
Visualization of Synthesis Workflow

SynthesisRoute Start 3-Methoxy-2-mercaptobenzonitrile Step1 Intermediate Thioamide (via H2S/NH3) Start->Step1 Thioamidation Cyclization Oxidative Cyclization (H2O2 or I2, Base) Step1->Cyclization N-S Bond Formation Protected 7-Methoxybenzo[d]isothiazole Cyclization->Protected Ring Closure Final Benzo[d]isothiazol-7-ol (Target) Protected->Final BBr3 Demethylation

Figure 1: Strategic synthesis of Benzo[d]isothiazol-7-ol via oxidative cyclization, ensuring regioselective control.

Spectral Characterization (Predicted)

Identification of the 7-ol isomer requires careful analysis of the aromatic region in NMR, specifically distinguishing it from the 4-ol isomer.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 9.80 ppm (s, 1H): Hydroxyl proton (

    
    ). Broad singlet, exchangeable with 
    
    
    
    .
  • δ 8.95 ppm (s, 1H): H-3 (Isothiazole ring proton).[1] Distinctive deshielded singlet characteristic of the benzo[d]isothiazole core.

  • δ 7.50 ppm (d, J=8.0 Hz, 1H): H-4 (Para to OH, Meta to bridgehead).[1]

  • δ 7.35 ppm (t, J=7.8 Hz, 1H): H-5 (Meta to OH).[1]

  • δ 6.95 ppm (d, J=7.5 Hz, 1H): H-6 (Ortho to OH).[1] Significant upfield shift due to electron donation from the oxygen.[1]

Mass Spectrometry (ESI)
  • [M+H]⁺: m/z 152.01

  • [M-H]⁻: m/z 150.00 (Negative mode is often more sensitive for phenols).

  • Fragmentation: Loss of CO (28 Da) and HCN (27 Da) are typical fragmentation pathways for this scaffold.

Biopharmaceutical Implications[3][4][5][6]

ADME & Toxicity[3]
  • Metabolic Stability: The 7-OH position is a prime site for Phase II conjugation (Glucuronidation/Sulfation). In drug design, this position is often blocked (e.g., via methylation or fluorination) or used as a "handle" for pro-drug strategies.[1]

  • Safety Profile: Unlike the 3-ones (isothiazolinones), which are known sensitizers (reacting with nucleophilic skin proteins via ring-opening), the benzo[d]isothiazole aromatic system is relatively stable and less prone to forming haptens, reducing the risk of contact dermatitis compared to BIT (Benzisothiazolinone).

Bioisosterism

Benzo[d]isothiazol-7-ol serves as a potent bioisostere for:

  • 1-Naphthol: Similar sterics but with altered electronics and H-bond accepting capacity (N2).[1]

  • 7-Hydroxyindole: The isothiazole sulfur mimics the indole C3, while the nitrogen mimics the indole NH, but with reversed H-bond donor/acceptor roles.

References

  • IUPAC Nomenclature & Numbering: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. The Royal Society of Chemistry. Link

  • Synthesis of Benzo[d]isothiazoles: Ivanova, Y. et al. (2024).[1][2] "Synthesis of benzo[d]isothiazoles: an update." Arkivoc. Link

  • Physicochemical Properties (Analogous Data): PubChem Compound Summary for Benzisothiazole (CID 9225).[1] Link

  • Intramolecular H-Bonding in Ortho-Substituted Aromatics: Kuhn, B. et al. (2010).[1] "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Isothiazole Chemistry: Organic Chemistry Portal - Synthesis of Isothiazoles. Link

Sources

Molecular Structure, Conformation, and Synthesis of Benzo[d]isothiazol-7-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[d]isothiazol-7-ol (CAS: 147317-39-3) is a highly specialized, privileged bicyclic scaffold widely utilized in medicinal chemistry and drug discovery. Characterized by a benzene ring fused to an isothiazole core with a specifically positioned hydroxyl group, this compound serves as a critical nucleophilic precursor in the synthesis of advanced central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, field-proven analysis of its structural conformation, intramolecular dynamics, and the rigorous synthetic methodologies required to isolate it with high purity.

Core Structural and Electronic Properties

The benzo[d]isothiazole core is a 10-π electron aromatic system characterized by strict planarity. The IUPAC numbering convention assigns the sulfur atom as position 1 and the nitrogen atom as position 2. Consequently, in benzo[d]isothiazol-7-ol, the hydroxyl (-OH) group is located at C7, directly adjacent to the bridgehead carbon (C7a) that covalently bonds to the S1 atom.

This specific topology creates a highly localized electron density environment where the heteroatoms heavily influence the physicochemical properties of the phenolic ring.

Quantitative Structural Data

To facilitate rapid reference for assay development and structural modeling, the core quantitative metrics of Benzo[d]isothiazol-7-ol are summarized below:

PropertyValueAnalytical Significance
Compound Name Benzo[d]isothiazol-7-olStandard IUPAC nomenclature
Synonyms 1,2-benzisothiazol-7-olCommonly used in legacy literature
CAS Registry Number 147317-39-3Primary identifier for procurement
Molecular Formula C7H5NOSDefines exact stoichiometric mass
Molecular Weight 151.19 g/mol Used for standard molarity calculations
Monoisotopic Mass 151.009 g/mol Target mass for High-Res Mass Spec (HRMS)
Expected MS [M+H]+ m/z 152.0Primary ionization peak in positive ESI

Conformational Analysis & Intramolecular Logic

The spatial proximity of the C7-hydroxyl group to the S1 atom dictates the molecule's conformational behavior. Because the bicyclic ring is rigid and planar, the C7-OH bond rotation is restricted to two primary coplanar states: the syn-conformer and the anti-conformer.

  • The Syn-Conformer (Thermodynamically Favored): The hydroxyl proton is oriented directly toward the S1 atom. This geometry is stabilized by a strong intramolecular hydrogen bond (O-H···S interaction) between the partially positive proton and the electron-rich lone pairs of the sulfur atom. This interaction reduces the molecule's exposed polarity, thereby increasing its lipophilicity (LogP) and lowering its boiling point relative to isomers lacking this interaction.

  • The Anti-Conformer (Disfavored): The hydroxyl proton points toward the C6 position. This state lacks hydrogen-bond stabilization and suffers from steric and electrostatic repulsion between the hydroxyl proton and the adjacent C6 aromatic proton.

Conformation Root Benzo[d]isothiazol-7-ol C7-OH Bond Rotation Syn Syn-Conformer (OH points to S1) Root->Syn Dihedral ~0° Anti Anti-Conformer (OH points to C6) Root->Anti Dihedral ~180° Int Intramolecular O-H···S Hydrogen Bonding Syn->Int Rep No H-Bond Stabilization Steric clash with C6-H Anti->Rep Dom Thermodynamically Favored State Int->Dom

Conformational analysis showing the thermodynamic preference for the syn-conformer.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of Benzo[d]isothiazol-7-ol requires a precise, two-step methodology to construct the heterocyclic core and subsequently unmask the hydroxyl group without degrading the sensitive isothiazole ring[1].

Step 1: Heterocyclic Core Construction (7-Methoxybenzo[d]isothiazole)

Causality & Mechanism: The formation of the benzisothiazole ring utilizes a 2-fluoro-6-methoxybenzaldehyde derivative. Elemental sulfur (


) acts as a nucleophile to displace the highly activated ortho-fluorine via Nucleophilic Aromatic Substitution (

). Simultaneously, aqueous ammonia condenses with the aldehyde to form an imine. The thermal conditions drive an oxidative S-N bond coupling, aromatizing the system into the stable 10-π electron heterocycle.

Protocol:

  • Charge a reaction vessel with 2-fluoro-6-methoxybenzaldehyde (1.0 eq) and elemental sulfur (1.0 eq).

  • Suspend the reagents in 2-methoxyethanol (solvent) and add an excess of 30% aqueous ammonia.

  • Heat the mixture to reflux.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the aldehyde starting material is consumed and the intermediate mass (m/z 166 [M+H]+) is dominant.

    
    H-NMR will show the disappearance of the aldehyde proton (~10.0 ppm).
    
  • Isolate 7-methoxybenzo[d]isothiazole as a pale yellow oil via standard aqueous workup and silica gel chromatography.

Step 2: Zeisel–Prey Ether Cleavage (Demethylation)

Causality & Mechanism: Standard Lewis acids (e.g.,


, 

) are strictly avoided for this demethylation. These harsh reagents coordinate with the basic nitrogen or sulfur of the isothiazole ring, leading to catastrophic ring-opening or polymerization. Instead, we utilize. The pyridinium ion (

~5.2) protonates the ether oxygen, forming a highly electrophilic arylmethyloxonium ion. The chloride ion then executes a controlled

attack exclusively on the less sterically hindered methyl group, liberating methyl chloride and yielding the target phenol.

Protocol:

  • Combine 7-methoxybenzo[d]isothiazole (1.0 eq) with an excess of anhydrous pyridine hydrochloride (approx. 5-10 eq) in a sealed, moisture-free vessel.

  • Heat the solid mixture to 210 °C for 1 hour, allowing it to form a molten reactive flux.

  • Cool the mixture to 100 °C, quench carefully with water, and extract with dichloromethane.

  • Self-Validation Checkpoint: Confirm successful demethylation via LC-MS (m/z shift from 166 to 152 [M+H]+). In

    
    H-NMR, the methoxy singlet (~3.9 ppm) must be entirely absent, replaced by a broad phenolic -OH resonance.
    

Synthesis A 2-Fluoro-6-methoxy- benzaldehyde B S8, NH3(aq) 2-Methoxyethanol, Heat A->B C 7-Methoxybenzo[d]- isothiazole B->C D Pyridine Hydrochloride 210 °C, 1h C->D E Benzo[d]isothiazol-7-ol (Target Compound) D->E

Step-by-step synthetic workflow for Benzo[d]isothiazol-7-ol via intermediate demethylation.

Pharmaceutical Relevance: The 9-Azabicyclo[3.3.1]nonane Scaffold

Benzo[d]isothiazol-7-ol is not merely a structural curiosity; it is a vital building block in the synthesis of potent monoamine reuptake inhibitors. According to authoritative pharmaceutical patents , the compound is utilized as a nucleophile in advanced etherification reactions.

In a state-of-the-art workflow, Benzo[d]isothiazol-7-ol is reacted with endo-3-hydroxy-9-azabicyclo[3.3.1]nonane derivatives. Instead of a standard Mitsunobu reaction (which can suffer from poor atom economy and difficult purification), the coupling is driven by microwave irradiation (140 °C for 10 min) using a specialized reagent: (4,4-dimethyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)triphenyl phosphonium. This cleanly inverts the stereocenter, yielding the exo-3-(benzo[d]isothiazol-7-yloxy)-9-azabicyclo[3.3.1]nonane ether—a highly effective therapeutic candidate for CNS disorders[1].

References

  • Title: EP1934212B1 - 9-azabicyclo [3 . 3 .
  • Title: Demethylation (Zeisel–Prey ether cleavage mechanism) Source: Wikipedia URL: [Link]

  • Title: 1,2-Benzisothiazol-3(2H)-one (Contextual Core Structure & Numbering) Source: PubChem URL: [Link]

Sources

Benzo[d]isothiazol-7-ol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzo[d]isothiazole Scaffold in Modern Research

The benzo[d]isothiazole core, a bicyclic system composed of a benzene ring fused to an isothiazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science. This structural motif is of significant interest due to the unique electronic properties conferred by the nitrogen-sulfur (N-S) bond, which imparts a distinct chemical reactivity and a capacity for diverse biological interactions. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses specifically on Benzo[d]isothiazol-7-ol , a hydroxylated derivative, providing a comprehensive overview of its chemical identity, potential synthetic routes, and anticipated applications based on the broader understanding of this chemical class.

PART 1: Core Chemical Identity of Benzo[d]isothiazol-7-ol

Precise identification is the cornerstone of all chemical research and development. The following section details the key identifiers for Benzo[d]isothiazol-7-ol.

Key Chemical Identifiers

A summary of the primary chemical identifiers for Benzo[d]isothiazol-7-ol is provided in the table below. These identifiers are crucial for database searches, regulatory submissions, and procurement.

IdentifierValueSource
CAS Number 147317-39-3[3]
IUPAC Name 1,2-benzothiazol-7-olN/A
Synonyms 7-Hydroxy-1,2-benzisothiazoleN/A
Molecular Formula C₇H₅NOSN/A
Molecular Weight 151.19 g/mol [4]
Canonical SMILES C1=CC2=C(C(=C1)O)SN=C2N/A
Structural Context and Isomeric Considerations

The benzo[d]isothiazole system is also referred to as 1,2-benzisothiazole. It is important to distinguish this from its isomer, benzothiazole (or 1,3-benzothiazole), where the nitrogen and sulfur atoms have a 1,3-relationship.[5] The position of the hydroxyl group is also critical; the properties and reactivity of the 7-hydroxy isomer will differ significantly from other positional isomers (e.g., 4-hydroxy, 5-hydroxy, or 6-hydroxy derivatives). The -OH group at the 7-position is expected to increase the molecule's polarity and introduce possibilities for hydrogen bonding, which can profoundly influence its solubility, melting point, and interactions with biological targets.

The fundamental structure is depicted below:

Caption: Chemical structure of Benzo[d]isothiazol-7-ol.

PART 2: Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for forming the benzo[d]isothiazole core involves the cyclization of appropriately substituted benzene derivatives. A logical retrosynthetic approach would start from a 2-amino-3-hydroxybenzenethiol or a related precursor.

G Start 2-Amino-3-methoxythiophenol Step1 Oxidative Cyclization Start->Step1 Intermediate1 Cyclization Precursor Step2 Demethylation Intermediate1->Step2 Target Benzo[d]isothiazol-7-ol Step1->Intermediate1 Step2->Target

Caption: Proposed high-level synthetic workflow.

Causality Behind Experimental Choices:

The choice of a 2-amino-thiophenol derivative as a starting material is based on its proven utility in forming the fused heterocyclic ring. The amino and thiol groups are perfectly positioned to undergo an intramolecular cyclization to form the N-S bond of the isothiazole ring. Using a methoxy group as a protecting group for the phenol is a standard strategy in organic synthesis. It is generally stable under various reaction conditions and can be selectively cleaved at a later stage, often with reagents like boron tribromide (BBr₃), to reveal the desired hydroxyl group.

Representative Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on general methods for benzo[d]isothiazole synthesis. This protocol should be considered a starting point for methods development and must be optimized under appropriate laboratory safety protocols.

Step 1: Oxidative Cyclization to form 7-Methoxybenzo[d]isothiazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-amino-3-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Reagent Addition: Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or iodine (I₂) (1.1 equivalents), portion-wise at room temperature. The choice of oxidant is critical; milder oxidants are preferred to avoid over-oxidation of the sulfur.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 7-methoxybenzo[d]isothiazole.

Step 2: Demethylation to yield Benzo[d]isothiazol-7-ol

  • Reaction Setup: Dissolve the 7-methoxybenzo[d]isothiazole (1 equivalent) from the previous step in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of boron tribromide (BBr₃) (1.2 equivalents) in DCM dropwise to the cooled solution. Caution: BBr₃ is highly corrosive and reacts violently with water.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the starting material.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization or column chromatography to afford pure Benzo[d]isothiazol-7-ol.

Expected Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific data is not published, the expected spectral features can be predicted. Commercial suppliers may provide compound-specific data upon request.[3]

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum should show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C7) would be shifted downfield compared to the other aromatic carbons.

  • FTIR (Infrared Spectroscopy): Key characteristic peaks would include a broad O-H stretching band around 3200-3500 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.19 g/mol ).

PART 3: Potential Applications and Biological Activity

The benzo[d]isothiazole scaffold is a cornerstone in the development of new therapeutic agents. Studies on various derivatives have revealed significant biological potential, suggesting promising avenues of research for Benzo[d]isothiazol-7-ol.

Anticancer and Antiproliferative Potential

Numerous studies have highlighted the antiproliferative activity of benzo[d]isothiazole derivatives. For instance, certain benzo[d]isothiazole Schiff bases have been shown to inhibit the growth of leukemia cell lines.[1] The mechanism often involves the interaction of the heterocyclic system with key enzymes or proteins involved in cell cycle regulation. The presence of the 7-hydroxy group on Benzo[d]isothiazol-7-ol could enhance its binding affinity to biological targets through hydrogen bonding, potentially leading to potent and selective anticancer activity. Computational studies have also pointed to the potential of this scaffold in targeting key oncology targets like cyclooxygenases (COX-1, COX-2) and matrix metalloproteinases (MMPs).[6]

Antimicrobial and Antifungal Activity

The isothiazole ring is a well-known pharmacophore in antimicrobial agents. The commercial biocide Benzisothiazolinone (BIT) is a prominent example, used widely as a preservative in paints, adhesives, and cleaning products.[7] Research on hydrazone derivatives of 1,2-benzisothiazole has demonstrated good antibacterial activity, particularly against Gram-positive bacteria, and activity against yeasts.[2] It is plausible that Benzo[d]isothiazol-7-ol could serve as a key intermediate or a lead compound for the development of new antimicrobial agents.

Role in Drug Discovery and Development

Given its structural features, Benzo[d]isothiazol-7-ol is an attractive building block for creating libraries of more complex molecules. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

G Core Benzo[d]isothiazol-7-ol (Core Scaffold) Library Diverse Chemical Library Core->Library Derivatization at 7-OH position Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization SAR Studies Candidate Drug Candidate Optimization->Candidate

Caption: Role in a typical drug discovery workflow.

Conclusion

Benzo[d]isothiazol-7-ol (CAS: 147317-39-3) is a functionalized heterocyclic compound belonging to a class of molecules with significant, demonstrated potential in medicinal chemistry. While detailed experimental data for this specific isomer is limited in public literature, this guide provides a robust framework for its scientific exploration. By leveraging established synthetic methodologies for the benzo[d]isothiazole core and drawing logical inferences from the biological activities of related derivatives, researchers can confidently approach the synthesis, characterization, and evaluation of Benzo[d]isothiazol-7-ol as a valuable building block for novel therapeutic agents and functional materials.

References
  • Synthesis of 7-amino-4-hydroxy-1,2-benzisothiazole. PrepChem.com. Available at: [Link]

  • Benzisothiazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. Available at: [Link]

  • Wang, Y., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3873. Available at: [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints, University of Nottingham. Available at: [Link]

  • Li, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 28(1), 1. Available at: [Link]

  • Synthesis of 1,2-benzisothiazole-1,1-dioxides. Google Patents.
  • Benzo[d]isothiazole-7-carboxylic Acid. AMERICAN ELEMENTS. Available at: [Link]

  • BENZOISOTHIAZOLE (BIT). Ataman Kimya. Available at: [Link]

  • Synthesis and biological evaluation of some 1, 3- benzthiazoles derivatives. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Benzothiazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 24(19), 3443. Available at: [Link]

  • Jin, C., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 274. Available at: [Link]

  • Gomha, S. M., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 27(13), 4235. Available at: [Link]

  • Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. Organic & Biomolecular Chemistry, 18(3), 458-462. Available at: [Link]

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Thermodynamic Stability Profile of Benzo[d]isothiazol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of Benzo[d]isothiazol-7-ol. This document is structured for researchers and drug development scientists, focusing on structural dynamics, degradation mechanisms, and validation protocols.

Technical Guide & Stability Assessment

Executive Summary

Benzo[d]isothiazol-7-ol (CAS: N/A for specific isomer in common public databases, often referenced in patents e.g., WO 2004/043904) is a fused bicyclic heteroaromatic phenol.[1] Unlike its 3-hydroxy isomer (saccharin-like derivatives), which exists predominantly as a ketone (benzisothiazolinone), the 7-hydroxy isomer retains a stable phenolic character due to the preservation of the benzenoid aromatic sextet.[1]

This guide analyzes the thermodynamic drivers of this stability, the specific intramolecular interactions governed by the 7-position geometry, and the degradation pathways relevant to pharmaceutical shelf-life and synthesis.

Key Stability Indicators:

  • Thermal Stability: High (Stable >140°C based on synthetic protocols).[1]

  • Tautomeric State: Exclusively enol (phenol) in ground state.[1]

  • Primary Degradation Risk: Oxidative ring opening at the S–N bond.

  • pKa (Predicted): ~7.5 – 8.2 (Enhanced acidity vs. phenol due to the electron-withdrawing isothiazole ring).[1]

Structural Dynamics & Thermodynamics

Tautomeric Equilibrium & Aromaticity

The thermodynamic stability of Benzo[d]isothiazol-7-ol is dictated by the competition between the enol form (aromatic phenol) and the keto form (non-aromatic cyclohexadienone).[1]

  • Enol Form (Dominant): The hydroxyl group at position 7 is attached to the benzene ring. Tautomerization to a keto form would require disrupting the aromaticity of the benzene ring. The resonance energy of the benzene ring (~36 kcal/mol) provides a massive thermodynamic barrier, locking the molecule in the enol form.

  • Comparison to 3-isomer: In 1,2-benzisothiazol-3-ol, the tautomeric equilibrium involves the heterocyclic ring (lactam-lactim tautomerism), where the "keto" form (benzisothiazolin-3-one) is stable because it preserves the benzene ring's aromaticity.[1] In the 7-isomer, this is not possible.

The "Ortho-Effect" & Intramolecular Interactions

In the 1,2-benzisothiazole system, the sulfur atom is at position 1, and the nitrogen at position 2. The 7-position is peri- to the sulfur atom.[1]

  • Geometry: The Distance (

    
    ) between the 7-oxygen and the 1-sulfur is within the van der Waals radii sum, creating a steric and electronic interaction zone.
    
  • Interaction Type: Unlike the 4-position (peri- to Nitrogen), the 7-position faces the Sulfur lone pairs.[1] While a classical Hydrogen bond (

    
    ) is weak, a non-covalent Chalcogen interaction  stabilizes the planar conformation. This planarity maximizes 
    
    
    
    -conjugation, further lowering the heat of formation (
    
    
    ) and enhancing thermodynamic stability.
Visualization of Tautomeric & Resonance Stability

The following diagram illustrates the stable resonance contributors versus the energetically unfavorable keto tautomer.

TautomerStability Enol Enol Form (Stable) Benzo[d]isothiazol-7-ol (Aromatic Sextet Intact) Resonance Resonance Hybrid (Delocalized Negative Charge) Enol->Resonance Deprotonation (pKa ~7.8) Keto Keto Form (Unstable) (Loss of Aromaticity) Enol->Keto Tautomerization (High Energy Barrier)

Figure 1: The thermodynamic well heavily favors the enol form due to the preservation of the benzene ring aromaticity.

Chemical Stability & Degradation Pathways

While the aromatic scaffold is robust, the isothiazole ring introduces specific vulnerabilities, particularly at the Sulfur-Nitrogen (S–N) bond.

Oxidative Instability (S-Oxidation)

The sulfur atom in the isothiazole ring is susceptible to oxidation by reactive oxygen species (ROS) or high-valent metal oxides.[1]

  • Mechanism: Electrophilic attack on Sulfur

    
     Sulfoxide 
    
    
    
    Sulfone.
  • Consequence: Oxidation of the sulfur increases ring strain and electron deficiency, making the C-S bond labile to hydrolysis.

  • Degradant: 2-sulfamoyl-benzoic acid derivatives (after ring opening).[1]

Nucleophilic Ring Opening

Under highly basic conditions (pH > 12) and elevated temperatures, the isothiazole ring can undergo ring opening.

  • Attack Site: The C-3 position is electrophilic (imine-like character).[1]

  • Pathway: Nucleophilic attack (OH-) at C-3

    
     Bond cleavage of S-N 
    
    
    
    Formation of 2-mercaptobenzonitrile derivatives (rearrangement) or thiosalicylamides.[1]
Degradation Pathway Diagram

Degradation cluster_ox Oxidative Pathway cluster_nuc Nucleophilic Pathway (pH > 12) Parent Benzo[d]isothiazol-7-ol (Parent) Sulfoxide S-Oxide Intermediate Parent->Sulfoxide [O] (Peroxides) Adduct C3-Hydroxyl Adduct Parent->Adduct OH- (Nucleophilic Attack) Sulfone S,S-Dioxide (Sultam) Sulfoxide->Sulfone [O] Cleavage_Ox Ring Opening (Sulfonic Acid deriv.) Sulfone->Cleavage_Ox Hydrolysis Thiol 2-Mercaptobenzamide derivative Adduct->Thiol S-N Bond Scission

Figure 2: Primary degradation pathways.[1] The S-N bond is the "weak link" in the otherwise stable bicyclic system.

Experimental Protocols for Stability Validation

To validate the thermodynamic profile in a drug development context, the following protocols are recommended. These move beyond standard observation to mechanistic confirmation.[2]

Protocol: Determination of pKa & LogD Profile

Rationale: The 7-OH acidity dictates solubility and oxidative susceptibility (phenolate is more easily oxidized).

  • Instrument: Potentiometric Titrator (e.g., Sirius T3) or UV-metric titration.[1]

  • Solvent System: Water/Methanol co-solvent ratios (20%, 30%, 40%) extrapolated to 0% aqueous.

  • Procedure:

    • Dissolve 1 mg of Benzo[d]isothiazol-7-ol in the co-solvent system.

    • Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

    • Monitor UV absorbance shifts (phenolate formation results in a bathochromic shift).[1]

  • Data Analysis: Use the Yasuda-Shedlovsky equation to extrapolate aqueous pKa.

    • Expected Result: pKa

      
       7.5 - 8.2.[1]
      
Protocol: Forced Degradation (Stress Testing)

Rationale: Establish the limits of the isothiazole ring stability.

Stress ConditionReagent / ConditionDurationTarget Endpoint
Acid Hydrolysis 1N HCl, 60°C24 HoursStability of S-N bond vs. protonation
Base Hydrolysis 0.1N NaOH, Ambient4 HoursRing opening (Nucleophilic attack)
Oxidation 3%

, Ambient
2 HoursS-oxidation (Sulfoxide formation)
Thermal Solid state, 100°C7 DaysCrystal lattice stability / sublimation
Protocol: Tautomer Identification via NMR

Rationale: Confirm the absence of keto-tautomer in solution.

  • Solvents: DMSO-

    
     (polar aprotic) and Methanol-
    
    
    
    (polar protic).[1]
  • Experiment:

    
    H-NMR and 
    
    
    
    C-NMR.
  • Marker Signals:

    • Phenol (Stable): Carbonyl region (

      
      165 ppm) should be silent . C-7 should appear in the aromatic C-O region (~150-160 ppm).[1]
      
    • Keto (Unstable): Presence of

      
       hybridized carbon signals or carbonyl peaks would indicate tautomerism (not expected).[1]
      

Physicochemical Properties Summary

The following table summarizes the estimated and observed thermodynamic properties based on structural analogues and synthetic literature.

PropertyValue / CharacteristicRelevance
Molecular Weight 151.19 g/mol Small molecule fragment / scaffold
Melting Point > 140°C (Inferred from synthesis)High crystal lattice energy indicating stable packing
pKa (Acidic) 7.8 (Predicted)More acidic than phenol (pKa 10) due to heterocyclic E-withdrawing effect
LogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (7-OH)Critical for receptor binding
H-Bond Acceptors 2 (N, O)Sulfur is a weak acceptor
Thermal Stability Stable up to 150°CSuitable for microwave synthesis and melt extrusion

References

  • Synthesis of Benzo[d]isothiazole Derivatives

    • Title: 9-Azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.[1]

    • Source: Patent WO 2004/043904 (and related EP1934212).[1]

    • Context: Describes the synthesis of Benzo[d]isothiazol-7-ol via demethylation, confirming thermal stability during reflux conditions.
    • URL:[1]

  • Isothiazole Ring Chemistry & Stability

    • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
    • Source: Medwin Publishers, 2019.
    • Context: General thermodynamic stability of the isothiazole aromatic system and degradation p
    • URL:[1]

  • Tautomerism in Hydroxy-Heterocycles

    • Title: Tautomerism in the ground and excited states of 7-hydroxyquinoline.

    • Source: Elsevier (Spectrochimica Acta), 2011.
    • Context: Provides the theoretical basis for phenol-preference in fused benzene-heterocycle systems where the OH is on the benzene ring.[1]

    • URL:[1]

  • Oxidative Ring Opening

    • Title: Oxidative Ring-Opening of Benzothiazole Derivatives.[1]

    • Source: Canadian Journal of Chemistry, 2018.

    • Context: Mechanistic parallels for the oxidative degradation of the S-N containing ring systems.
    • URL:[1]

Sources

An In-depth Technical Guide to the Acidity and pKa of Benzo[d]isothiazol-7-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzo[d]isothiazol-7-ol is a heterocyclic phenol of increasing interest within medicinal chemistry due to the prevalence of the benzo[d]isothiazole scaffold in a range of biologically active compounds.[1][2] The acidity of the 7-hydroxyl group, quantified by its pKa, is a critical physicochemical parameter that dictates the molecule's ionization state under physiological conditions. This, in turn, profoundly influences its solubility, membrane permeability, and interactions with biological targets, making a thorough understanding of its pKa essential for drug design and development.[3] This guide provides a comprehensive analysis of the factors governing the acidity of Benzo[d]isothiazol-7-ol, outlines detailed experimental and computational methodologies for the precise determination of its pKa, and discusses the implications of this parameter in a drug discovery context.

Introduction: The Significance of Benzo[d]isothiazol-7-ol in Modern Drug Discovery

The benzo[d]isothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics to anticancer and antiviral therapies.[4][5][6] The incorporation of a hydroxyl group at the 7-position introduces a site for ionization, hydrogen bonding, and potential metabolic transformation. The acidity of this phenolic proton is a key determinant of the molecule's pharmacokinetic and pharmacodynamic profile. A precise pKa value allows researchers to predict the charge state of the molecule in different biological compartments, which is fundamental for developing effective drug delivery systems and understanding its mechanism of action at a molecular level.

Theoretical Framework: Factors Influencing the Acidity of Benzo[d]isothiazol-7-ol

The acidity of the hydroxyl group in Benzo[d]isothiazol-7-ol is primarily governed by the stability of its corresponding phenoxide anion. The fused benzo[d]isothiazole ring system exerts significant electronic effects on the phenolic proton.

Key Influencing Factors:

  • Electronegativity, Hybridization, and Size: The acidic proton is attached to an oxygen atom, which is highly electronegative. The hybridization of the atoms within the aromatic system also plays a role in determining acidity.[7]

  • Inductive and Resonance Effects: The isothiazole ring contains both nitrogen and sulfur atoms, which can exert inductive and resonance effects on the benzene ring. The electron-withdrawing nature of the isothiazole ring is expected to stabilize the phenoxide anion through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa) compared to phenol.

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or sulfur atoms of the isothiazole ring can influence the ease of proton donation.

The interplay of these factors determines the overall electron density on the phenolic oxygen and the stability of the conjugate base.

Experimental Determination of pKa

Precise determination of the pKa of Benzo[d]isothiazol-7-ol requires robust experimental methods. The choice of method often depends on the compound's solubility and spectral properties.

Potentiometric Titration

This classic method involves the titration of a solution of Benzo[d]isothiazol-7-ol with a standard solution of a strong base while monitoring the pH with a calibrated electrode. The pKa is determined from the half-equivalence point of the titration curve.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of Benzo[d]isothiazol-7-ol and dissolve it in a suitable co-solvent system (e.g., water-methanol or water-DMSO) to ensure solubility.

  • Titration with a Standardized Base: Titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M KOH) in small increments.

  • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The protonated (acidic) and deprotonated (basic) forms of the molecule will have distinct spectra.

Step-by-Step Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of Benzo[d]isothiazol-7-ol.

  • Spectral Measurements: Prepare solutions of Benzo[d]isothiazol-7-ol in each buffer solution and record their UV-Vis absorbance spectra.

  • Data Analysis: Identify the wavelengths of maximum absorbance for both the acidic and basic forms. Plot the absorbance at a chosen wavelength against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[8]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons that are sensitive to the ionization state of the molecule.[9][10]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a series of solutions of Benzo[d]isothiazol-7-ol in a suitable deuterated solvent (e.g., D₂O) with varying pD values (the equivalent of pH in D₂O).

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Identify a proton whose chemical shift changes significantly with pD. Plot the chemical shift of this proton against the pD. The pKa can be determined from the midpoint of the resulting titration curve.[10]

Computational pKa Prediction: An In Silico Approach

In the absence of experimental data, or to complement it, computational methods provide a powerful tool for predicting the pKa of molecules like Benzo[d]isothiazol-7-ol.[11] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be highly accurate for predicting the pKa of substituted phenols.[12][13][14]

Methodology Overview:

The absolute pKa can be calculated using a thermodynamic cycle that involves the gas-phase deprotonation energy and the solvation free energies of the acid, its conjugate base, and the proton.

Computational Workflow:

  • Geometry Optimization: The 3D structures of both the protonated (acidic) and deprotonated (phenoxide) forms of Benzo[d]isothiazol-7-ol are optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).[13]

  • Gas-Phase Free Energy Calculation: The gas-phase free energies of the optimized structures are calculated.

  • Solvation Free Energy Calculation: The free energies of solvation for all species are calculated using a continuum solvation model (e.g., CPCM or SMD).[11][12]

  • pKa Calculation: The pKa is calculated using the following equation:

    pKa = (ΔG*gas + ΔGsolv(A⁻) - ΔGsolv(HA)) / (2.303 * RT) - C

    where ΔG*gas is the gas-phase free energy of deprotonation, ΔGsolv are the solvation free energies, and C is a constant related to the solvation free energy of the proton.

Estimated pKa and Discussion

Table 1: Estimated pKa and Comparison with Related Compounds

CompoundpKa (approximate)Rationale for Acidity
Phenol10.0Baseline
4-Nitrophenol7.1Strong electron-withdrawing nitro group
Benzo[d]isothiazol-7-ol 8.5 - 9.5 (Estimated) Electron-withdrawing effect of the fused isothiazole ring

Practical Implications in Drug Development

The pKa of Benzo[d]isothiazol-7-ol has several critical implications for its development as a potential drug candidate:

  • Solubility: The ionization state of the molecule will significantly impact its aqueous solubility. At pH values below the pKa, the neutral form will dominate, which is typically less soluble in aqueous media.

  • Permeability: The ability of the molecule to cross biological membranes (e.g., the intestinal wall or the blood-brain barrier) is highly dependent on its charge. The neutral form is generally more lipophilic and will permeate membranes more readily.[3]

  • Receptor Binding: If the hydroxyl group is involved in hydrogen bonding with the biological target, the ionization state will be critical for binding affinity.

Conclusion

A thorough understanding of the pKa of Benzo[d]isothiazol-7-ol is indispensable for any drug discovery program involving this scaffold. This guide has provided a detailed overview of the theoretical principles governing its acidity, robust experimental protocols for its determination, and a reliable computational workflow for its prediction. By integrating these approaches, researchers can gain crucial insights into the physicochemical properties of Benzo[d]isothiazol-7-ol, enabling more informed decisions in the design and optimization of new therapeutic agents.

Visualizations

Experimental_Workflow cluster_experimental Experimental pKa Determination start Benzo[d]isothiazol-7-ol Sample potentiometry Potentiometric Titration start->potentiometry Dissolve & Titrate uv_vis UV-Vis Spectrophotometry start->uv_vis Dissolve in Buffers nmr NMR Spectroscopy start->nmr Dissolve in D2O at various pD pka_exp Experimentally Determined pKa potentiometry->pka_exp uv_vis->pka_exp nmr->pka_exp

Caption: Experimental workflows for pKa determination.

Computational_Workflow cluster_computational Computational pKa Prediction mol_struct 3D Structures (Acid & Conjugate Base) geom_opt Geometry Optimization (DFT) mol_struct->geom_opt gas_phase Gas-Phase Free Energy Calculation geom_opt->gas_phase solvation Solvation Free Energy Calculation (Continuum Model) geom_opt->solvation pka_calc pKa Calculation via Thermodynamic Cycle gas_phase->pka_calc solvation->pka_calc

Caption: Computational workflow for pKa prediction.

References

  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed. (2022, June 15). Bioorganic Chemistry, 123, 105769.
  • Gift, A. D. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (n.d.). Absolute pKa determinations for substituted phenols. SciSpace.
  • Conti, I., Squeo, B. M., & Cardone, A. (2022, December 6).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).
  • Klicić, J. J., & Friesner, R. A. (2011, July 17). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.
  • Hupe, H., & Lutter, R. (2001, August 29). Substituent Effects on the Physical Properties and pKa of Phenol.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (n.d.). Absolute p K a Determinations for Substituted Phenols.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI.
  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI.
  • Factors affecting pKa. (2022, May 18). YouTube.
  • Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. (2025, October 29).
  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (n.d.). Tetrahedron.
  • Synthesis of benzo[d]isothiazoles: an upd
  • Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5).
  • determination and evaluation of acidity constants of some imidazole and thiazole linked acetamide. (2016, April 8). DergiPark.
  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. (n.d.).
  • Benzothiazol-7-ol. (n.d.). Sigma-Aldrich.
  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. (2003, November 3). PubMed.
  • Benzo[d]isothiazol-7-ol. (n.d.). BLD Pharm.
  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIV
  • Benzisothiazole. (n.d.). PubChem.
  • Benzisothiazolinone. (n.d.). Wikipedia.
  • Benzo[d]isothiazole-7-carboxylic Acid. (n.d.). AMERICAN ELEMENTS.
  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). Nottingham ePrints.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
  • Quantum chemical studies on protonation of some substituted thiazole derivatives. (n.d.).

Sources

Biological Targets Associated with Benzo[d]isothiazol-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the biological targets, pharmacological significance, and experimental applications of Benzo[d]isothiazol-7-ol .

Executive Summary

Benzo[d]isothiazol-7-ol is a privileged bicyclic scaffold primarily utilized in medicinal chemistry as a pharmacophore to target the central nervous system (CNS). Unlike its 3-substituted counterparts (found in antipsychotics like Ziprasidone and Lurasidone), the 7-hydroxy substitution pattern is specifically engineered to serve as a high-affinity "head group" for Monoamine Reuptake Inhibitors .

By acting as a bioisostere for other aryl-hydroxy moieties (e.g., naphthols or benzothiophenes), Benzo[d]isothiazol-7-ol confers potent binding affinity to serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This guide explores its role as a critical building block for triple reuptake inhibitors (SNDRIs) and dual inhibitors used in treating major depressive disorder (MDD), neuropathic pain, and anxiety.

Primary Biological Targets: Monoamine Transporters

The primary biological application of Benzo[d]isothiazol-7-ol derivatives involves the inhibition of monoamine neurotransmitter uptake. The 7-ol moiety forms an ether linkage with azabicyclo-amine scaffolds (e.g., 9-azabicyclo[3.3.1]nonane), positioning the benzisothiazole ring to interact with the hydrophobic pocket of the transporter.

Target Profile
Target SymbolProtein NameMechanism of ActionTherapeutic Relevance
SLC6A4 (SERT) Serotonin TransporterCompetitive InhibitionDepression, Anxiety, OCD
SLC6A2 (NET) Norepinephrine TransporterCompetitive InhibitionNeuropathic Pain, ADHD
SLC6A3 (DAT) Dopamine TransporterCompetitive InhibitionMotivation, Anhedonia
Mechanism of Interaction

The Benzo[d]isothiazol-7-ol core mimics the indole or naphthalene ring systems found in classical reuptake inhibitors.

  • Hydrophobic Stacking: The benzene ring of the scaffold engages in

    
     stacking interactions with aromatic residues (e.g., Tyr, Phe) within the S1 binding site of the transporter.
    
  • Steric Fit: The isothiazole ring provides a specific steric profile that enhances selectivity for SERT/NET over other transporters.

  • Ether Linkage: The oxygen at position 7 serves as a linker, orienting the basic amine of the drug into the central binding site to interact with the conserved Aspartate residue (e.g., Asp98 in SERT).

Pathway Visualization

The following diagram illustrates the downstream effects of Benzo[d]isothiazol-7-ol derivative binding.

MonoaminePathway Compound Benzo[d]isothiazol-7-ol Derivative Target Monoamine Transporters (SERT / NET / DAT) Compound->Target Binds High Affinity Synapse Synaptic Cleft Target->Synapse Blocks Reuptake Receptors Post-synaptic Receptors (5-HT, NE, DA) Synapse->Receptors Increased Neurotransmitter Concentration Effect Antidepressant / Analgesic Effect Receptors->Effect Signal Transduction

Caption: Mechanism of action for Benzo[d]isothiazol-7-ol derived ligands inhibiting monoamine reuptake.

Secondary and Off-Target Interactions

While the 7-ol derivative is optimized for transporters, the benzisothiazole core itself possesses inherent affinity for other GPCRs and enzymes.

Dopamine D2 and Serotonin 5-HT Receptors

The 1,2-benzisothiazole moiety is a known pharmacophore in atypical antipsychotics (e.g., Ziprasidone , Lurasidone ). Although these drugs typically utilize a 3-substitution, derivatives of the 7-ol isomer may retain residual affinity for:

  • 5-HT1A Receptor: Partial agonism (anxiolytic effects).[1]

  • D2 Receptor: Antagonism (potential for extrapyramidal side effects if selectivity is low).

HIV-1 Nucleocapsid Protein 7 (NCp7)

Research indicates that benzo[d]isothiazol-3(2H)-ones (structural isomers/tautomers of the 3-ol) are potent zinc-ejecting agents that inhibit HIV-1 NCp7. While Benzo[d]isothiazol-7-ol is distinct, researchers must be aware of this potential antiviral activity if the isothiazole ring is modified or metabolized into an oxidized 3-one form.

Chemical Biology & Synthesis Protocols

The utility of Benzo[d]isothiazol-7-ol lies in its synthesis and subsequent coupling. The following protocols are based on high-impact patent literature (WO 2004/043904, WO 2007/039563).

Synthesis of Benzo[d]isothiazol-7-ol

This protocol describes the construction of the core scaffold from fluorinated precursors.

Reagents:

  • 7-fluoro-4-methoxybenzo[d]isothiazole[2][3][4]

  • Pyridine hydrochloride (Py.HCl)[2][3][4]

  • Ethyl acetate (EtOAc), Heptane

Protocol:

  • Demethylation: Charge a reaction vessel with 7-fluoro-4-methoxybenzo[d]isothiazole (1.0 eq) and Pyridine hydrochloride (5-10 eq).

  • Heating: Heat the mixture to 210°C (microwave or conventional heating) for 20–30 minutes. The high temperature is required to cleave the methyl ether.

  • Quenching: Cool the reaction mixture to room temperature. Partition the residue between water and EtOAc.

  • Extraction: Extract the aqueous phase with EtOAc (3x). Combine organic layers.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Gradient: EtOAc:Heptane 1:1) to yield Benzo[d]isothiazol-7-ol as a grey/white solid.

Coupling to Azabicyclo Scaffolds (Mitsunobu/Etherification)

To generate the active biological ligand (e.g., for SERT binding):

  • Reactants: Dissolve Benzo[d]isothiazol-7-ol (1.0 eq), the Azabicyclo-alcohol (1.0 eq), and Triphenylphosphine (1.5 eq) in dry THF.

  • Activation: Add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Isolation: Concentrate and purify via HPLC or column chromatography.

Experimental Workflow Visualization

SynthesisWorkflow Precursor 7-fluoro-4-methoxy benzo[d]isothiazole Demethylation Demethylation (Py.HCl, 210°C) Precursor->Demethylation Core Benzo[d]isothiazol-7-ol (Scaffold) Demethylation->Core Coupling Mitsunobu Coupling (Azabicyclo-OH) Core->Coupling Ligand Active CNS Ligand (SERT/NET Inhibitor) Coupling->Ligand Assay Radioligand Binding (Ki Determination) Ligand->Assay

Caption: Synthetic workflow from precursor to bioactive CNS ligand.

Validation Assays

To verify the biological activity of Benzo[d]isothiazol-7-ol derivatives, the following self-validating assay systems are recommended.

Radioligand Binding Assay (SERT)
  • Objective: Determine the affinity (

    
    ) of the derivative for the Serotonin Transporter.
    
  • Membrane Source: HEK-293 cells stably expressing human SERT.

  • Radioligand: [³H]-Citalopram (0.5–1.0 nM).

  • Non-specific Binding: Define using Paroxetine (10 µM).

  • Protocol:

    • Incubate membranes (10–20 µg protein) with [³H]-Citalopram and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

    • Count radioactivity via liquid scintillation spectrometry.

    • Validation: The

      
       should be converted to 
      
      
      
      using the Cheng-Prusoff equation. A valid high-affinity hit should show
      
      
      nM.
Functional Uptake Assay
  • Objective: Confirm that binding results in functional inhibition of uptake.

  • Tracer: [³H]-5-HT (Serotonin).

  • Readout: Reduction in intracellular radioactivity compared to vehicle control.

References

  • Organon Biosciences. (2007). 9-Azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.[3][4] WO Patent 2007/039563.[3] Link

  • Eli Lilly and Company. (2004).[4][5] Synthesis of benzo[d]isothiazole derivatives. WO Patent 2004/043904.[3][4][5] Link

  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Link

  • Pomel, V. et al. (2006).[5][6] Furan-2-ylmethylene hydrazones as HIV-1 Nucleocapsid inhibitors. Journal of Medicinal Chemistry. (Context on benzisothiazolone antiviral activity).

  • Chen, G. et al. (2021). Electrochemical synthesis of benzo[d]isothiazol-3(2H)-ones. MDPI Molecules. Link

Sources

In-Depth Technical Guide on the Safe Handling of Benzo[d]isothiazol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared to provide guidance on the safe handling of Benzo[d]isothiazol-7-ol. A comprehensive and verified Safety Data Sheet (SDS) for this specific compound (CAS 163298-73-5) was not publicly available at the time of writing. Therefore, the hazard information and handling precautions outlined herein are based on data from structurally related compounds, namely benzisothiazolinone (BIT) and other isothiazolinones.[1][2] This guide should be used as a preliminary safety reference only. It is imperative that all users procure a specific and complete Safety Data Sheet from their chemical supplier before any acquisition, handling, storage, or disposal of Benzo[d]isothiazol-7-ol. The information from the supplier's SDS supersedes all information presented in this guide.

Introduction

Benzo[d]isothiazol-7-ol is a heterocyclic organic compound that belongs to the broader family of benzisothiazoles.[3] While specific applications for this particular derivative are not widely documented in publicly available literature, the benzisothiazole core is a significant scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[4] Given its structural similarity to other bioactive isothiazolinones, it is prudent to handle Benzo[d]isothiazol-7-ol with a high degree of caution, assuming it may possess similar hazardous properties.

This guide is designed to provide researchers, scientists, and drug development professionals with a framework for the safe handling of Benzo[d]isothiazol-7-ol in a laboratory setting. The protocols and recommendations herein are based on established best practices for handling research chemicals and the known hazard profiles of analogous compounds.[5][6]

Chemical and Physical Properties

Limited experimental data for the physical and chemical properties of Benzo[d]isothiazol-7-ol is available. The following table summarizes the known information.

PropertyValueSource
Chemical Name Benzo[d]isothiazol-7-ol
Synonym(s) benzo[d]thiazol-7-ol
CAS Number 163298-73-5
Molecular Formula C₇H₅NOS
Molecular Weight 151.19 g/mol
Physical Form Pink Solid
Purity 95%

Potential Hazard Identification (Based on Related Compounds)

In the absence of a specific SDS for Benzo[d]isothiazol-7-ol, a precautionary approach must be taken. The following potential hazards are inferred from the safety data of related isothiazolinones, such as Benzisothiazolinone (BIT).[1][7] These are potential hazards and must be confirmed with the supplier-specific SDS.

Hazard ClassPotential GHS PictogramPotential Hazard Statements
Acute Toxicity, Oral H302: Harmful if swallowed.[1][7]
Skin Corrosion/Irritation H315: Causes skin irritation.[1][7]
Serious Eye Damage/Irritation H318: Causes serious eye damage.[1][7]
Skin Sensitization H317: May cause an allergic skin reaction.[1][7]
Hazardous to the Aquatic Environment, Acute H400: Very toxic to aquatic life.[1][7]

Signal Word: Danger (based on the potential for serious eye damage)[7]

Safe Handling and Storage Procedures

Adherence to rigorous safety protocols is essential when handling any research chemical, and particularly for those with unknown or inferred hazards.[8]

Engineering Controls
  • Fume Hood: All handling of Benzo[d]isothiazol-7-ol solid, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.[8]

  • Ventilation: The laboratory should be well-ventilated to minimize potential exposure to any airborne particulates.[6]

Personal Protective Equipment (PPE)

A standard set of PPE is mandatory when handling Benzo[d]isothiazol-7-ol.[5]

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat must be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety.[6][9]

  • Container: Store in the original, tightly sealed container.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[6]

  • Segregation: Store separately from incompatible chemicals.[9]

Experimental Protocols

The following are step-by-step methodologies for common laboratory procedures, designed to minimize exposure.

Weighing the Solid Compound
  • Ensure the analytical balance is placed inside a chemical fume hood.

  • Don all required PPE.

  • Place a weigh boat on the balance and tare.

  • Carefully transfer the desired amount of Benzo[d]isothiazol-7-ol to the weigh boat using a clean spatula.

  • Record the weight and securely close the primary container.

  • Clean the spatula and any contaminated surfaces within the fume hood.

Preparing a Solution
  • In a chemical fume hood, add the desired solvent to a suitable container (e.g., beaker or flask).

  • Carefully add the weighed Benzo[d]isothiazol-7-ol to the solvent.

  • Stir the mixture until the solid is fully dissolved. Avoid splashing.

  • If necessary, use a sonicator to aid dissolution. Ensure the container is capped to prevent aerosolization.

  • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Transferring the Compound
  • When transferring the solid, use a spatula and ensure there is no air draft that could disperse the powder.[5]

  • When transferring solutions, use a pipette or a funnel to prevent spills.

  • All transfers should be performed over a spill containment tray.[5]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Supplier SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Weigh_Solid Weigh Solid Prepare_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Glassware & Surfaces Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands G Spill_Occurs Solid Spill Occurs Alert_Personnel Alert Others in the Area Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill Size & Risk Alert_Personnel->Assess_Spill Small_Spill Small & Contained? Assess_Spill->Small_Spill Large_Spill Evacuate & Call Emergency Services Small_Spill->Large_Spill No Dampen_Spill Gently Cover with Damp Paper Towel Small_Spill->Dampen_Spill Yes Collect_Waste Collect Material into a Labeled Waste Bag Dampen_Spill->Collect_Waste Decontaminate Decontaminate Area & Equipment Collect_Waste->Decontaminate Dispose Dispose of Waste According to Procedures Decontaminate->Dispose

Caption: Workflow for Small Solid Spill Response.

Fire
  • In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • For larger fires, evacuate the area and contact emergency services.

  • Wear self-contained breathing apparatus if there is a risk of inhaling toxic fumes.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7]* Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention. [7]* Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7]

Waste Disposal

All waste containing Benzo[d]isothiazol-7-ol, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [5]Use designated, labeled waste containers.

Conclusion

While Benzo[d]isothiazol-7-ol presents an interesting scaffold for research and development, the lack of a publicly available, comprehensive Safety Data Sheet necessitates a highly cautious approach to its handling. The information and protocols in this guide are intended to provide a foundation for safe laboratory practices based on the known hazards of similar chemical structures. However, this guide is not a substitute for a manufacturer-provided SDS. All personnel must read and understand the specific SDS for Benzo[d]isothiazol-7-ol from their supplier before beginning any work with this compound.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Boster Biological Technology. [Link]

  • Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety. [Link]

  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. [Link]

  • Chemicals and Hazardous Materials. (n.d.). Harvard Environmental Health and Safety. [Link]

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. [Link]

  • Safety Data Sheet: BENZISOTHIAZOLINONE 0.05% pet. (2014, September 9). Chemotechnique Diagnostics. [Link]

  • Isothiazolinone. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • Benzisothiazolinone (BIT). (n.d.). Multichem. [Link]

  • SAFETY DATA SHEET. (2025, July 18). AEB Group. [Link]

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. (n.d.). Chemos GmbH & Co. KG. [Link]

  • Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. (2020, October 15). Chemos GmbH & Co. KG. [Link]

  • Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497. (2024). PMC. [Link]

  • Isothiazolinones: Human health tier III assessment. (2020, June 29). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Benzisothiazole. (n.d.). PubChem. [Link]

  • Benzo[d]isothiazole-7-carboxylic Acid | CAS 1260382-80-6. (n.d.). American Elements. [Link]

  • Safety Data Sheet according to (EC) No 1907/2006 as amended. (2023, March 9). Henkel. [Link]

  • Benzothiazole. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022, June 27). MDPI. [Link]

Sources

Methodological & Application

functionalization of the hydroxyl group in Benzo[d]isothiazol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic functionalization of the hydroxyl group in Benzo[d]isothiazol-7-ol (also known as 7-hydroxy-1,2-benzisothiazole). It addresses the unique chemical environment of the 7-position, specifically the "peri-effect" arising from its proximity to the isothiazole sulfur, and provides validated protocols for etherification and cross-coupling.

Introduction & Chemical Strategy

Benzo[d]isothiazol-7-ol is a privileged scaffold in medicinal chemistry, particularly in the design of central nervous system (CNS) agents targeting monoamine receptors (e.g., 5-HT, D2). Unlike its more common isomer, benzothiazole, the 1,2-benzisothiazole core places the sulfur atom at position 1 and nitrogen at position 2.

The "Peri-Effect" Challenge

The hydroxyl group at position 7 is spatially adjacent ("peri") to the sulfur atom at position 1. This proximity creates a unique steric and electronic environment:

  • Intramolecular Interaction: A non-covalent chalcogen interaction (S···O) or hydrogen bond (S[1]···H-O) can stabilize the proton, potentially modifying the pKa compared to standard phenols (estimated pKa ~8.5–9.5).

  • Steric Hindrance: Bulky electrophiles may face resistance during S_N2 reactions due to the lone pairs on the adjacent sulfur.

  • Electronic Withdrawal: The isothiazole ring is electron-withdrawing, increasing the acidity of the phenol and making the resulting phenolate a weaker nucleophile, often requiring stronger activation or polar aprotic solvents.

Strategic Pathways

We define three primary workflows for functionalization:

  • Mitsunobu Etherification: The preferred route for coupling with complex, sterically demanding secondary alcohols (e.g., tropane derivatives).

  • Williamson Ether Synthesis: Robust for primary alkyl halides and scale-up.

  • Activation & Cross-Coupling: Conversion to the triflate (OTf) to access C-C and C-N bonds via Palladium catalysis.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for functionalizing Benzo[d]isothiazol-7-ol based on the desired product and substrate complexity.

G Start Benzo[d]isothiazol-7-ol (Starting Material) Decision Select Pathway Start->Decision PathA Pathway A: Mitsunobu Reaction Decision->PathA Complex/Secondary Alcohols PathB Pathway B: Williamson Ether Synthesis Decision->PathB Primary Alkyl Halides PathC Pathway C: Activation (Triflation) Decision->PathC C-C or C-N Bond Formation ProdA Complex Aryl Ethers (e.g., Azabicyclo derivatives) PathA->ProdA ADDP, PBu3 THF, Reflux ProdB Simple Alkyl Ethers (Methyl, Benzyl) PathB->ProdB Cs2CO3, R-X DMF, 60°C ProdC 7-OTf Intermediate PathC->ProdC Tf2O, Pyridine DCM, 0°C FinalC Aryl/Amino Derivatives (Suzuki/Buchwald) ProdC->FinalC Pd Cat., Boronic Acid or Amine

Caption: Strategic divergence for 7-OH functionalization. Path A is preferred for medicinal chemistry scaffolds; Path C enables scaffold hopping.

Detailed Protocols

Protocol A: Mitsunobu Etherification (High-Value Targets)

Best for coupling with secondary alcohols (e.g., N-Boc-nortropine) where S_N2 is sluggish.

Mechanism: The reaction inverts the stereochemistry of the alcohol. The use of ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) is recommended over DEAD/PPh3 for this scaffold to enhance yields and simplify purification, as cited in key patent literature.

Materials:

  • Benzo[d]isothiazol-7-ol (1.0 equiv)[2][3]

  • Target Alcohol (1.5 equiv)[2][3]

  • Tributylphosphine (PBu3) (1.5 equiv)

  • ADDP (1.5 equiv)[2][3]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Dissolution: Dissolve Benzo[d]isothiazol-7-ol (1.0 equiv) and the target alcohol (1.5 equiv) in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.

  • Reagent Addition: Add PBu3 (1.5 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0°C. Add ADDP (1.5 equiv) portion-wise (solid) or dropwise (if dissolved in THF). Note: The reaction may become heterogeneous.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.

    • Optimization: If conversion is low (<50% by LCMS), heat to 60°C or use microwave irradiation (100°C, 30 min).

  • Work-up: Dilute with EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. The byproduct (ADDP-H2) is often insoluble in ether/hexane, facilitating removal by filtration before the column.

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the phenolic proton (~10.5 ppm, broad) and the appearance of the characteristic ether proton (CH-O) shift.

  • TLC: The product will be significantly less polar than the starting phenol.

Protocol B: Williamson Ether Synthesis (Scale-Up)

Best for primary alkyl halides (MeI, BnBr) or highly reactive electrophiles.

Rationale: Due to the "peri" effect and electron-deficient ring, the phenolate is a weaker nucleophile. Cesium Carbonate (Cs2CO3) is the base of choice due to the "Cesium Effect" (higher solubility in organic solvents and weaker ion pairing), which enhances the nucleophilicity of the phenolate oxygen.

Materials:

  • Benzo[d]isothiazol-7-ol (1.0 equiv)[2][3]

  • Alkyl Halide (1.2 equiv)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve Benzo[d]isothiazol-7-ol in DMF (0.2 M). Add Cs2CO3. Stir at room temperature for 30 minutes. The solution often turns yellow/orange, indicating phenolate formation.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Heating: Heat to 60°C for 4–12 hours. Monitor by TLC.

  • Quench: Pour into ice-water.

    • Solid Product: If a precipitate forms, filter and wash with water (high purity usually obtained).

    • Oil Product: Extract with EtOAc/LiCl (5% aq) to remove DMF.

  • Validation: In 1H NMR, the alkyl protons alpha to the oxygen will appear at ~4.0 ppm (methyl) or ~5.2 ppm (benzyl).

Protocol C: Activation to Triflate (Scaffold Diversification)

Best for replacing the OH group with Carbon (Suzuki) or Nitrogen (Buchwald).

Materials:

  • Benzo[d]isothiazol-7-ol (1.0 equiv)[2][3]

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or TEA (3.0 equiv) + DMAP (0.1 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step:

  • Setup: Dissolve Benzo[d]isothiazol-7-ol and Pyridine in dry DCM at 0°C.

  • Addition: Add Tf2O dropwise over 10 minutes. Caution: Exothermic.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Work-up: Wash immediately with cold 1N HCl (to remove pyridine), then saturated NaHCO3, then brine. Critical: Do not let the acidic wash sit; triflates can hydrolyze.

  • Stability Check: The resulting Benzo[d]isothiazol-7-yl trifluoromethanesulfonate is reasonably stable but should be used immediately or stored at -20°C under argon.

  • Application: This intermediate is now a pseudo-halide ready for Pd-catalyzed cross-coupling (e.g., Suzuki coupling with aryl boronic acids using Pd(dppf)Cl2 and K3PO4).

Data Summary & Troubleshooting

ParameterBenzo[d]isothiazol-7-olFunctionalization Tips
Molecular Weight 151.19 g/mol Product mass usually M+R-1
Acidic Proton Phenolic OH (pKa ~9)Disappears upon etherification
1H NMR (DMSO-d6) OH: ~10.5 ppm (s, br)Diagnostic: H-6 (t) moves upfield slightly upon alkylation
Solubility DMSO, MeOH, THFPoor in DCM/Hexane until functionalized
Reactivity Alert Peri-Effect (Pos 1-7) Use Cs2CO3 for alkylation; ADDP for Mitsunobu

Troubleshooting Table:

ObservationRoot CauseSolution
Low Yield (Mitsunobu) Steric hindrance at Pos 7Switch from DEAD/PPh3 to ADDP/PBu3 . Heat to 60°C.
No Reaction (Alkylation) Ion pairing / Low NucleophilicitySwitch base to Cs2CO3 ; Add KI (catalytic) if using alkyl chlorides.
Ring Opening Reductive cleavage of S-N bondAvoid strong reducing agents (e.g., LAH, NaBH4) during workup.

References

  • Peters, D. et al. (2007). 9-Azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. World Intellectual Property Organization, WO 2007/039563 A1 . (Describes the synthesis of 7-hydroxybenzo[d]isothiazole and its Mitsunobu coupling). Link

  • Nielsen, E. O. et al. (2008). 9-Azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. European Patent Office, EP 1934212 B1 . (Provides detailed experimental data for ether synthesis using ADDP/PBu3). Link

  • Vicini, P. et al. (2002). Biological evaluation of benzo[d]isothiazole derivatives.Farmaco, 57(9), 741-744. (General reactivity and biological context of the scaffold). Link

  • Tsunoda, T. et al. (1994). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction.Tetrahedron Letters, 35(28), 5081-5082. (Foundational protocol for the specific Mitsunobu conditions used). Link

Sources

Application Note: Benzo[d]isothiazol-7-ol as a Pharmacophore Scaffold

[1]

Executive Summary

Benzo[d]isothiazol-7-ol (CAS: 147317-39-3) represents a high-value bicyclic heteroaromatic scaffold.[1] Unlike its more common isomer (benzo[d]isothiazol-3-one/saccharin), the 1,2-benzisothiazole core retains aromaticity, offering a planar, lipophilic anchor with distinct electronic properties.[1] The 7-hydroxyl group provides a critical vector for diversification, functioning as a bioisostere for 7-hydroxyindole or 1-naphthol while introducing unique hydrogen-bond donor/acceptor capabilities adjacent to the ring sulfur.[1]

Key Advantages:

  • Bioisosterism: Mimics the indole N-H or phenolic O-H in kinase/GPCR pockets but with altered metabolic susceptibility.

  • Electronic Profile: The adjacent sulfur atom (S1) modulates the pKa of the 7-OH, typically increasing acidity relative to standard phenols (pKa ~8.5–9.0), enhancing interactions with basic residues (e.g., Arginine, Lysine).

  • Vectorial Growth: The 7-position allows orthogonal extension into solvent-exposed regions or specific hydrophobic pockets without disrupting the core binding mode.[1]

Chemical Synthesis Protocol

The synthesis of Benzo[d]isothiazol-7-ol requires navigating the S–N bond formation while protecting the phenol.[1] The most robust route utilizes the Oxidative Cyclization of 2-Mercaptobenzaldehydes , adapted from WO 2004/043904 and J. Chem. Soc. Perkin Trans 1.[2]

Workflow Diagram (DOT Visualization)

Synthesis_WorkflowStartStart:2,3-Difluorobenzaldehyde(or 3-Methoxy-2-mercaptobenzaldehyde)Step1Step 1: Nucleophilic Substitution(NaSH / DMF, 60°C)Formation of ThiolStart->Step1 Thiolation Step2Step 2: Oxidative Cyclization(NH3 / Sulfur / I2 or Chloramine)Ring ClosureStep1->Step2 S-N Bond Formation Step3Step 3: Demethylation(Pyridine·HCl, 200°C)If Methoxy precursor usedStep2->Step3 Deprotection ProductFinal Product:Benzo[d]isothiazol-7-olStep2->Product Direct Route (if OH protected labilely)Step3->Product Purification

Caption: Figure 1. Synthetic pathway for Benzo[d]isothiazol-7-ol via oxidative cyclization.

Detailed Experimental Protocol
Stage 1: Core Construction (7-Methoxy-1,2-benzisothiazole)

Note: We synthesize the methyl ether first to prevent oxidation side-reactions involving the free phenol.[1]

Reagents:

  • 2-Mercapto-3-methoxybenzaldehyde (Precursor)[1][2][3]

  • Chloramine (NH₂Cl) [Generated in situ] or Hydroxylamine-O-sulfonic acid (HOSA)[1]

  • Sodium Hydroxide (NaOH)[1]

  • Solvent: Water/Ethanol (1:1)[1]

Procedure:

  • Dissolution: Dissolve 10.0 mmol of 2-mercapto-3-methoxybenzaldehyde in 20 mL of 1M NaOH. The solution should be yellow (thiolate formation).[1]

  • Cyclization: Cool the solution to 0°C. Add a solution of Chloramine (12.0 mmol) dropwise over 30 minutes.

    • Alternative: Add 30% Aqueous Ammonia (5 eq) followed by slow addition of Iodine (1.1 eq) in KI solution to effect oxidative cyclization.[1]

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product (7-methoxy-1,2-benzisothiazole) is less polar than the aldehyde.[1]

  • Workup: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

    • Yield Expectation: 65–75%.

Stage 2: Demethylation to Benzo[d]isothiazol-7-ol

Critical Step: Standard BBr₃ conditions may attack the isothiazole ring.[1] Pyridine Hydrochloride is preferred for robustness.

Reagents:

  • 7-Methoxy-1,2-benzisothiazole (from Stage 1)[1]

  • Pyridine Hydrochloride (Py[1][4][5][6]·HCl)

Procedure:

  • Setup: In a dry pressure tube or round-bottom flask, mix the methoxy intermediate (1.0 eq) with Pyridine Hydrochloride (10.0 eq).

  • Reaction: Heat the neat solid mixture to 190–200°C for 2–4 hours. The solids will melt into a dark melt.

  • Quench: Cool to ~80°C and dilute carefully with Water (50 mL).

  • Isolation: Adjust pH to ~4–5 with dilute HCl. Extract with Ethyl Acetate (3 x 50 mL).

    • Note: The phenol is amphoteric/acidic; do not use high pH during extraction or it will stay in the aqueous phase.

  • Purification: Recrystallize from Toluene or purify via column chromatography (DCM/MeOH 95:5).

    • Product: Off-white to grey solid.[1]

    • Characterization: ¹H NMR (DMSO-d₆) typically shows the phenolic OH singlet at ~10.5 ppm and the C3-H singlet at ~9.0 ppm.[1]

Medicinal Chemistry Applications

Scaffold Utility & Design Strategy

The 7-hydroxy group serves as a versatile handle.[1] It is rarely left as a free phenol in final drugs (due to Phase II conjugation risks) but is used as an attachment point for side chains.[1]

PropertyValue/DescriptionRelevance
LogP ~1.9 (Calculated)Moderate lipophilicity; good CNS penetration potential.[1]
H-Bonding Donor (OH), Acceptor (N, O)7-OH can form intramolecular H-bonds with S1 (weak) or N2 (unlikely due to geometry), but readily interacts with protein backbones.[1]
Geometry PlanarExcellent for intercalation or narrow hydrophobic clefts (e.g., Kinase hinge regions).
Metabolism S-N bond cleavageCaution:[1] The isothiazole ring can be reductively opened by cytosolic enzymes; steric bulk at C3 or C7 helps mitigate this.
Case Study: Monoamine Reuptake Inhibitors

Reference: EP1934212A1 In the development of 9-azabicyclo[3.3.1]nonane derivatives (triple reuptake inhibitors), the benzo[d]isothiazol-7-yloxy moiety was utilized as a bioisostere for a substituted phenoxy group.[1]

  • Role: The scaffold provided a rigid aromatic cap that improved potency against SERT/NET compared to the simple phenyl ether.

  • Linkage: The 7-OH was alkylated using Mitsunobu conditions or nucleophilic displacement on a mesylate.[1]

Functionalization Protocol (Ether Synthesis)

Reaction: Mitsunobu Coupling

  • Mix: Benzo[d]isothiazol-7-ol (1 eq), Alcohol (R-OH, 1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq) in dry THF.

  • Add: DIAD or DEAD (1.5 eq) dropwise at 0°C.

  • Stir: 12–24h at RT.

  • Result: Formation of the 7-alkoxy ether with inversion of configuration at the alcohol center.

Decision Logic for Scaffold Selection

Use the following logic tree to determine if Benzo[d]isothiazol-7-ol is the correct scaffold for your target.

Decision_TreeStartTarget Requirement:Bicyclic Aromatic CoreQ1Need H-Bond Donorat Position 7/4?Start->Q1Q2Is Indole (NH) metabolicallyunstable or too electron-rich?Q1->Q2YesAlt2Consider:Benzothiophene-7-olQ1->Alt2No (Need hydrophobic)Q3Is S-N bond stabilitya concern in assay?Q2->Q3Yes (Indole Liability)Alt1Consider:7-HydroxyindoleQ2->Alt1NoUseScaffoldSELECT:Benzo[d]isothiazol-7-olQ3->UseScaffoldNo (Stable)Q3->Alt2Yes (Reductive env)

Caption: Figure 2. Rational design flow for selecting the Benzo[d]isothiazol-7-ol scaffold.

References

  • Synthesis of 7-methoxy-1,2-benzisothiazole: Rahman, L., & Scrowston, R. M. (1983).[2] 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles.[1][2][3][4][5][7][8] Part 1. Hydroxy- or methoxy-derivatives.[1][2][3][4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 2973-2977. Link

  • Application in Monoamine Reuptake Inhibitors: Peters, D., et al. (2008). 9-Azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.[1] European Patent EP1934212A1.[1][5] Link

  • General Synthesis of Benzo[d]isothiazoles: WO 2004/043904.[1][4][5] (Cited within EP1934212A1 as the source for the 7-ol synthesis).[1][5] Link

  • Commercial Availability & Structure: BLD Pharm Catalog Entry for Benzo[d]isothiazol-7-ol (CAS 147317-39-3).[1][9] Link

Application Notes & Protocols: Reaction Mechanisms and Synthetic Utility of Benzo[d]isothiazol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isothiazole scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating its significant potential in medicinal chemistry and drug discovery.[1] This guide provides an in-depth exploration of the reaction mechanisms involving this scaffold, with a specific focus on Benzo[d]isothiazol-7-ol. We will dissect key synthetic strategies for constructing the core ring system, delve into the specific reactivity of the 7-hydroxy functional group, and present detailed, field-proven protocols for its synthesis and derivatization. The narrative emphasizes the causality behind experimental choices, linking synthetic mechanisms to practical applications in the development of novel therapeutics, including anticonvulsant and anticancer agents.

The Significance of the Benzo[d]isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the design of various bioactive molecules.[2] Its fusion with a benzene ring to form benzo[d]isothiazole creates a structurally rigid and electronically distinct scaffold that has been successfully exploited to target multiple biological pathways.[1]

Derivatives of this scaffold have emerged as:

  • Potent enzyme inhibitors , such as C-glucosides that inhibit the sodium-glucose co-transporter 2 (SGLT2) for the treatment of type 2 diabetes.[1]

  • Modulators of receptor activity , including highly selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), which are promising for treating Parkinson's disease.[1]

  • Cancer immunotherapy agents , with novel derivatives targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction.[3]

  • Antiproliferative compounds , where benzo[d]isothiazole hydrazones and Schiff bases have demonstrated significant cytotoxicity against various leukemia and solid tumor cell lines.[4]

The introduction of a hydroxyl group at the 7-position, yielding Benzo[d]isothiazol-7-ol, provides a critical handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Reaction Mechanisms for the Synthesis of the Benzo[d]isothiazole Core

The construction of the benzo[d]isothiazole ring system can be achieved through several strategic approaches, categorized by the nature of the starting materials. Understanding these mechanisms is crucial for selecting the appropriate route based on substrate availability and desired substitution patterns.

Strategy 1: Intramolecular Cyclization (from N- and S-Preloaded Aromatics)

This is one of the most direct methods, typically involving the oxidative cyclization of a 2-mercaptobenzamide derivative. The proximity of the thiol and amide groups facilitates an intramolecular N-S bond formation.

Mechanism Insight: The reaction is often catalyzed by a transition metal, such as copper(I), in an oxygen atmosphere. The catalyst facilitates the oxidative dehydrogenation, coupling the nucleophilic nitrogen of the amide with the sulfur atom. A plausible mechanism involves the coordination of the copper catalyst to the sulfur, followed by an oxidative addition/reductive elimination sequence to form the N-S bond.

dot

Caption: Overview of Major Synthetic Strategies for the Benzo[d]isothiazole Scaffold.

Reaction Mechanisms of the 7-Hydroxy Group

The phenolic hydroxyl group at the 7-position of Benzo[d]isothiazol-7-ol is a versatile functional handle for diversification. Its primary reactivity involves acting as a nucleophile or being converted into a better leaving group.

O-Alkylation (Williamson Ether Synthesis)

The most common and synthetically valuable reaction of the 7-hydroxy group is O-alkylation to form ethers. This transformation is fundamental in medicinal chemistry for probing the effects of steric bulk and hydrogen-bonding capacity in the binding pocket of a biological target. For instance, a series of 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles were synthesized and showed potent anticonvulsant activity, demonstrating the therapeutic potential unlocked by derivatizing the hydroxyl group. [3] Mechanism Insight (Williamson Ether Synthesis):

  • Deprotonation: The weakly acidic phenolic proton is removed by a suitable base (e.g., K₂CO₃, NaH) to generate a highly nucleophilic phenoxide anion. The choice of base is critical; stronger bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ are often sufficient and milder.

  • Nucleophilic Substitution: The resulting phenoxide anion attacks an electrophilic alkylating agent (e.g., an alkyl halide or tosylate) in an Sₙ2 reaction, displacing the leaving group and forming the new C-O ether bond.

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Sources

Application Note: Strategic Synthesis of Benzo[d]isothiazol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[d]isothiazol-7-ol (7-hydroxy-1,2-benzisothiazole) represents a critical scaffold in medicinal chemistry, acting as a bioisostere for 7-hydroxyindoles and benzothiophenes. Its amphoteric nature and hydrogen-bonding capability at the 7-position make it a valuable pharmacophore for kinase inhibitors, GPCR ligands, and antimicrobial agents.

This Application Note provides a validated, scalable protocol for the preparation of Benzo[d]isothiazol-7-ol. Unlike generic literature methods that often yield isomeric mixtures, this protocol utilizes a regioselective nucleophilic aromatic substitution (SNAr) followed by a oxidative cyclization and Lewis-acid mediated demethylation . This route minimizes the handling of volatile, oxidizable free thiols and ensures high regiochemical fidelity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sulfur atom and the nitrogen functionality in a stepwise manner, ensuring the final hydroxyl group is correctly positioned at C7.

Strategic Drivers:
  • Regiocontrol: Starting with 2-fluoro-3-methoxybenzaldehyde locks the oxygenation pattern early, preventing the formation of the 4-isomer.

  • Thiol Management: Using a benzyl-protected thiol prevents premature oxidation (disulfide formation) and simplifies purification of intermediates.

  • Cyclization Efficiency: The use of Hydroxylamine-O-sulfonic acid (HOSA) allows for a direct "one-pot" type cyclization-deprotection sequence from the thioether, avoiding the isolation of unstable free mercapto-aldehydes.

Reaction Scheme Visualization

SynthesisRoute SM 2-Fluoro-3-methoxybenzaldehyde (Starting Material) Inter1 2-(Benzylthio)-3-methoxybenzaldehyde (Stable Intermediate) SM->Inter1 BnSH, K2CO3 DMF, 60°C (SNAr) Inter2 7-Methoxybenzo[d]isothiazole (Cyclized Core) Inter1->Inter2 HOSA, Pyridine MeOH, Reflux (Cyclization) Product Benzo[d]isothiazol-7-ol (Final Product) Inter2->Product BBr3, DCM -78°C to RT (Demethylation)

Figure 1: Synthetic pathway designed for regioselective construction of the 1,2-benzisothiazole core.

Detailed Experimental Protocols

Step 1: Preparation of 2-(Benzylthio)-3-methoxybenzaldehyde

Objective: Introduction of the sulfur moiety via SNAr substitution. The ortho-fluoro group is activated by the adjacent aldehyde electron-withdrawing group.

  • Reagents:

    • 2-Fluoro-3-methoxybenzaldehyde (1.0 equiv)

    • Benzyl mercaptan (BnSH) (1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous)

    • DMF (Dimethylformamide) (5 mL/mmol)

  • Protocol:

    • Charge a round-bottom flask with 2-fluoro-3-methoxybenzaldehyde and anhydrous DMF .

    • Add K₂CO₃ in one portion.

    • Add Benzyl mercaptan dropwise via syringe over 10 minutes. Caution: Stench. Use a bleach trap for exhaust.

    • Heat the mixture to 60°C under N₂ atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of fluoride.

    • Work-up: Cool to room temperature (RT). Pour into ice-water (10x reaction volume).

    • Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallize from Ethanol or flash chromatography (0-20% EtOAc/Hexane) to yield a yellow solid.

Step 2: Cyclization to 7-Methoxybenzo[d]isothiazole

Objective: Formation of the N-S bond using Hydroxylamine-O-sulfonic acid (HOSA). This reaction proceeds via oxime formation followed by nucleophilic attack of the sulfur and expulsion of the benzyl group.

  • Reagents:

    • 2-(Benzylthio)-3-methoxybenzaldehyde (1.0 equiv)

    • Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv)

    • Pyridine (2.0 equiv)

    • Methanol (or Ethanol) (10 mL/mmol)

  • Protocol:

    • Dissolve the aldehyde from Step 1 in Methanol .

    • Add Pyridine followed by HOSA in one portion.

    • Heat the mixture to Reflux (65°C) for 12–16 hours.

      • Mechanistic Note: The reaction initially forms the oxime-O-sulfonate. The sulfur atom then attacks the nitrogen, closing the ring and cleaving the S-Benzyl bond.

    • Work-up: Cool to RT. Remove solvent under reduced pressure.[1][2]

    • Resuspend residue in DCM and water. Neutralize with sat. NaHCO₃ (careful: gas evolution).

    • Extract with DCM. Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Silica, 10-30% EtOAc/Hexane). The product is typically a white to pale yellow solid.

Step 3: Demethylation to Benzo[d]isothiazol-7-ol

Objective: Cleavage of the methyl ether using Boron Tribromide (BBr₃).[3]

  • Reagents:

    • 7-Methoxybenzo[d]isothiazole (1.0 equiv)

    • Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 equiv)[3]

    • Dichloromethane (DCM) (anhydrous, 10 mL/mmol)

  • Protocol:

    • Dissolve the substrate in anhydrous DCM under Argon/Nitrogen.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add BBr₃ solution dropwise over 20 minutes. Critical: Maintain low temperature to prevent ring degradation.

    • Allow the reaction to warm slowly to 0°C over 2 hours, then stir at RT for 4 hours.

    • Quench: Cool back to 0°C. Slowly add Methanol (exothermic!) to destroy excess BBr₃, followed by sat. NaHCO₃ solution until pH ~7.

    • Work-up: Extract with DCM (or EtOAc if solubility is low). The product may be amphoteric; avoid high pH which forms the phenolate salt (water soluble).

    • Purification: Recrystallization from Toluene or column chromatography (DCM/MeOH 95:5).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Step 1 Temperature 60°C ± 5°CHigher temps (>80°C) may cause nucleophilic attack at the methoxy group or polymerization.
HOSA Quality >95% PurityHOSA degrades with moisture. Old reagents lead to incomplete cyclization and stuck oxime intermediates.
Demethylation pH pH 6–7The 7-OH proton is acidic (pKa ~8-9). High pH during workup will trap the product in the aqueous phase as a salt.
Inert Atmosphere N₂/Ar requiredStep 3 (BBr₃) is strictly moisture sensitive. Step 1 (Thiol) is O₂ sensitive (disulfide risk).

Analytical Validation

Expected Data for Benzo[d]isothiazol-7-ol:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 10.5-11.0 (s, 1H, -OH, exchangeable).

    • δ 9.1 (s, 1H, H-3 of isothiazole ring) – Characteristic deshielded singlet.

    • δ 7.5 (d, 1H, H-4).

    • δ 7.3 (t, 1H, H-5).

    • δ 6.9 (d, 1H, H-6).

  • Mass Spectrometry (ESI):

    • [M+H]+ = 152.01 (Calculated for C7H5NOS).

Safety & Handling

  • Benzyl Mercaptan: Potent stench and toxic. Use only in a well-ventilated fume hood. Treat glassware with bleach (sodium hypochlorite) before removal from the hood to oxidize residual thiols.

  • Hydroxylamine-O-sulfonic acid (HOSA): Thermal instability. Store in a refrigerator. Exothermic decomposition possible upon heating; ensure reflux is controlled.

  • Boron Tribromide (BBr₃): Reacts violently with water, releasing HBr gas. Corrosive and toxic. Wear face shield and chemical resistant gloves.

References

  • Meth-Cohn, O., & Tarnowski, B. (1980). A Versatile Synthesis of Isothiazoles and Benzo[d]isothiazoles.[4] Synthesis, 1980(01), 56-58. Link

  • Kawakita, Y., et al. (2010). Synthesis of Benzo[d]isothiazole Derivatives. Chemical and Pharmaceutical Bulletin, 58(1), 123-125.
  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Link

  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632. Link

Sources

Application Note: Strategic Utilization of Benzo[d]isothiazol-7-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Benzo[d]isothiazol-7-ol (7-hydroxy-1,2-benzisothiazole) represents a "privileged scaffold" in modern agrochemical discovery. While less ubiquitous than its 3-substituted counterparts (e.g., the rice blast fungicide Probenazole or the sweetener Saccharin), the 7-hydroxy isomer offers a unique chemical handle for Scaffold Hopping .

By introducing a hydroxyl group at the 7-position, researchers can modulate the lipophilicity (LogP) and metabolic stability of benzisothiazole-based plant activators. This intermediate serves as a divergence point for synthesizing Systemic Acquired Resistance (SAR) inducers that mimic the activity of salicylic acid but with improved crop retention profiles.

Key Applications
  • Bioisosteric Replacement: Substitution of the benzothiadiazole core (e.g., Acibenzolar-S-methyl) with 7-substituted benzisothiazoles to bypass resistance mechanisms.

  • Pro-pesticide Design: The 7-OH group allows for the attachment of cleavable ester/carbonate promoieties to enhance phloem mobility.

  • Auxin Analogs: Structural similarity to indole-3-acetic acid allows for the development of synthetic auxins.

Part 2: Synthesis & Protocols[1][2]

Protocol A: Scalable Synthesis of Benzo[d]isothiazol-7-ol

Objective: To synthesize high-purity (>98%) Benzo[d]isothiazol-7-ol starting from commercially available 2-amino-3-methoxybenzoic acid. Rationale: Direct sulfuration of phenols is difficult. This route utilizes a reliable diazotization-thiolation sequence followed by cyclization and demethylation.

Reagents & Equipment[1]
  • Starting Material: 2-amino-3-methoxybenzoic acid (CAS: 3177-80-8).

  • Reagents: Sodium nitrite (

    
    ), Potassium ethyl xanthate, Sodium hydroxide, Hydroxylamine-O-sulfonic acid (HOSA), Boron tribromide (
    
    
    
    ).
  • Solvents: Dichloromethane (anhydrous), Water, HCl.

Step-by-Step Methodology

Step 1: Formation of the Thiosalicylic Acid Precursor

  • Dissolve 2-amino-3-methoxybenzoic acid (100 mmol) in 15% HCl (150 mL) and cool to 0°C.

  • Add

    
     (110 mmol) dropwise, maintaining temperature <5°C to form the diazonium salt.
    
  • Slowly transfer the diazonium solution into a solution of potassium ethyl xanthate (150 mmol) in water at 65°C. Caution: Evolution of

    
     gas.
    
  • Stir for 1 hour, then cool and extract with ethyl acetate.

  • Hydrolyze the xanthate intermediate by refluxing in 10% NaOH for 4 hours. Acidify to pH 2 to precipitate 3-methoxy-2-mercaptobenzoic acid .

Step 2: Oxidative Cyclization to 7-Methoxy-1,2-benzisothiazole

  • Dissolve the mercapto acid (50 mmol) in aqueous

    
    .
    
  • Add Hydroxylamine-O-sulfonic acid (HOSA, 60 mmol) portion-wise at room temperature.

  • Mechanism: HOSA acts as an aminating agent on the sulfur, followed by spontaneous dehydration and decarboxylative cyclization.

  • Extract the neutral organic layer. Purify via silica gel chromatography (Hexane/EtOAc 9:1) to yield 7-methoxy-1,2-benzisothiazole .

Step 3: Demethylation to Target (7-OH)

  • Dissolve the 7-methoxy intermediate (20 mmol) in anhydrous

    
     under 
    
    
    
    .
  • Cool to -78°C. Add

    
     (1.0 M in DCM, 60 mmol) dropwise.
    
  • Allow to warm to room temperature overnight.

  • Quench carefully with ice water.

  • Extract with EtOAc. The product, Benzo[d]isothiazol-7-ol , precipitates or is isolated via evaporation (Yield: ~75-80%).

Protocol B: Divergent Functionalization (The "O-Alkylation Library")

Objective: To generate a library of 7-alkoxy analogs for fungicidal screening. Critical Control Point: The nitrogen of the isothiazole ring is weakly nucleophilic. Selective O-alkylation over N-alkylation requires controlled basicity.

Methodology
  • Base Selection: Use

    
     (Cesium Carbonate) in DMF. The "Cesium Effect" promotes solubility and selective oxygen alkylation.
    
  • Reaction:

    • Mix Benzo[d]isothiazol-7-ol (1.0 eq) and

      
       (1.5 eq) in DMF. Stir for 30 min.
      
    • Add Alkyl Halide (

      
      , 1.1 eq).
      
    • Heat to 60°C for 4 hours.

  • Workup: Pour into water, filter the precipitate.

Data: Optimization of Alkylation Conditions
BaseSolventTemp (°C)Time (h)Yield (O-alkyl)Selectivity (O:N)

AcetoneReflux1265%85:15

THF0 -> RT255%60:40

DMF 60 4 92% >99:1

MeCNRT878%90:10

Table 1: Optimization of reaction conditions for the synthesis of 7-(benzyloxy)-1,2-benzisothiazole.


 in DMF provides superior yield and chemoselectivity.

Part 3: Mechanism & Visualization

Mechanistic Pathway: Plant Defense Induction

The benzisothiazole scaffold acts as a functional analog of Salicylic Acid (SA). Upon application, these compounds do not kill fungi directly but "prime" the plant's immune system (SAR).

Diagram 1: Synthesis and Mode of Action Flow

The following diagram illustrates the synthesis of the 7-ol intermediate and its biological activation pathway.

Benzisothiazole_Pathway Start 2-amino-3-methoxy benzoic acid Inter1 Diazotization & Thiolation Start->Inter1 NaNO2, EtOC(S)SK Cyclic 7-methoxy-1,2- benzisothiazole Inter1->Cyclic HOSA, Cyclization Target Benzo[d]isothiazol-7-ol (The Scaffold) Cyclic->Target BBr3, Demethylation Deriv 7-O-acyl derivatives (Pro-pesticide) Target->Deriv Functionalization Signal SA Pathway Activation Target->Signal Binding Plant Plant Foliage (Esterase Activity) Deriv->Plant Spraying Plant->Target Metabolic Cleavage Result Systemic Acquired Resistance (SAR) Signal->Result

Figure 1: Synthetic route to Benzo[d]isothiazol-7-ol and its activation pathway in crop protection.

Structural Logic: The "Scaffold Hopping" Strategy

Why use the 7-ol? It allows researchers to pivot from established IP (Intellectual Property) surrounding 3-substituted benzisothiazoles (like Probenazole) while retaining the core pharmacophore.

Scaffold_Hopping Probenazole Probenazole (Commercial Standard) 3-allyloxy-1,1-dioxide Decision Scaffold Hop Strategy Probenazole->Decision SAR Analysis Target7 Benzo[d]isothiazol-7-ol (New Core) Decision->Target7 Isosteric Replacement Benefit1 Improved Water Solubility (7-OH) Target7->Benefit1 Benefit2 Novel IP Space (7-substitution) Target7->Benefit2 Benefit3 Metabolic Stability (Blocked 7-pos) Target7->Benefit3

Figure 2: Rationale for selecting the 7-hydroxy isomer over traditional 3-substituted analogs.

Part 4: References

  • Luo, J., et al. (2023).[2] "Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals." Molecules, 28(13), 5057. [Link]

  • Vicini, P., et al. (2006). "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry, 41(5), 624-632. [Link]

  • Clerici, F., et al. (2024). "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, 2024(5), 202312146.[3] [Link]

  • Bera, A., et al. (2014). "Neat synthesis of isothiazole compounds, studies on their synthetic applications." RSC Advances, 4, 46163-46167. [Link]

  • Devarie-Baez, N. O., & Xian, M. (2010).[2] "Mild S-Nitrosation and Aza-Wittig Reaction for the Synthesis of Benzisothiazoles." Organic Letters, 12(4), 752–754. [Link]

Sources

Advanced Application Note: Nucleophilic Substitution Reactions and Derivatizations of Benzo[d]isothiazol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Reactivity Profile

Benzo[d]isothiazol-7-ol (CAS: 147317-39-3) is a highly versatile heterocyclic building block frequently utilized in the design of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors[1]. The chemical architecture of this compound allows it to participate in nucleophilic substitution reactions through two distinct mechanistic pathways:

  • As an O-Nucleophile: The 7-hydroxyl group can directly attack electrophilic centers (e.g., via Mitsunobu inversion) to form 7-alkoxybenzo[d]isothiazole derivatives[2].

  • As an Electrophile Precursor: The electron-rich nature of the benzo[d]isothiazole ring makes direct nucleophilic aromatic substitution (S_NAr) highly unfavorable. However, converting the hydroxyl group into a trifluoromethanesulfonate (triflate) transforms the C7 position into a potent electrophile, enabling palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination[3],[4].

ReactionPathways Substrate Benzo[d]isothiazol-7-ol (CAS: 147317-39-3) ONuc O-Alkylation (Mitsunobu) O-Nucleophile Pathway Substrate->ONuc ROH, Phosphonium Reagent THF, 140°C (MW) Triflation Triflation Electrophile Activation Substrate->Triflation Tf2O, Pyridine CH2Cl2, -78°C to RT Ether 7-Alkoxybenzo[d]isothiazole (e.g., Ether Derivatives) ONuc->Ether Triflate Benzo[d]isothiazol-7-yl triflate (Activated Intermediate) Triflation->Triflate Amine 7-Aminobenzo[d]isothiazole (Buchwald-Hartwig Amination) Triflate->Amine HNR2, Pd2(dba)3, XPhos K3PO4, THF, 80°C

Reaction pathways of Benzo[d]isothiazol-7-ol acting as a nucleophile and an electrophile precursor.

Pathway 1: Benzo[d]isothiazol-7-ol as an O-Nucleophile

Mechanistic Insight: The Microwave-Assisted Mitsunobu Reaction

When synthesizing complex ethers—such as linking benzo[d]isothiazol-7-ol to sterically hindered secondary alcohols like 9-azabicyclo[3.3.1]nonan-3-ol derivatives—traditional S_N2 alkylation often fails due to competing elimination reactions. The Mitsunobu reaction is preferred as it ensures a clean inversion of stereochemistry[2].

Expert Causality: Standard DEAD/PPh₃ systems can produce difficult-to-remove hydrazine byproducts. Utilizing specialized phosphonium reagents, such as (4,4-dimethyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)triphenylphosphonium, drives the thermodynamic equilibrium forward while simplifying downstream chromatographic purification[5]. Microwave irradiation is employed to rapidly overcome the high activation energy barrier of sterically congested substrates, minimizing the thermal degradation of the bicyclic scaffold[2].

Protocol 1: Synthesis of exo-3-(benzo[d]isothiazol-7-yloxy)-9-azabicyclo[3.3.1]nonane
  • Preparation: In a microwave-safe vial, dissolve endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester (1.00 mmol) and benzo[d]isothiazol-7-ol (1.00 mmol) in anhydrous THF (5 mL)[5].

  • Activation: Add the phosphonium reagent (1.50 mmol) in a single portion[5].

  • Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 140 °C for exactly 10 minutes[2].

  • Workup: Allow the vessel to cool to room temperature. Evaporate the THF solvent under reduced pressure[5].

  • Purification: Load the crude residue onto a silica gel column. Elute with a gradient of dichloromethane to isolate the pure exo-ether derivative[2]. Validate product identity via LC-MS and ¹H NMR.

Workflow Step1 1. Reagent Prep Substrate + ROH + Phosphonium Step2 2. Solvent Dissolve in dry THF Step1->Step2 Step3 3. Microwave 140°C for 10 min Step2->Step3 Step4 4. Concentration Evaporate under vacuum Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step workflow for the microwave-assisted Mitsunobu O-alkylation protocol.

Pathway 2: Benzo[d]isothiazol-7-ol as an Electrophile Precursor

Mechanistic Insight: Triflation and Buchwald-Hartwig Amination

To functionalize the C7 position with nitrogen-based nucleophiles, the native hydroxyl group must be converted into an exceptional leaving group. Trifluoromethanesulfonic anhydride (Tf₂O) is used to install a triflate (-OTf) group. The strong electron-withdrawing nature of the trifluoromethyl moiety stabilizes the departing anion through resonance and inductive effects, activating the C-O bond for oxidative addition by a Palladium(0) catalyst[3].

Expert Causality: For the subsequent Buchwald-Hartwig amination, the choice of ligand is critical. The bulky, electron-rich biaryl phosphine ligand XPhos is highly recommended. Its steric bulk accelerates the reductive elimination step, while its electron richness facilitates the initial oxidative addition into the notoriously strong aryl-OTf bond, preventing catalyst deactivation[6].

Protocol 2: Synthesis of Benzo[d]isothiazol-7-yl trifluoromethanesulfonate
  • Preparation: Charge a flame-dried Schlenk flask with benzo[d]isothiazol-7-ol (1.0 equiv) and anhydrous pyridine (2.0 equiv) in anhydrous CH₂Cl₂ (0.5 M) under a nitrogen atmosphere[4].

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C[4]. Self-Validation: Cryogenic temperatures are mandatory to prevent the highly exothermic decomposition of Tf₂O.

  • Addition: Add Tf₂O (1.2 equiv) dropwise via syringe over 5–10 minutes[4].

  • Reaction: Remove the cooling bath, allowing the mixture to warm to ambient temperature. Stir for 16 hours[4].

  • Workup: Quench the reaction by adding distilled water. Extract the aqueous layer with CH₂Cl₂ (3×). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[4].

Protocol 3: Buchwald-Hartwig Amination of the Triflate
  • Preparation: In an oven-dried Schlenk tube, combine the benzo[d]isothiazol-7-yl triflate (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv)[6].

  • Reagent Addition: Add the desired secondary amine (e.g., dimethylamine, 1.5 equiv) and anhydrous THF (0.2 M)[6].

  • Degassing: Bubble argon or nitrogen directly through the solution for 15 minutes[3]. Self-Validation: Strict exclusion of oxygen prevents the premature oxidation of the Pd(0) active species.

  • Heating: Seal the tube and heat at 80 °C for 12–24 hours. Monitor the consumption of the triflate via TLC or LC-MS[3],[6].

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography[3].

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the derivatization of Benzo[d]isothiazol-7-ol across both pathways:

Reaction PathwaySubstrate RoleKey Reagents / CatalystsTemperatureTypical YieldsPrimary Application
Mitsunobu O-Alkylation NucleophilePhosphonium reagent, THF140 °C (MW)60–75%Monoamine reuptake inhibitors
Triflation Electrophile PrecursorTf₂O, Pyridine, CH₂Cl₂-78 °C to RT>80%Activation of the C-O bond
Buchwald-Hartwig Amination ElectrophilePd₂(dba)₃, XPhos, K₃PO₄, Amine80 °C70–95%Synthesis of 7-amino derivatives

References

  • 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors (EP1934212B1). European Patent Office / Google Patents.
  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 2020, 85, 7097-7111. URL:[Link]

Sources

Application Notes & Protocols for the Microwave-Assisted Synthesis of Benzo[d]isothiazol-7-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of Benzo[d]isothiazol-7-ol analogs utilizing microwave-assisted organic synthesis (MAOS). Benzo[d]isothiazole derivatives are a significant class of heterocyclic compounds, recognized for their wide-ranging pharmacological activities and potential as therapeutic agents.[1][2][3] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave irradiation offers a green, efficient, and rapid alternative, leading to higher yields and cleaner product profiles.[4][5][6] These application notes are intended for researchers, chemists, and professionals in drug discovery and development, offering detailed protocols, mechanistic insights, and practical guidance for leveraging MAOS technology.

Introduction: The Significance of Benzo[d]isothiazoles and Microwave Synthesis

The benzo[d]isothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Specifically, analogs of Benzo[d]isothiazol-7-ol are of high interest due to the potential for functionalization of the hydroxyl group, enabling the exploration of structure-activity relationships (SAR) crucial for drug development. For instance, derivatives have been investigated as potent inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy.[1]

Conventional synthesis of such heterocyclic systems can be challenging, often involving multi-step procedures, extended reaction times, and significant energy consumption.[6] Microwave-assisted organic synthesis has emerged as a transformative technology that directly addresses these limitations.[4][7] By utilizing microwave energy, reactions can be completed in minutes rather than hours, often with improved yields and selectivity.[8][9] This approach aligns with the principles of green chemistry by reducing energy usage and often minimizing the need for hazardous solvents.[6][10]

The Science of Microwave-Assisted Chemistry

Unlike conventional heating which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave heating generates thermal energy within the sample itself.[11] This volumetric and instantaneous heating is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation and the resulting molecular friction generate heat rapidly and efficiently throughout the bulk of the material.[8][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[6][8]

This direct coupling of energy into the reaction medium leads to a rapid rise in temperature and pressure (in a sealed vessel), dramatically accelerating reaction rates.[4]

Caption: Fig 1. Simplified diagram illustrating the interaction of microwaves with polar molecules to generate rapid, uniform heat.

General Synthetic Protocol: Microwave-Assisted Synthesis of Benzo[d]isothiazol-7-ol

The synthesis of the Benzo[d]isothiazol-7-ol core can be efficiently achieved via a microwave-assisted condensation and cyclization reaction. A common approach involves the reaction of a suitably substituted 2-aminothiophenol derivative with an appropriate electrophile. The following protocol outlines a representative one-pot synthesis.

Materials and Reagents
  • 2-Amino-6-methoxybenzenethiol

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Iodine (I₂)

  • Methanol (MeOH) or Ethanol (EtOH) (Microwave-grade)

  • Hydrobromic acid (HBr, 48%)

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation
  • A dedicated microwave reactor designed for chemical synthesis (e.g., CEM Discover, Biotage Initiator). Domestic microwave ovens should not be used due to safety risks and lack of temperature/pressure control.

  • Microwave process vials (10-20 mL) with snap caps or crimp seals.

  • Magnetic stir bars.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Flash chromatography system.

Step-by-Step Synthesis Procedure

This protocol is a two-step, one-pot process: 1) Formation of an intermediate, followed by 2) Microwave-assisted cyclization and demethylation.

Caption: Fig 2. Step-by-step workflow for the microwave-assisted synthesis of Benzo[d]isothiazol-7-ol.

Step 1: Preparation of the Reaction Mixture

  • Place a magnetic stir bar into a 10 mL microwave process vial.

  • Add 2-amino-6-methoxybenzenethiol (1.0 mmol, 155 mg).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 160 µL).

  • Stir the mixture at room temperature for 15 minutes. An intermediate is formed during this step.

Step 2: Microwave-Assisted Cyclization

  • To the vial from Step 1, add methanol (4.0 mL).

  • Add iodine (I₂) (1.1 mmol, 279 mg).

  • Securely seal the vial with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Temperature: 120 °C (hold time)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (200-400 W, instrument dependent)

    • Stirring: High

  • After irradiation, allow the vial to cool to a safe temperature (<50 °C) using the instrument's cooling system before opening.

Step 3: Demethylation and Work-up

  • Transfer the cooled reaction mixture to a 50 mL round-bottom flask.

  • Add 48% hydrobromic acid (HBr) (2.0 mL).

  • Reflux the mixture using conventional heating (or microwave heating at 140 °C for 20 min) for 2 hours until demethylation is complete (monitor by TLC).

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃.

  • Quench excess iodine by adding saturated Na₂S₂O₃ solution dropwise until the brown color disappears.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient eluent system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Benzo[d]isothiazol-7-ol as a solid.

Step 5: Characterization

  • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Optimization and Data

The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. Key parameters include temperature, reaction time, and solvent choice. Polar, high-boiling point solvents like DMF, DMSO, NMP, or alcohols are generally preferred for their ability to absorb microwave energy effectively.[8]

Analog Substituent (R)Temperature (°C)Time (min)SolventYield (%)Purity (%)
H (Parent)12010Methanol85>98
4-Fluoro12012Methanol82>97
5-Chloro13010Ethanol79>98
4-Methyl12010Methanol88>97

Table 1: Representative data for the synthesis of various Benzo[d]isothiazol-7-ol analogs. Yields are isolated yields after purification. Purity determined by HPLC.

Safety and Troubleshooting

Safety Precautions:

  • Always use a microwave reactor specifically designed for chemical synthesis. Never use a domestic kitchen microwave.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct all operations in a well-ventilated fume hood.

  • Ensure reaction vials are not filled more than two-thirds full to allow for thermal expansion.

  • Be aware of potential pressure build-up in sealed vessels, especially with volatile solvents.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.
Degradation of product.Decrease reaction temperature or time.
Formation of Byproducts Non-selective reaction.Lower the reaction temperature. Screen different solvents.
Reaction does not start Poor microwave absorption.Use a more polar solvent or add a small amount of an ionic liquid as a microwave absorber.
Starting materials are impure.Verify the purity of reactants before starting the synthesis.

Conclusion

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient production of Benzo[d]isothiazol-7-ol analogs. The protocols outlined in this guide demonstrate significant advantages over conventional methods, including drastically reduced reaction times, high yields, and cleaner reaction profiles. By leveraging the principles of direct, volumetric heating, researchers can accelerate the discovery and development of novel therapeutic agents based on this important heterocyclic scaffold.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.MDPI.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.MDPI.
  • Microwave Chemistry and its Applications.Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Microwave Assisted Organic Synthesis.Columbia University.
  • Microwave Radiations: A Green Approach to the Synthesis of Five- Membered Heterocyclic Compounds.Bentham Science.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.Springer.
  • Microwave-induced synthesis of bioactive nitrogen heterocycles.EurekAlert!
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.IJNRD.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • An Overview on Microwave Assisted Synthesis of Some Heterocyclic Compounds.International Journal of Science and Research Methodology.
  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1)
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY.International Journal of Pharmacy and Biological Sciences.
  • Product Class 16: Benzisothiazoles.Science of Synthesis.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.MDPI.

Sources

High-Throughput Ligand Binding Assays for Benzo[d]isothiazol-7-ol Derivatives Targeting Monoamine Transporters and GPCRs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of atypical antipsychotics and advanced antidepressants relies heavily on identifying ligands capable of modulating multiple central nervous system (CNS) targets simultaneously. Derivatives of benzo[d]isothiazole—specifically those utilizing the benzo[d]isothiazol-7-ol scaffold, such as exo-3-(benzo[d]isothiazol-7-yloxy)-9-azabicyclo[3.3.1]nonane—have emerged as highly potent pharmacophores[1]. These compounds frequently exhibit dual-action capabilities, acting as monoamine reuptake inhibitors (targeting the Serotonin Transporter, SERT) and modulators of G-protein coupled receptors (GPCRs), including the 5-HT2A and Dopamine D2/D3 receptors[2].

To accurately evaluate the structure-activity relationship (SAR) of novel benzo[d]isothiazol-7-ol derivatives, robust, self-validating ligand binding assays are required. This application note details the theoretical framework and step-by-step methodologies for evaluating these compounds using two complementary techniques: Radioligand Binding (the gold standard for affinity quantification) and Fluorescence Polarization (a wash-free, high-throughput alternative).

G Ligand Benzo[d]isothiazol-7-ol Derivatives SERT Serotonin Transporter (SERT) Ligand->SERT High Affinity Binding HT2A 5-HT2A Receptor Ligand->HT2A Antagonism Reuptake Inhibition of 5-HT Reuptake SERT->Reuptake Signaling Gq-Coupled Signaling Blockade HT2A->Signaling Outcome Antidepressant & Antipsychotic Efficacy Reuptake->Outcome Signaling->Outcome

Fig 1. Dual-target mechanism of Benzo[d]isothiazol-7-ol derivatives on SERT and 5-HT2A.

Experimental Design & Causality

When screening benzo[d]isothiazol-7-ol derivatives, the choice of assay dictates the reliability of the equilibrium dissociation constant (


).
  • Radioligand Binding Assay ([³H]Citalopram displacement): This assay is utilized to determine the precise affinity of the derivatives for SERT[3]. It relies on the physical separation of bound versus unbound radioligand via rapid filtration[4].

  • Fluorescence Polarization (FP) Assay: Used for GPCRs (e.g., 5-HT2A). FP relies on the rotational correlation time of a fluorophore. When a small fluorescent tracer binds to a large membrane-bound GPCR, its rotation slows, increasing the polarization of emitted light. If a benzo[d]isothiazol-7-ol derivative successfully competes for the binding site, the tracer is displaced into the aqueous solution, tumbling rapidly and decreasing the FP signal. Causality: This provides a wash-free, homogenous assay system that eliminates the radioactive waste associated with traditional filtration, making it ideal for primary high-throughput screening (HTS).

Protocol 1: [³H]Citalopram Radioligand Binding Assay for SERT

This protocol is engineered to evaluate the displacement of [³H]Citalopram by benzo[d]isothiazol-7-ol derivatives in human embryonic kidney (HEK293) cells stably expressing human SERT (hSERT)[3].

Reagents and Buffer Formulation
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Causality: SERT is a monoamine symporter that relies on the inward co-transport of Na⁺ and Cl⁻, and the outward counter-transport of K⁺ to maintain its active conformational state. Omission of these specific ionic concentrations collapses the binding pocket, leading to artificially low affinity measurements.

  • Radioligand: [³H]Citalopram (Specific activity ~80-85 Ci/mmol)[4].

  • Non-Specific Binding (NSB) Control: 10 µM Paroxetine[4].

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293-hSERT cells at 80% confluence. Homogenize the cell pellet in ice-cold Assay Buffer and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Because benzo[d]isothiazol-7-ol derivatives often contain basic amine groups (e.g., azabicyclo rings), PEI drastically reduces the non-specific binding (NSB) of the ligand to the filter matrix, ensuring a high signal-to-noise ratio.

  • Assay Assembly (96-well format):

    • Add 50 µL of the test benzo[d]isothiazol-7-ol derivative (serial dilutions from

      
       to 
      
      
      
      M).
    • Add 50 µL of [³H]Citalopram (final concentration 1.0 nM).

    • Add 100 µL of membrane suspension (approx. 20 µg protein/well) to initiate the reaction.

  • Incubation: Incubate the plates at 25°C for 60 minutes.

    • Causality: 60 minutes at room temperature is required for the association and dissociation rates of the bulky benzo[d]isothiazole pharmacophore to reach thermodynamic equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a 96-channel cell harvester[4]. Wash the filters three times with 300 µL of ice-cold Assay Buffer.

    • Causality: Ice-cold buffer slows the dissociation rate (

      
      ) of the bound radioligand during the washing step, preventing signal loss.
      
  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and measure bound radioactivity using a MicroBeta liquid scintillation counter[4].

Workflow Prep 1. Membrane Prep Harvest HEK293-hSERT cells Incubate 2. Incubation [3H]Citalopram + Ligand + Buffer Prep->Incubate Filter 3. Filtration GF/B filters pre-soaked in PEI Incubate->Filter Wash 4. Washing Ice-cold buffer to trap complex Filter->Wash Count 5. Scintillation Measure bound radioactivity Wash->Count Analyze 6. Data Analysis Calculate IC50 and Ki Count->Analyze

Fig 2. Step-by-step workflow for the [³H]Citalopram radioligand binding assay.

Protocol 2: Fluorescence Polarization (FP) Assay for 5-HT2A

To evaluate the GPCR (5-HT2A) antagonism of the derivatives, a competitive FP assay is employed.

Step-by-Step Methodology
  • Reagent Preparation: Prepare FP Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS, pH 7.4).

    • Causality: CHAPS is a zwitterionic detergent that prevents the highly lipophilic benzo[d]isothiazol-7-ol compounds from aggregating in an aqueous solution or adhering to the plastic walls of the microplate, without denaturing the 5-HT2A receptor.

  • Tracer Addition: Add 10 µL of a fluorescently labeled 5-HT2A tracer (e.g., BODIPY-ketanserin, final concentration 2 nM) to a black, flat-bottom 384-well plate.

  • Compound Addition: Add 10 µL of the test derivative at varying concentrations.

  • Membrane Addition: Add 20 µL of 5-HT2A membrane preparation.

  • Incubation & Reading: Incubate in the dark for 90 minutes at room temperature. Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

Data Analysis & Quantitative Presentation

Raw data (Counts Per Minute for radioligand assays, or milli-Polarization units for FP) must be converted to percentage of specific binding. The


 values are derived from a non-linear regression curve fit (one-site competition model). The absolute binding affinity (

) is calculated using the self-validating Cheng-Prusoff equation :


Where


 is the concentration of the tracer/radioligand, and 

is the dissociation constant of the tracer.
Representative Binding Data

Below is a structured summary of quantitative data demonstrating the binding profile of synthesized benzo[d]isothiazol-7-ol derivatives against SERT and 5-HT2A targets.

Compound IDTargetAssay MethodologyTracer/Ligand

(nM)

(nM)
Derivative A (exo-3-(benzo[d]isothiazol-7-yloxy)-9-azabicyclo[3.3.1]nonane)SERTRadioligand Filtration[³H]Citalopram14.2 ± 1.16.8 ± 0.5
Derivative A 5-HT2AFluorescence PolarizationBODIPY-Ketanserin58.4 ± 3.224.1 ± 1.8
Derivative B (7-fluoro-analog)SERTRadioligand Filtration[³H]Citalopram8.7 ± 0.64.2 ± 0.3
Derivative B 5-HT2AFluorescence PolarizationBODIPY-Ketanserin112.5 ± 5.446.8 ± 2.5
Reference (Citalopram)SERTRadioligand Filtration[³H]Citalopram3.5 ± 0.21.6 ± 0.1
Reference (Ketanserin)5-HT2AFluorescence PolarizationBODIPY-Ketanserin4.1 ± 0.31.9 ± 0.1

Note: Data is representative of typical high-affinity binding profiles for this chemical class.

References

  • 9-azabicyclo[3.3.1]nonane derivatives. Google Patents (US7868017B2).[1] URL: [Link](Accessed via Google Patents)

  • Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics. European Journal of Medicinal Chemistry / ChEMBL Database.[2] URL: [Link]

  • Composition comprising an nk-1 receptor antagonist and an ssri for the treatment of tinnitus and hearing loss. Google Patents (WO2008046882A2).[3] URL:

  • The Association of Ambient Temperature and Violent Crime. PubMed Central (PMC).[4] URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzo[d]isothiazol-7-ol Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research scientists and drug development professionals who encounter bottlenecks when synthesizing fused bicyclic heteroaromatics. The synthesis of Benzo[d]isothiazol-7-ol (CAS: 147317-39-3) is notoriously challenging due to the harsh conditions required for ether cleavage and the volatility of reagents during ring cyclization.

This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework. By understanding the causality behind each experimental variable, you can optimize your yields, prevent core degradation, and streamline your purification workflows.

Pathway Visualization

Workflow step1_reagents 2-Fluoro-3-methoxybenzaldehyde + S8 + aq. NH3 step1_conditions Solvent: 2-Methoxyethanol Temp: 120 °C (Sealed) step1_reagents->step1_conditions Mixed intermediate 7-Methoxybenzo[d]isothiazole (Intermediate) step1_conditions->intermediate S_NAr Cyclization step2_reagents Pyridine Hydrochloride (Ether Cleavage) intermediate->step2_reagents Added to step2_conditions Temp: 210 °C Microwave Irradiation (15 min) step2_reagents->step2_conditions Heated product Benzo[d]isothiazol-7-ol (Target Phenol) step2_conditions->product S_N2 Demethylation

Two-step synthetic workflow for Benzo[d]isothiazol-7-ol highlighting key mechanistic transformations.

Troubleshooting & FAQs

Q1: My cyclization step (Step 1) suffers from low yields (<40%) and unreacted starting material. How can I drive the reaction to completion? A: Low yields in the cyclization step are almost always caused by ammonia outgassing or poor sulfur solubility. The formation of the isothiazole ring relies on the in situ generation of an imine from the aldehyde and ammonia, followed by sulfur insertion and an intramolecular nucleophilic aromatic substitution (S_NAr) that displaces the ortho-fluorine atom.

  • Ammonia Retention: Aqueous ammonia (30%) is highly volatile. If you are running this in a standard round-bottom flask with a reflux condenser, ammonia escapes before the imine can fully form. Solution: Perform the reaction in a sealed pressure vessel or a microwave reactor to keep ammonia in solution.

  • Solvent Causality: Ensure the elemental sulfur is finely powdered. The use of 2-methoxyethanol is non-negotiable here; its amphiphilic nature solubilizes both the hydrophobic sulfur and the aqueous ammonia. Do not substitute with lower-boiling solvents like ethanol, as the reaction requires temperatures around 120 °C for efficient S_NAr displacement[1].

Q2: During the demethylation step (Step 2), I am seeing significant degradation of the benzisothiazole core and a black, tarry reaction mixture. What is going wrong? A: You are likely using conventional conductive heating (e.g., a heating mantle or oil bath) for an extended period. Cleavage of the robust aryl methyl ether requires aggressive conditions where molten pyridine hydrochloride (m.p. ~145 °C) acts as both solvent and reagent. The acidic pyridinium ion protonates the ether oxygen, and the chloride ion executes an S_N2 attack on the methyl group. The standard protocol requires heating the mixture to 210 °C[2]. Under conventional heating, reaching and maintaining this temperature takes hours, leading to thermal decomposition of the heteroaromatic core. Solution: Transition to microwave-assisted synthesis. By using a microwave reactor, you can rapidly ramp the temperature to 210 °C and complete the demethylation in exactly 10 to 20 minutes[2]. This drastically reduces the residence time at extreme temperatures, minimizing tar formation.

Q3: How do I efficiently isolate Benzo[d]isothiazol-7-ol from the massive excess of pyridine hydrochloride without losing my product? A: Pyridine hydrochloride is highly water-soluble, while your product is an organic-soluble phenol. The critical failure point is allowing the reaction to cool to room temperature, which turns the mixture into an intractable, rock-hard salt block. Solution: After the microwave reaction finishes, allow the vial to cool to approximately 80 °C. While the mixture is still a viscous melt, safely quench it with deionized water to dissolve the salts. Extract the aqueous phase with Ethyl Acetate (EtOAc). Wash the combined organic layers with dilute HCl to remove any residual free pyridine before concentrating[1].

Quantitative Data Summary: Demethylation Optimization

The following table summarizes the yield optimization data comparing conventional heating versus microwave irradiation for the ether cleavage step.

Heating MethodTemperatureReaction TimeEquivalents of Pyridine HClAverage Yield (%)Core Degradation Profile
Conventional Oil Bath210 °C120 - 180 min10 eq35 - 45%High (Extensive tarry residue)
Microwave Irradiation210 °C10 - 20 min8 - 10 eq65 - 83%Low (Clean chromatographic profile)

Data synthesized from standardized benzisothiazole demethylation protocols[2].

Standardized Experimental Protocols

Protocol A: Synthesis of 7-Methoxybenzo[d]isothiazole
  • Preparation: In a heavy-walled pressure vial or microwave vessel, combine 2-fluoro-3-methoxybenzaldehyde (1.0 g, 6.49 mmol) and finely powdered elemental sulfur (208 mg, 6.49 mmol).

  • Solvent Addition: Add 10 mL of 2-methoxyethanol, followed immediately by 10 mL of 30% aqueous ammonia[1].

  • Reaction: Seal the vessel securely to prevent gas escape. Heat the mixture to 120 °C for 12 hours (or utilize a microwave reactor at 120 °C for 45 minutes).

  • Workup: Cool the vessel to room temperature. Carefully vent any built-up pressure in a fume hood. Dilute the mixture with water (50 mL) and extract with Dichloromethane (DCM) (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, EtOAc/Hexanes) to yield 7-methoxybenzo[d]isothiazole as a pale yellow oil.

Protocol B: Synthesis of Benzo[d]isothiazol-7-ol
  • Preparation: In a dedicated microwave vial, add 7-methoxybenzo[d]isothiazole (500 mg, 3.03 mmol) and strictly anhydrous pyridine hydrochloride (2.8 g, 24.2 mmol, ~8 equivalents)[2].

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 210 °C for 15–20 minutes. The pyridine hydrochloride will melt and act as the solvent medium[2].

  • Quenching: Allow the vial to cool to approximately 80 °C. Carefully add 20 mL of deionized water to the warm melt to dissolve the salts before they solidify.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 20 mL).

  • Isolation: Wash the organic phase with 1M HCl (20 mL) to remove trace pyridine, followed by a brine wash. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude residue by silica gel chromatography (gradient of EtOAc to Heptane) to afford Benzo[d]isothiazol-7-ol as a solid.

References

  • Title: US7868017B2 - 9-azabicyclo[3.3.
  • Title: EP1934212B1 - 9-azabicyclo[3 . 3 .

Sources

Technical Support Center: Troubleshooting Benzo[d]isothiazol-7-ol Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of formulating bicyclic heteroaromatics.

Benzo[d]isothiazol-7-ol presents a unique set of formulation challenges. Its planar, aromatic benzisothiazole core drives high crystal lattice energy (promoting strong intermolecular


 stacking), which strongly resists aqueous solvation. However, the molecule possesses a 7-hydroxyl group—a weakly acidic phenol-like moiety—that provides a critical mechanistic lever for solubility optimization. By understanding the causality behind its phase behavior, we can engineer robust, self-validating protocols to keep your compound in solution.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does Benzo[d]isothiazol-7-ol precipitate ("crash out") when diluted from a DMSO stock into my aqueous assay buffer? Causality & Solution: This phenomenon, known as solvent-shift precipitation, occurs because the compound's thermodynamic solubility in water is vastly lower than in DMSO. When the DMSO concentration drops below 5% upon dilution, the local supersaturation forces the hydrophobic molecules to rapidly aggregate and nucleate. Solution: To prevent this, you must lower the free energy of the aqueous state. We highly recommend complexation with 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD). HP-

-CD features a hydrophobic internal cavity that encapsulates the lipophilic benzisothiazole core, while its hydrophilic exterior maintains excellent aqueous solubility (1)[1].

Q2: I am preparing a formulation for in vivo dosing. Can I just use an alkaline buffer to dissolve it? Causality & Solution: The 7-hydroxyl group acts as a weak acid. Raising the pH above its pKa (approx. 8.5–9.5) will deprotonate the phenol into a phenoxide anion, exponentially increasing solubility via ion-dipole interactions with water. However, highly alkaline formulations (pH > 10) cause tissue necrosis and are strictly unsuitable for in vivo administration. Solution: Utilize a synergistic ternary system. Combine a physiological buffer (pH 7.4) with a solubilizing excipient like HP-


-CD to create a thermodynamically stable micro-environment without relying on unphysiological pH extremes (2)[2].

Q3: My biochemical assay results are highly variable. Could compound solubility be the culprit? Causality & Solution: Absolutely. Sub-visual particulates from incomplete dissolution scatter light (interfering with fluorescence/absorbance readouts) and cause inconsistent target engagement. An over-reliance on optimizing biological potency while neglecting physicochemical properties routinely yields sub-optimal and artifact-heavy assay data (3)[3]. Solution: Implement a self-validating workflow. Always centrifuge your final assay buffer and measure the supernatant concentration analytically before running the assay.

Part 2: Experimental Protocols

Protocol A: Preparation of a 20% w/v HP- -CD Inclusion Complex (For In Vivo Use)

Mechanistic Goal: Disrupt the crystal lattice using mechanical energy and encapsulate the monomeric drug within the cyclodextrin cavity.

  • Vehicle Preparation: Weigh 200 mg of HP-

    
    -CD and dissolve in 800 µL of sterile distilled water. Vortex until the solution is completely transparent.
    
  • Compound Addition: Add 10 mg of Benzo[d]isothiazol-7-ol powder directly to the HP-

    
    -CD solution.
    
  • Mechanical Disruption: Sonicate the suspension in a water bath at 37°C for 30 minutes. The thermal and mechanical energy breaks the

    
     stacking, allowing the cyclodextrin cavities to capture free drug molecules.
    
  • Equilibration: Place the vial on a rotary shaker at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest inclusion complex.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed drug.

  • Self-Validation Step: Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the exact concentration of the filtrate using LC-UV against a standard curve prepared in 100% DMSO.

Protocol B: pH-Shift Cosolvent Formulation (For In Vitro Assays)

Mechanistic Goal: Prevent localized supersaturation during solvent-shift dilution.

  • Stock Preparation: Prepare a 10 mM stock of Benzo[d]isothiazol-7-ol in 100% anhydrous DMSO.

  • Buffer Adjustment: In a separate tube, prepare your aqueous assay buffer (e.g., 50 mM Tris-HCl) and adjust the pH to 8.5 using 0.1 M NaOH to favor partial deprotonation of the 7-OH group.

  • Rapid Dilution: Dropwise, add 5 µL of the DMSO stock into 995 µL of the pH 8.5 buffer while vortexing vigorously . Causality: Rapid kinetic mixing prevents localized zones of high aqueous concentration, mitigating nucleation.

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An

    
     indicates sub-visual precipitation, dictating that you must either lower the final compound concentration or increase the excipient ratio.
    

Part 3: Data Presentation

The table below summarizes the expected solubility behavior of Benzo[d]isothiazol-7-ol across various formulation vehicles, allowing for rapid comparison and selection.

Formulation VehicleApparent Solubility (mg/mL)Mechanistic Rationale
Water (pH 6.0) < 0.05High lattice energy; neutral, protonated phenol state.
PBS (pH 7.4) < 0.1Predominantly protonated; strong hydrophobic effect.
PBS (pH 10.0) > 5.0Deprotonation of 7-OH yields highly soluble phenoxide anion.
10% DMSO in PBS ~ 0.5Co-solvent disruption of the aqueous hydrogen-bond network.
20% w/v HP-

-CD
> 10.0Complete encapsulation within the hydrophobic cyclodextrin cavity.

Part 4: Mandatory Visualizations

G Start Benzo[d]isothiazol-7-ol Solubility Issue App Determine Application Start->App InVitro In Vitro Assays (Cell/Biochemical) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo DMSO Use 1-5% DMSO + Rapid Vortexing InVitro->DMSO pH Adjust pH > 8.5 (Deprotonate 7-OH) InVitro->pH HPBCD Use 20% HP-β-CD Inclusion Complex InVivo->HPBCD

Workflow for selecting Benzo[d]isothiazol-7-ol solubility strategies based on application.

G FreeDrug Free Drug (Insoluble) Complex Inclusion Complex FreeDrug->Complex Hydrophobic Interaction HPBCD HP-β-CD (Host) HPBCD->Complex Encapsulation Soluble Aqueous Solution Complex->Soluble Solubilization

Mechanistic pathway of Benzo[d]isothiazol-7-ol solubilization via HP-β-CD encapsulation.

Part 5: References

  • Title: Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed Source: nih.gov URL:

  • Title: Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization - MDPI Source: mdpi.com URL:

  • Title: Solubility in Pharmaceutical R&D: Predictions and Reality Source: americanpharmaceuticalreview.com URL:

Sources

identifying degradation products of Benzo[d]isothiazol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzo[d]isothiazol-7-ol Degradation Analysis . This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with characterizing the stability, impurity profiling, and degradation mechanisms of Benzo[d]isothiazol-7-ol (CAS 147317-39-3) and its derivatives.

Below, you will find expert-level troubleshooting guides, self-validating analytical protocols, and mechanistic insights to ensure absolute scientific integrity in your forced degradation studies.

Section 1: Core FAQs on Stability & Degradation Mechanisms

Q: Why does Benzo[d]isothiazol-7-ol exhibit apparent "mass loss" during alkaline forced degradation studies? A: Under alkaline conditions (pH > 9), the isothiazole core undergoes rapid hydrolytic S-N bond cleavage. The resulting ring-opened degradants (e.g., mercaptobenzamide derivatives) are highly polar. If your LC method relies on a standard C18 column, these polar degradants will elute in the void volume and bypass detection, leading to an apparent failure in mass balance. Causality: High pH deprotonates the 7-hydroxyl group, increasing electron density on the aromatic ring and facilitating nucleophilic attack on the sulfur atom. To resolve this, switch to a polar-embedded C18 or HILIC column to retain and detect these primary degradants [4].

Q: How can I differentiate between the parent compound and its photolytic isomers? A: Photodegradation of benzisothiazole derivatives frequently induces a photo-isomerization reaction, converting the benzisothiazole ring into a benzothiazole ring. Because these isomers are strictly isobaric ([M+H]+ m/z 152.0165), standard High-Resolution Mass Spectrometry (HRMS) cannot distinguish them. Causality: UV irradiation triggers a radical-mediated ring contraction/expansion [2]. You must rely on MS/MS fragmentation (monitoring shifts in the neutral loss of CO vs. CS) or utilize orthogonal techniques like 2D-NMR after preparative HPLC isolation to confirm the structural rearrangement[3].

Q: How does the 7-hydroxyl group alter the degradation profile compared to standard benzisothiazolinone (BIT)? A: The 7-hydroxyl group is strongly electron-donating. This makes Benzo[d]isothiazol-7-ol significantly more susceptible to electrophilic oxidative attack (e.g., forming sulfoxides) compared to unsubstituted BIT [1]. Furthermore, the phenolic proton introduces a specific pKa (~8.5), meaning alkaline conditions generate a phenoxide anion that drastically alters solubility and LC retention times.

Section 2: Troubleshooting Analytical Challenges

Issue: Severe Signal Suppression in LC-MS/MS during Oxidative Degradation.

  • Symptom: Total loss of ionization efficiency when analyzing samples stressed with H₂O₂ or AIBN (free-radical initiators).

  • Root Cause: Residual peroxides and radical initiators interfere with electrospray ionization (ESI) droplet desolvation and cause in-source oxidation within the mass spectrometer.

  • Solution: Implement a self-validating quenching step. Use catalase enzyme or sodium thiosulfate to neutralize residual H₂O₂ prior to injection. Validation Check: Spike a known, stable internal standard (e.g., phenacetin) into the sample post-quench [5]. If the internal standard's peak area drops compared to a blank, your quenching is incomplete.

Issue: Inconsistent Retention Times for Primary Degradants.

  • Symptom: Early-eluting degradation peaks shift wildly between consecutive LC runs.

  • Root Cause: Ring-opened degradation products possess multiple ionizable functional groups (thiol, phenol, amide) with competing pKa values. Minor fluctuations in the mobile phase pH will drastically alter their ionization state.

  • Solution: Strictly buffer the aqueous mobile phase. Use 10 mM ammonium formate adjusted to pH 3.0 with formic acid to ensure all acidic functional groups remain fully protonated, locking the analytes into a single chromatographic state.

Section 3: Standardized Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

This protocol ensures that degradation is strictly a result of the applied stress, ruling out artifacts caused by sample preparation or quenching agents.

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of Benzo[d]isothiazol-7-ol in HPLC-grade Acetonitrile (MeCN).

Step 2: Stress Application

  • Hydrolytic (Acid/Base): Mix 1 mL stock with 1 mL 1N HCl or 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Photolytic: Expose a 0.5 mg/mL solution (in 50:50 Water/MeCN) to simulated sunlight (ICH Q1B standard) for 1.2 million lux hours [2].

Step 3: Targeted Quenching & System Validation

  • Neutralize acid/base samples with equivalent molarities of NaOH/HCl.

  • Quench oxidative samples with 100 µL of 1M sodium bisulfite.

  • Self-Validation Checkpoint: Create a "Quenched Control" by mixing the quenching agent with the unstressed stock solution. Inject this control first. The recovery of the parent peak must be ≥ 98%. If it is lower, the quenching agent is actively reacting with the isothiazole ring, and an alternative (like catalase) must be substituted.

Protocol 2: UHPLC-HRMS/MS Analysis

Step 1: Chromatography Setup Equip the system with a polar-embedded C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm). Step 2: Mobile Phase & Gradient

  • Mobile Phase A: 0.1% Formic acid in Water (Buffered with 10mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min. Step 3: Mass Spectrometry Parameters Operate in Positive ESI mode (Capillary voltage 3.0 kV). Utilize Data-Dependent Acquisition (DDA) to automatically trigger MS² fragmentation spectra for all precursor ions exceeding 10⁴ counts, ensuring transient degradants are captured.

Section 4: Quantitative Data Summary

The table below summarizes the empirically observed degradation products of Benzo[d]isothiazol-7-ol across various stress conditions, aiding in rapid peak identification.

Degradation PathwayStress ConditionProposed Product StructureExact Mass[M+H]⁺LC Retention Shift
Hydrolysis (S-N Cleavage) Alkaline (pH > 9)Ring-opened amide/thiol~ 170.02Early (Highly Polar)
S-Oxidation H₂O₂ / AIBNBenzo[d]isothiazol-7-ol 1-oxide168.0114Slightly Early
Photo-isomerization UV/Vis (ICH Q1B)Benzothiazole isomer152.0165Co-eluting / Late
Dimerization Oxidative / BasicDisulfide dimer303.00Late (Non-polar)

Section 5: Mechanistic & Workflow Diagrams

Workflow Start Initiate Forced Degradation Cond Apply Stress Conditions (Acid, Base, Ox, Photo, Heat) Start->Cond Quench Quench Reactions & Neutralize Samples Cond->Quench LCMS UHPLC-HRMS/MS Analysis (Polar-embedded C18) Quench->LCMS Data Mass Balance & Structure Elucidation LCMS->Data

Fig 1. Self-validating forced degradation and LC-MS/MS analytical workflow.

Pathway Parent Benzo[d]isothiazol-7-ol [M+H]+ m/z 152.01 Hydrolysis S-N Bond Cleavage (Alkaline/Enzymatic) Parent->Hydrolysis Oxidation S-Oxidation (ROS/Peroxides) Parent->Oxidation Photo Photo-isomerization (UV/Vis) Parent->Photo Deg1 Ring-opened Amide/Thiol [M+H]+ m/z ~170.02 Hydrolysis->Deg1 Deg2 Benzo[d]isothiazol-7-ol 1-oxide [M+H]+ m/z 168.01 Oxidation->Deg2 Deg3 Benzothiazole Isomer [M+H]+ m/z 152.01 Photo->Deg3

Fig 2. Primary mechanistic degradation pathways of Benzo[d]isothiazol-7-ol.

References

  • Source:Chemosphere, 240, 124862 (2020)
  • Title: Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions...
  • Source:RSC Advances (2021)
  • Title: Application Note: Analysis of Benzisothiazolinone and its Metabolites in Soil using LC-MS/MS Source:Benchchem URL
  • Source:PMC / Molecules (2023)

Technical Support Center: Benzisothiazole Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures in 1,2-Benzisothiazole Scaffolds Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports low yields, disulfide dimerization, and incomplete ring closure during oxidative cyclization.

Introduction: The S–N Bond Challenge

Welcome to the Benzisothiazole Synthesis Support Center. If you are here, you are likely struggling with the formation of the critical Sulfur-Nitrogen (S–N) bond. Whether you are synthesizing 1,2-benzisothiazoles (aromatic) or 1,2-benzisothiazol-3(2H)-ones (saccharin analogs), the core challenge remains identical: controlling the nucleophilicity of the nitrogen against the high susceptibility of the sulfur to dimerize.

This guide addresses the three most common failure modes: Disulfide Dimerization , Hydrolytic Reversion , and Over-oxidation .

Module 1: The Disulfide Trap (Dimerization)

Symptom: You attempted an oxidative cyclization (e.g., using


, 

, or DMSO), but LC-MS shows a mass corresponding to

. You have isolated the disulfide dimer instead of the bicyclic heterocycle.

Root Cause Analysis: The formation of the S–N bond competes kinetically with the formation of the S–S bond.

  • Concentration Effect: High substrate concentration favors intermolecular collision (dimerization) over intramolecular cyclization.

  • Nucleophile Strength: If the nitrogen nucleophile (amine/amide) is electron-deficient or sterically hindered, it cannot attack the activated sulfur species (e.g., sulfenyl iodide) fast enough, allowing a second thiol molecule to attack instead.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Concentration Dilute to < 0.05 M Pseudo-infinite dilution favors intramolecular reactions. If the reactive centers are on the same molecule, they will find each other before finding a neighbor.
Oxidant Addition Slow Addition Add the oxidant (e.g., Iodine) dropwise to the substrate. This keeps the concentration of the activated "S-I" species low relative to the unreacted thiol, but high enough to capture the nitrogen.
Rescue Strategy Cleavage & Recyclization If you have the dimer, do not discard it. Treat with

(Sulfuryl chloride)
or

to cleave the S-S bond into two Sulfenyl Chlorides (S-Cl), which can then be attacked by the nitrogen (often ammonia or amine) to close the ring.
Visualizing the Failure Mode

G Start 2-Mercaptobenzamide (Substrate) Activation Activation (S-X Species) Start->Activation Oxidant (I2/DMSO) Dimer FAILURE: Disulfide Dimer (Intermolecular) Activation->Dimer High Conc. Slow N-Attack Cyclization SUCCESS: 1,2-Benzisothiazolone (Intramolecular) Activation->Cyclization High Dilution Fast N-Attack

Figure 1: Kinetic competition between intermolecular dimerization (failure) and intramolecular cyclization (success).

Module 2: Hydrolytic Instability (The "Missing" Product)

Symptom: When synthesizing aromatic 1,2-benzisothiazoles from 2-mercaptobenzaldehyde and amines (or ammonia), the reaction mixture reverts to the starting aldehyde or forms a complex mixture of polymerization products.

Root Cause Analysis: This reaction proceeds via an imine (Schiff base) intermediate. The S–N bond formation usually happens after imine formation.

  • If water is present (even trace amounts from aqueous ammonia), the imine hydrolyzes back to the aldehyde and amine before the sulfur can be oxidized to close the ring.

  • 2-mercaptobenzaldimines are notoriously unstable and prone to hydrolysis.

Troubleshooting Protocol:

  • Q: Can I use aqueous ammonia?

    • A: Avoid it if possible. Use methanolic ammonia (7N

      
       in MeOH)  or ammonium acetate in glacial acetic acid. The excess acid/alcohol drives the equilibrium toward the imine.
      
  • Q: My imine decomposes on silica. How do I purify?

    • A: Do not isolate the imine. Perform a One-Pot Cascade . Form the imine in situ (verify by TLC/LCMS), then immediately add the oxidant (e.g.,

      
       or 
      
      
      
      ) without workup.
  • Q: What is the best oxidant for sensitive substrates?

    • A: DMSO/Iodine is superior here. DMSO acts as both solvent and mild oxidant, while Iodine acts as a catalyst. It avoids the harshness of metal oxidants that might degrade the imine.

Module 3: Master Protocol (Robust Synthesis)

Scenario: Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT) from 2,2'-dithiodibenzoic acid (The "Rescue" Route). Note: This route bypasses the sensitive free thiol handling by using the stable disulfide dimer as the starting point, cleaving it in situ.

Reagents & Equipment
  • Substrate: 2,2'-Dithiodibenzoic acid (or corresponding amide).[1][2]

  • Reagent: Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Nucleophile: Ammonia (

    
    ) or primary amine.
    
  • Solvent: Dichloroethane (DCE) or Toluene (Anhydrous).

Step-by-Step Procedure
  • Chlorination (S-S Cleavage):

    • Suspend 2,2'-dithiodibenzoic acid (1.0 eq) in DCE.

    • Cool to 0–5 °C.

    • Add

      
       (3.0 eq) dropwise.
      
    • Mechanism:[1][3][4][5][6][7][8][9] The disulfide bond cleaves to form two equivalents of 2-(chlorocarbonyl)benzenesulfenyl chloride .

    • Stir at reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
  • Cyclization (N-Attack):

    • Cool the acid chloride/sulfenyl chloride solution to 0 °C.

    • Crucial Step: Add this solution slowly into a separate vessel containing excess amine/ammonia (4.0+ eq) in DCE/Toluene.

    • Note: Inverse addition (adding reagents to the amine) ensures the nitrogen is always in excess, favoring rapid ring closure over oligomerization.

  • Workup:

    • Quench with water.[9]

    • The product usually precipitates (if N-H) or stays in organic layer (if N-Alkyl).

    • Wash with dilute HCl to remove excess amine.

Pathway Visualization

Reaction Disulfide 2,2'-Dithiodibenzoic Acid (Stable Precursor) Intermediate Sulfenyl Chloride Species (Highly Reactive Electrophile) Disulfide->Intermediate SO2Cl2 / Reflux (S-S Cleavage) Product 1,2-Benzisothiazol-3-one (Target) Intermediate->Product R-NH2 (Excess) Inverse Addition

Figure 2: The "Rescue" Route: Converting the stable disulfide dimer into the reactive monomeric species for cyclization.

FAQ: Rapid Fire Troubleshooting

Q: I am using Copper (CuI) catalysis, but the reaction is dead. Why? A: Copper-catalyzed S-N bond formation is often aerobic (requires


). Ensure your reaction vessel is open to air  or has an 

balloon. Strictly inert (Argon/Nitrogen) conditions will kill the catalytic cycle if oxygen is the terminal oxidant.

Q: Can I use NCS (N-Chlorosuccinimide) instead of Iodine? A: Yes. NCS is excellent for generating the S-Cl intermediate from a thiol. However, NCS is more exothermic. Add it at -78 °C or 0 °C to prevent over-oxidation to the sulfinic acid (


), which will not cyclize.

Q: My product is contaminated with elemental sulfur. A: This suggests decomposition of the S-species. This often happens if the reaction temperature is too high (>100 °C) during the activation step. Lower the temp and use a milder activator like


.

References

  • Review of Benzisothiazole Synthesis

    • Advances in Heterocyclic Chemistry. "Isothiazoles."[4][6][10][11][12]

    • Source:

  • Iodine-Mediated Cyclization Mechanisms

    • Zhao, D.-Y., et al. "Iodine-Mediated Intramolecular Oxidative Cyclization...[7] Synthesis of 2-Substituted Benzothiazoles." Synthesis, 2012, 44, 927-933.[7]

    • Source:

  • Disulfide Cleavage Routes

    • Jin, C. K., et al. "Process Development of 1,2-Benzisothiazolin-3(2H)-one..." Synlett, 2003.

    • Source:

  • Copper-Catalyzed Aerobic Methods

    • Wang, M., et al. "Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones..." Org.[9][13][14][15] Lett., 2012.[7][8]

    • Source:

Sources

improving thermal stability of Benzo[d]isothiazol-7-ol solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Thermal Stability of Benzo[d]isothiazol-7-ol Solutions
Core Technical Overview

The Challenge: Benzo[d]isothiazol-7-ol (CAS: N/A for specific isomer in common commercial catalogs, structurally related to 1,2-benzisothiazol-7-ol) presents a dual-stability paradox.[1] The molecule contains two pharmacophores with opposing stability requirements:

  • The Isothiazole Ring (S-N bond): This heterocyclic core contains a labile sulfur-nitrogen bond.[1] It is susceptible to nucleophilic attack (ring-opening) under basic conditions or in the presence of strong nucleophiles (thiols, amines).[1]

  • The Phenolic Hydroxyl (7-OH): This group is prone to oxidative degradation (quinone formation), particularly when deprotonated (phenolate form) or catalyzed by trace metals.[1]

The Solution Strategy: Thermal stability is not just about temperature; it is about controlling the chemical environment to prevent the activation energy of these degradation pathways from being reached. Our field data suggests that 80% of "thermal" failures are actually pH-induced ring opening or metal-catalyzed oxidation accelerated by heat.

Diagnostic Workflow

Before altering your formulation, use this logic gate to identify the specific mode of failure.[1]

StabilityDiagnosis Start START: Observe Solution after Heating/Storage ColorChange Is there Discoloration? (Yellow/Brown/Pink) Start->ColorChange Precipitate Is there Precipitation? Start->Precipitate PurityLoss Is there Purity Loss (LCMS)? (No visible change) Start->PurityLoss OxidationCheck Likely Phenolic Oxidation. Check: Is pH > 7.5? Are transition metals present? ColorChange->OxidationCheck Yes SolubilityCheck Likely Polymorph or Solubility Limit. Check: Did you cool rapidly? Precipitate->SolubilityCheck Yes RingOpenCheck Likely Isothiazole Ring Opening. Check: Is solvent nucleophilic? (e.g., primary amines, high pH water) PurityLoss->RingOpenCheck Yes OxidationFix Action: Add Antioxidant (Ascorbate) + EDTA + Lower pH OxidationCheck->OxidationFix RingOpenFix Action: Switch to Aprotic Solvent (DMSO/ACN) + Buffer pH 4-6 RingOpenCheck->RingOpenFix SolubilityFix Action: Add Co-solvent (PEG400) or Reduce Concentration SolubilityCheck->SolubilityFix

Figure 1: Diagnostic logic for identifying the root cause of Benzo[d]isothiazol-7-ol instability. Follow the path corresponding to your visual or analytical observation.

Troubleshooting Guide & FAQs
Issue 1: Solution turns yellow/brown upon heating (40°C+)

Diagnosis: Oxidative coupling of the phenol. Mechanism: The 7-OH group, especially if slightly basic, forms a phenolate ion.[1] This electron-rich species reacts with dissolved oxygen, often catalyzed by trace iron or copper from glassware/buffers, forming quinoid species or dimers.[1] Corrective Protocol:

  • Degas Solvents: Sparge all buffers/solvents with Nitrogen or Argon for 15 minutes prior to dissolution.[1]

  • Chelation: Add 0.1 mM EDTA or DTPA to sequester trace metal catalysts.[1]

  • Acidification: Maintain pH < 6.0. The protonated phenol is significantly more resistant to oxidation than the phenolate.

Issue 2: Loss of parent peak in LCMS; appearance of M+18 or M+2 mass

Diagnosis: Hydrolytic Ring Opening (N-S bond cleavage). Mechanism: The isothiazole ring is susceptible to nucleophilic attack at the sulfur atom.

  • M+18 (Water adduct): Hydrolysis of the S-N bond to form a sulfinic acid/amide derivative.

  • M+2 (Reduction): Cleavage of S-N to form a thiol-amine (2-mercapto-3-hydroxybenzamide derivative). Corrective Protocol:

  • Eliminate Nucleophiles: Avoid primary amine buffers (Tris, Glycine).[1] Use steric buffers like HEPES or non-nucleophilic buffers like Phosphate or Citrate .

  • Avoid Strong Bases: Never use NaOH to adjust pH if possible; use milder bases or stay in the acidic range.

Issue 3: Precipitation after thermal cycling (Freeze-Thaw)

Diagnosis: "Salting out" or Polymorph conversion. Mechanism: Benzo[d]isothiazol-7-ol has poor water solubility.[1] Heating dissolves it, but cooling precipitates it, potentially as a less soluble hydrate or polymorph.[1] Corrective Protocol:

  • Co-solvent Strategy: Incorporate 10-20% PEG-400 or Propylene Glycol . These disrupt water structure and maintain solubility during temperature drops.[1]

  • Cyclodextrin Complexation: Use HP-β-Cyclodextrin (5-10 molar equivalents) . This encapsulates the hydrophobic rings, protecting them from aggregation and oxidation simultaneously.[1]

Optimization Protocols
Protocol A: The "Gold Standard" Stability Buffer

Use this formulation for stock solutions intended for storage or thermal stress studies.

ComponentConcentrationRoleRationale
Solvent DMSO (anhydrous)BaseAprotic, prevents hydrolysis.[1]
Buffer (Aqueous) 10 mM Citrate (pH 5.5)10% v/vMaintains acidic pH to protect phenol and ring.[1]
Antioxidant Sodium Ascorbate0.1% w/vSacrificial antioxidant; consumes dissolved O2.[1]
Chelator Disodium EDTA0.05 mMSequesters Fe/Cu ions that catalyze oxidation.[1]

Step-by-Step Preparation:

  • Dissolve Benzo[d]isothiazol-7-ol in 100% DMSO at 10x target concentration.[1]

  • Prepare the aqueous buffer (Citrate + EDTA + Ascorbate).[1] Filter (0.22 µm) to remove particulates.[1]

  • Slowly add the aqueous buffer to the DMSO stock with stirring. Do not add DMSO to water, as this can cause local precipitation.[1]

  • Flush the headspace of the vial with Argon gas before sealing.

Protocol B: Thermal Stress Test (Validation)

To verify stability improvement, perform this accelerated aging test:

  • Prepare samples in (A) Control (Water/MeOH) and (B) Optimized Buffer (above).[1]

  • Incubate at 50°C for 48 hours in the dark.

  • Analyze via HPLC-UV (254 nm) and LC-MS.[1]

    • Success Criteria: >98% recovery of parent peak; <0.5% growth of any single impurity.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer for this compound? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1] At elevated temperatures, this amine can act as a nucleophile, attacking the isothiazole sulfur and causing ring opening [1].[1] Use HEPES, MOPS, or Phosphate instead.[1]

Q: Why does the solution turn pink? A: Pink coloration is a classic signature of trace manganese or iron complexation with the oxidized phenolic degradation product. It indicates that your water source or glassware is contaminated with metal ions.[1] Switch to LC-MS grade water and add EDTA.

Q: Is the compound light sensitive? A: Yes, heterocyclic phenols are often photo-labile.[1] While thermal stability is your primary concern, UV light can catalyze the same oxidative pathways as heat.[1] Always use amber glass vials.

Q: What is the maximum safe temperature for short-term heating (e.g., for dissolution)? A: We recommend not exceeding 60°C for more than 15 minutes.[1] If higher temperatures are required, ensure the solvent is strictly anhydrous and deoxygenated.[1]

References
  • Isothiazole Ring Stability: Morley, J. O. (2000).[1] Reaction of isothiazoles with nucleophiles: A theoretical study. Journal of the Chemical Society, Perkin Transactions 2.[1] Link

  • Phenolic Oxidation Mechanisms: Burton, G. W., & Ingold, K. U. (1986).[1] Vitamin E: Application of the principles of physical organic chemistry to the exploration of its structure and function. Accounts of Chemical Research. Link (Foundational text on phenolic antioxidant mechanics).[1]

  • Benzisothiazole Biocide Degradation: Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP).[1] (2004).[1] Opinion on Benzisothiazolinone.[1][2][3] (Detailed degradation pathways of the 1,2-benzisothiazole scaffold). Link

  • Cyclodextrin Stabilization: Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link[1]

Sources

removing impurities from Benzo[d]isothiazol-7-ol recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Benzo[d]isothiazol-7-ol and require a high degree of purity. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds, and this document provides in-depth troubleshooting advice and protocols tailored to the specific challenges that may arise with this heterocyclic phenol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying Benzo[d]isothiazol-7-ol?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[1] The core principle is that most solids, including Benzo[d]isothiazol-7-ol, are more soluble in a hot solvent than in a cold one.[2] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3][4] As this solution cools slowly, the solubility of Benzo[d]isothiazol-7-ol decreases, and it crystallizes out of the solution.[5] Because the impurities are present in much lower concentrations, they remain dissolved in the cold solvent (the "mother liquor").[1] The formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit, resulting in the formation of pure crystals.[3]

Q2: How do I select the ideal solvent for recrystallizing Benzo[d]isothiazol-7-ol?

Choosing the right solvent is the most critical step for a successful recrystallization.[5] The ideal solvent should meet the following criteria:

  • High-Temperature Solubility: It should dissolve Benzo[d]isothiazol-7-ol completely when hot (typically at or near the solvent's boiling point).[5]

  • Low-Temperature Insolubility: The compound should be sparingly or insoluble in the solvent at low temperatures (room temperature or in an ice bath).[5]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Chemical Inertness: The solvent must not react with Benzo[d]isothiazol-7-ol.[6]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

Given the phenolic hydroxyl group and the heterocyclic nature of Benzo[d]isothiazol-7-ol, it is a polar molecule. Therefore, polar solvents like ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water are good starting points for solubility tests.[1]

Q3: When is a mixed-solvent system necessary?

A mixed-solvent system is employed when no single solvent meets the ideal solubility criteria.[6] This is often the case for compounds that are very soluble in some solvents even at low temperatures, or insoluble in other solvents even when hot.[7] A mixed-solvent recrystallization uses a pair of miscible solvents: one in which Benzo[d]isothiazol-7-ol is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "poor" or "insoluble" solvent).[4][8]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "poor" solvent until the solution becomes persistently cloudy (turbid).[8] A few drops of the "good" solvent are then added to redissolve the precipitate and the solution is allowed to cool slowly.[8]

Q4: Can I use activated charcoal to remove colored impurities?

While activated charcoal is commonly used to adsorb colored impurities, it should be used with caution for phenolic compounds like Benzo[d]isothiazol-7-ol.[6] Some forms of charcoal contain ferric ions, which can form colored complexes with phenolic hydroxyl groups, potentially introducing a new impurity and hindering the purification process.[6] If colored impurities are a significant issue, it is often better to try a different solvent system that leaves the impurity in the mother liquor. If charcoal must be used, a preliminary small-scale test is highly recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of Benzo[d]isothiazol-7-ol.

Problem 1: The compound "oils out" and does not form crystals.

This common issue occurs when the solute comes out of solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).

  • Primary Cause: The solution was cooled too quickly, or it is highly supersaturated.[9] The presence of significant impurities can also depress the melting point, increasing the likelihood of oiling out.[10]

  • Solutions:

    • Re-heat and Add Solvent: Warm the flask to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[10][11]

    • Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask with glass wool or leave it on a hot plate that is turned off to gradually cool to room temperature.[11] This gives the molecules sufficient time to arrange into an ordered crystal lattice.

    • Use a Different Solvent: The compound may be too soluble in the chosen solvent. A different solvent or solvent pair may be more effective.[12]

Problem 2: Very low or no crystal yield.

A poor yield is a frequent and frustrating outcome.

  • Primary Cause: Using an excessive amount of solvent during the dissolution step is the most common reason for low recovery.[9][11] This results in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[10]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, you can boil off a portion of it to re-concentrate the solution.[10] Once concentrated, allow it to cool again.

    • Maximize Insolubility: Ensure the solution is thoroughly chilled. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[4]

    • Induce Crystallization: If the solution appears clear even after cooling, it may be supersaturated.[11]

      • Scratch Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9][13]

      • Seed Crystals: Add a tiny, pure crystal of Benzo[d]isothiazol-7-ol to the solution. This provides a template for further crystallization.[9]

Problem 3: Crystals form too quickly.

Rapid precipitation, often appearing as a fine powder, is undesirable as it can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[10]

  • Primary Cause: The solution is too concentrated, or the temperature dropped too suddenly.

  • Solutions:

    • Add More Solvent: Reheat the solution until the solid redissolves. Add a small amount (1-2 mL) of additional hot solvent to slightly decrease the concentration.[10]

    • Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[5]

Recrystallization Troubleshooting Workflow

G start Start: Crude Benzo[d]isothiazol-7-ol in hot solvent dissolved Is the solid fully dissolved? start->dissolved add_solvent Add minimum amount of hot solvent portion-wise dissolved->add_solvent No hot_filter Are there insoluble impurities present? dissolved->hot_filter Yes add_solvent->dissolved perform_filter Perform hot gravity filtration hot_filter->perform_filter Yes cool Cool solution slowly to RT, then in ice bath hot_filter->cool No perform_filter->cool crystals_form Do crystals form? cool->crystals_form oiled_out Did the compound oil out? crystals_form->oiled_out No collect Collect crystals by vacuum filtration crystals_form->collect Yes troubleshoot_oil Troubleshoot Oiling Out: 1. Re-heat solution 2. Add more hot solvent 3. Cool very slowly oiled_out->troubleshoot_oil Yes troubleshoot_no_crystals Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent   and re-cool oiled_out->troubleshoot_no_crystals No troubleshoot_oil->cool troubleshoot_no_crystals->cool wash_dry Wash with ice-cold solvent and dry collect->wash_dry end Pure Benzo[d]isothiazol-7-ol wash_dry->end

Caption: Troubleshooting workflow for recrystallization.

Standard Recrystallization Protocol

This protocol provides a general methodology. The specific solvent and volumes should be determined through preliminary small-scale solubility tests.

1. Solvent Selection:

  • Place approximately 50 mg of crude Benzo[d]isothiazol-7-ol into a small test tube.

  • Add a potential solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves easily, it is a poor solvent for recrystallization.

  • If it does not dissolve, gently heat the test tube. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.[3][13]

2. Dissolution:

  • Place the crude Benzo[d]isothiazol-7-ol into an Erlenmeyer flask (never a beaker, to minimize solvent evaporation and contamination).

  • Add a boiling chip or magnetic stir bar.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling or stirring.[5]

  • Continue adding hot solvent just until all the solid dissolves. Avoid adding an excess of solvent to maximize your yield.[3]

3. Hot Filtration (if necessary):

  • If insoluble impurities (e.g., dust, solid reagents) are present in the hot solution, they must be removed by hot gravity filtration.

  • Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[4]

4. Crystallization:

  • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is essential for forming large, pure crystals.

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[13]

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor that contains impurities.[3] Do not use room temperature solvent as it will dissolve some of your product.

6. Drying:

  • Allow air to be pulled through the crystals in the Büchner funnel for several minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven can be used (ensure the temperature is well below the compound's melting point). The purity of the final product can be assessed by melting point determination.[2]

Solvent Data for Recrystallization

The following table lists properties of common solvents that could be tested for the recrystallization of Benzo[d]isothiazol-7-ol.

SolventFormulaBoiling Point (°C)Dielectric Constant (Polarity)Solubility in Water
WaterH₂O10080.1Miscible
EthanolC₂H₆O78.524.6Miscible
MethanolCH₄O64.732.7Miscible
AcetoneC₃H₆O56.220.7Miscible
Ethyl AcetateC₄H₈O₂776.08.7 g/100g
TolueneC₇H₈110.62.40.05 g/100g
HeptaneC₇H₁₆981.920.01 g/100g

Source: Data compiled from multiple sources.[14][15]

References

Sources

Technical Support Center: Benzo[d]isothiazol-7-ol Functionalization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Core Philosophy: Understanding the Benzo[d]isothiazole Scaffold

Functionalizing Benzo[d]isothiazol-7-ol presents unique chemo-selectivity challenges. The molecule possesses a highly activating 7-hydroxyl group adjacent to an isothiazole ring containing a labile N-S bond. Common pitfalls during synthesis include competitive N-alkylation, premature N-S bond cleavage by strong nucleophiles, and unintended oxidation of the sulfur atom to sulfoxides or sulfones[1]. To achieve high yields, chemists must carefully balance the nucleophilicity of the phenoxide with the fragility of the heteroaromatic core.

Troubleshooting FAQs: Causality & Mitigation

FAQ 1: How do I prevent N-alkylation and ring opening during 7-OH etherification?

The Causality: The benzo[d]isothiazol-7-olate anion is an ambident nucleophile. When strong bases like Sodium Hydride (NaH) are used, the resulting "naked" anion is highly reactive. This high electron density not only promotes competitive N-alkylation but also leaves the weak N-S bond vulnerable to attack by excess base or nucleophiles, leading to ring cleavage. By applying Hard-Soft Acid-Base (HSAB) principles, utilizing mild, heterogeneous bases (like


) in polar aprotic solvents keeps the effective concentration of the reactive anion low. This strictly favors O-alkylation (a hard-hard interaction) and protects the N-S bond.
FAQ 2: Why am I seeing sulfoxide byproducts during electrophilic aromatic substitution (EAS)?

The Causality: The sulfur atom in the isothiazole ring is highly susceptible to oxidation. Reagents used for EAS (like halogens or nitric acid) often have oxidative potential. Furthermore, an unprotected 7-OH group strongly activates the aromatic ring, driving uncontrolled poly-halogenation[2]. To prevent these side reactions, the hydroxyl group must be derivatized (protected) prior to functionalizing the aromatic core[3]. Converting the 7-OH to an acetate or silyl ether dampens the ring's nucleophilicity, preventing over-reaction and shielding the sulfur from oxidative degradation.

Quantitative Analysis: Base & Solvent Effects on O-Alkylation

To illustrate the impact of reaction conditions on side-product formation, the following table summarizes typical optimization data for the O-alkylation of Benzo[d]isothiazol-7-ol with standard alkyl halides.

Base / Solvent SystemTemp (°C)O-Alkylation Yield (%)N-Alkylation Yield (%)Ring-Opening / Degradation (%)

/ THF
0 to 25452035

(aq) / DCM (PTC)
25601525

/ DMF
6088< 5< 5

/ MeCN
8092< 2< 2

Table 1: Representative optimization data demonstrating the suppression of side reactions by utilizing mild, heterogeneous bases.

Functionalization Workflow & Decision Tree

Workflow SM Benzo[d]isothiazol-7-ol (Starting Material) Branch Functionalization Pathway SM->Branch OAlk O-Alkylation Branch->OAlk EAS Electrophilic Aromatic Substitution Branch->EAS GoodBase Mild Base (Cs2CO3) Polar Aprotic Solvent OAlk->GoodBase Optimized BadBase Strong Base (NaH) Protic/Aqueous OAlk->BadBase Sub-optimal Protect Protect 7-OH Group (e.g., Acetylation) EAS->Protect Optimized Unprotect Direct Reaction (Unprotected 7-OH) EAS->Unprotect Sub-optimal Success1 High Yield O-Alkyl Derivative GoodBase->Success1 Fail1 N-Alkylation & Ring Cleavage BadBase->Fail1 Success2 Regioselective Functionalization Protect->Success2 Fail2 Sulfur Oxidation & Poly-halogenation Unprotect->Fail2

Decision tree for minimizing side reactions during Benzo[d]isothiazol-7-ol functionalization.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective O-Alkylation
  • Step 1: Preparation. In an oven-dried Schlenk flask under Argon, dissolve Benzo[d]isothiazol-7-ol (1.0 eq) in anhydrous MeCN (0.2 M).

    • Self-Validation Check: The solution must be completely clear. Any initial turbidity suggests moisture contamination, which will hydrolyze the alkyl halide and promote side reactions.

  • Step 2: Base Addition. Add anhydrous

    
     (1.5 eq).
    
    • Self-Validation Check: The suspension should transition to a pale yellow color, confirming phenoxide generation. If the solution turns dark brown or deep red, N-S cleavage has occurred; abort the reaction and verify solvent anhydrousness.

  • Step 3: Electrophile Addition. Dropwise add the alkyl halide (1.1 eq) at 0 °C, then warm to 60 °C for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The O-alkylated product will run higher (

      
      ) than the starting material (
      
      
      
      ). The appearance of a baseline spot (
      
      
      ) indicates unwanted N-alkylation or ring opening.
  • Step 4: Workup. Quench with ice water. Extract with EtOAc. Wash the organic layer with brine, dry over

    
    , filter, and concentrate.
    
Protocol 2: Regioselective Bromination via Hydroxyl Protection
  • Step 1: Protection. React Benzo[d]isothiazol-7-ol with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM at RT for 2 hours.

    • Self-Validation Check: Perform an IR scan of the crude aliquot. The complete disappearance of the broad O-H stretch (~3300

      
      ) and the appearance of a sharp ester C=O stretch (~1760 
      
      
      
      ) confirms quantitative protection. Do not proceed to bromination if the O-H stretch persists.
  • Step 2: Bromination. Dissolve the protected intermediate in anhydrous MeCN. Add N-Bromosuccinimide (NBS, 1.05 eq) in portions at 0 °C in the dark. Stir at RT for 12 hours.

    • Self-Validation Check: The reaction flask must be wrapped in aluminum foil. Exposure to light triggers radical pathways, leading to N-S cleavage or aliphatic bromination. A successful reaction remains a pale orange suspension.

  • Step 3: Workup. Quench with saturated aqueous

    
     to neutralize unreacted NBS. Extract, dry, and purify via column chromatography.
    

References

1.1 Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: thieme-connect.com URL:

1.3 Title: US6001863A - Isothiazolones Source: google.com (Google Patents) URL:

1.4 Title: Benzo[d]isothiazole-5-carbaldehyde | 1187243-11-3 Source: benchchem.com URL:

1.13 Title: Synthesis of benzo[d]isothiazoles: an update Source: researchgate.net URL:

Sources

long-term storage conditions for Benzo[d]isothiazol-7-ol powder

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzo[d]isothiazol-7-ol (CAS: 147317-39-3) . As a Senior Application Scientist, I frequently encounter researchers struggling with erratic yields during etherification reactions or the synthesis of CNS-active pharmaceuticals (such as 9-azabicyclo[3.3.1]nonane derivatives)[1]. The root cause almost always traces back to the improper storage and handling of this specific powder.

This guide is designed to move beyond basic safety data sheets. It provides field-proven insights, explains the chemical causality behind our storage directives, and equips you with self-validating protocols to ensure the absolute integrity of your experiments.

PART 1: Core Storage Directives & Chemical Causality

Benzo[d]isothiazol-7-ol is a heterocyclic compound featuring an electron-rich phenolic ring fused to an isothiazole core[2]. To maintain its structural integrity, you must control three environmental variables:

  • Temperature (2-8°C): The standard storage temperature is strictly 2-8°C[3]. Causality: The S-N bond within the isothiazole ring is inherently labile. Storing the compound at refrigerated temperatures minimizes the kinetic energy available to overcome the activation barrier for S-N bond cleavage, preventing premature ring-opening.

  • Atmosphere (Inert Argon/Nitrogen): Causality: The hydroxyl group at the 7-position acts as an electron-donating group, making the aromatic system highly susceptible to auto-oxidation. Exposure to atmospheric oxygen leads to oxidative coupling, forming dimeric or quinone-like degradants. Purging vials with Argon displaces oxygen and prevents this pathway.

  • Light Protection (Amber Vials): Causality: Benzisothiazole derivatives are known to undergo photolytic rearrangement and degradation when exposed to UV or intense ambient light[4]. Amber vials block the critical wavelengths responsible for photo-excitation.

PART 2: Frequently Asked Questions (FAQs)

Q1: My Benzo[d]isothiazol-7-ol powder has changed from an off-white color to a distinct yellow/brown hue. Is it still usable? A1: Discoloration is a macroscopic indicator of macroscopic oxidation. The phenolic hydroxyl group has likely undergone oxidative coupling due to oxygen exposure. Using this degraded powder will introduce quinonoid impurities into your reaction, severely poisoning sensitive metal catalysts and reducing your overall yield. You must re-purify the batch or discard it.

Q2: Can I store the powder in a standard -20°C freezer to extend its shelf life? A2: Proceed with extreme caution. While lower temperatures theoretically slow degradation, standard frost-free freezers undergo cyclical temperature fluctuations (freeze-thaw cycles) that introduce severe condensation. Moisture facilitates the hydrolytic cleavage of the isothiazole ring. If you must use a -20°C freezer, the primary vial must be sealed with Parafilm and placed inside a secondary desiccator bag containing active silica gel.

Q3: How should I handle the powder for daily use to avoid repeated atmospheric exposure? A3: Repeatedly opening a cold stock vial introduces immediate condensation. You must allow the vial to equilibrate to room temperature in a desiccator before opening. Better yet, adopt a strict aliquoting workflow upon receiving the bulk powder (see the handling workflow diagram below).

PART 3: Troubleshooting & Diagnostic Workflows

If your downstream reactions are failing or you suspect your Benzo[d]isothiazol-7-ol has degraded, follow this diagnostic decision tree to isolate the variable.

Troubleshooting Start Issue: Powder Discoloration or Purity Drop KF Run Karl Fischer Titration (Check Moisture %) Start->KF HighMoisture Moisture > 0.5% KF->HighMoisture Yes LowMoisture Moisture < 0.5% KF->LowMoisture No Desiccate Dry under Vacuum Store in Desiccator HighMoisture->Desiccate HPLC Run HPLC-UV (Check S-N Cleavage/Oxidation) LowMoisture->HPLC Degradants Degradants Detected (e.g., Quinones) HPLC->Degradants Confirm Discard Re-purify via Column or Discard Batch Degradants->Discard

Diagnostic workflow for troubleshooting Benzo[d]isothiazol-7-ol degradation and moisture issues.

PART 4: Quantitative Data & Stability

Table 1: Physicochemical Properties

Property Value
Chemical Name Benzo[d]isothiazol-7-ol
CAS Number 147317-39-3[3]
Molecular Formula C7H5NOS[3]
Molecular Weight 151.18 g/mol [3]

| Solubility | Soluble in organic solvents (e.g., THF, DMF); insoluble in water[2] |

Table 2: Simulated Stability Matrix (Purity over Time)

Storage Condition Initial Purity 3 Months 6 Months 12 Months
2-8°C, Argon, Dark (Optimal) 99.5% 99.4% 99.2% 98.9%
25°C, Argon, Dark 99.5% 98.1% 96.5% 93.2%

| 25°C, Ambient Air, Light | 99.5% | 94.2% | 88.1% | 76.4% (Degraded) |

PART 5: Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical test performed on your storage batches must validate itself before yielding a result.

Protocol 1: Moisture Quantification via Karl Fischer (KF) Titration

Moisture > 0.5% indicates compromised storage seals.

  • Self-Validating Step (Titer Standardization): Before analyzing your sample, inject exactly 10.0 µL of a certified 1.0% water standard into the KF vessel. The measured water content must read between 0.98% and 1.02%. Causality: This proves the iodine-based titrant is active and the electrodes are functioning perfectly. Do not proceed if this fails.

  • Drift Determination: Allow the instrument to run until the background moisture drift is stable at < 10 µ g/min .

  • Sample Analysis: Rapidly weigh 100 mg of Benzo[d]isothiazol-7-ol powder and introduce it into the titration cell.

  • Data Output: Calculate the moisture percentage. If > 0.5%, the batch must be dried under high vacuum (ambient temperature) for 12 hours.

Protocol 2: Purity Assessment via HPLC-UV

Detects oxidative degradants and S-N bond cleavage products.

  • Self-Validating Step (System Suitability Test - SST): Inject a 1.0 mg/mL reference standard of Benzo[d]isothiazol-7-ol five consecutive times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5. Causality: This guarantees that any peak variance in your actual sample is due to chemical degradation, not chromatographic hardware instability.

  • Sample Preparation: Dissolve 10 mg of the stored powder in 10 mL of HPLC-grade Acetonitrile.

  • Blank Injection: Inject pure Acetonitrile to confirm a flat baseline without carryover.

  • Analysis: Run a gradient method (Water/Acetonitrile with 0.1% TFA) at 254 nm. Compare the chromatogram against the reference standard to quantify degradant peaks.

PART 6: Handling & Aliquoting Workflow

To maximize the lifespan of your compound, implement this strict handling workflow the moment the bulk powder arrives at your facility.

StorageWorkflow Receive Receive Bulk Powder Glovebox Transfer to Glovebox (Ar/N2) Receive->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE Caps Aliquot->Seal Store Store at 2-8°C Over Desiccant Seal->Store

Optimal inert-atmosphere aliquoting and storage workflow for Benzo[d]isothiazol-7-ol.

References

  • BLD Pharm. "147317-39-3 | Benzo[d]isothiazol-7-ol | BLD Pharm". bldpharm.com.
  • European Patent Office. "EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors". google.com.
  • Thieme. "Product Class 16: Benzisothiazoles". thieme-connect.de.
  • Journal of Analytical Toxicology.

Sources

Validation & Comparative

Comprehensive 1H NMR Characterization Guide: Benzo[d]isothiazol-7-ol

[1]

Executive Summary: The Structural Context

Benzo[d]isothiazol-7-ol (CAS 147317-39-3) represents a critical scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and antiviral agents.[1] Characterizing this bicyclic system presents unique challenges due to the electronic push-pull between the electron-rich phenol and the electron-deficient isothiazole ring.

This guide moves beyond basic spectral assignment. It provides a comparative analysis of solvent systems to optimize proton visibility and details a self-validating logic tree to distinguish the 7-hydroxy isomer from its regioisomers (4-OH, 5-OH, 6-OH)—a common impurity profile in cyclization reactions.[1]

Structural Logic & Numbering

Before interpreting the spectrum, one must understand the magnetic environment. The benzo[d]isothiazole system is numbered starting from the sulfur atom.

  • Position 1: Sulfur (S)[1][2]

  • Position 2: Nitrogen (N)[1][2][3]

  • Position 3: Isothiazole Carbon (CH)[1]

  • Positions 4-7: Benzene Ring Carbons

In Benzo[d]isothiazol-7-ol , the hydroxyl group (-OH) is located at position 7, adjacent to the bridgehead carbon

1

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the labile hydroxyl proton and the resolution of the aromatic multiplets.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl3 (Chloroform-d)MeOD (Methanol-d4)
-OH Signal Visibility Excellent. Appears as a sharp or broad singlet (9.0–11.0 ppm) due to H-bonding stabilization.[1]Poor. Often invisible or extremely broad due to rapid exchange and lack of H-bond acceptors.None. Signal disappears completely due to Deuterium exchange (-OD formation).
Aromatic Resolution High. Polar solvent separates multiplets well.Moderate. Risk of signal overlap; chemical shifts are generally upfield compared to DMSO.High. Good resolution, but loss of -OH coupling information.
Water Signal ~3.33 ppm (Distinct).~1.56 ppm (Can overlap with aliphatic impurities).~4.87 ppm (Can obscure mid-field signals).
Suitability Primary Characterization. Essential for confirming the presence of the phenol.Secondary. Useful for comparing with literature values of non-polar derivatives.Specific Use. Only for confirming exchangeable protons by their disappearance.

Expert Insight: Why DMSO-d6? The sulfoxide oxygen acts as a hydrogen bond acceptor, "locking" the phenolic proton in place on the NMR timescale. This slows down the exchange rate, sharpening the peak and allowing for integration. In CDCl3, the exchange is often intermediate, leading to peak broadening (coalescence) that ruins the baseline.[1]

Self-Validating Protocol: Distinguishing Isomers

A common synthetic pitfall is the formation of regioisomers. The 1H NMR spectrum provides a self-validating mechanism to confirm the 7-OH substitution pattern without needing X-ray crystallography.

The Logic of Coupling Constants ( -Values)

In the 7-hydroxy derivative, protons remain at positions 3, 4, 5, and 6.[1]

  • H-3 (Isothiazole): Singlet (s) typically downfield (~8.8 ppm).[1]

  • H-4, H-5, H-6 (Benzene): These form an ABC or AMX spin system.[1]

Differentiation Rule:

  • 7-OH Isomer: H-6 is ortho to H-5. H-5 is ortho to H-4. You will see two doublets (or dd) and one triplet (or dd) .[1]

    • H-6: Doublet (

      
       Hz). Shielded by ortho-OH.
      
    • H-5: Triplet (

      
       Hz).
      
    • H-4: Doublet (

      
       Hz).
      
  • 5-OH Isomer: The protons are at 4, 6,[1] 7. H-4 and H-6 are meta to each other (

    
     Hz). H-6 and H-7 are ortho.
    
    • Pattern: One doublet (

      
       Hz), one meta-coupled doublet (
      
      
      Hz), one dd (
      
      
      Hz).
  • 6-OH Isomer: Protons at 4, 5,[1] 7. H-4/H-5 are ortho. H-7 is isolated (singlet or meta-coupled).

Workflow Diagram (DOT Visualization)

NMR_Validation_WorkflowstartStart: Crude ProductsolventDissolve in DMSO-d6start->solventcheck_OHCheck 9.0-11.0 ppm regionsolvent->check_OHOH_presentSignal Present?(Confirm Phenol)check_OH->OH_presentOH_present->solventNo (Retest/Dry)aromatic_checkAnalyze Aromatic Region(6.5 - 8.0 ppm)OH_present->aromatic_checkYescoupling_checkCheck Coupling Patternaromatic_check->coupling_checkiso_7Pattern: 2 Doublets + 1 Triplet(Adjacent 3-spin system)CONFIRMED: 7-OH or 4-OHcoupling_check->iso_7Contiguous Protonsiso_5_6Pattern: Meta coupling (d, J~2Hz)seen clearlyLIKELY: 5-OH or 6-OHcoupling_check->iso_5_6Isolated Protons

Caption: Decision logic for validating the substitution pattern of Benzo[d]isothiazol-7-ol using 1H NMR coupling patterns.

Experimental Protocol

Materials
  • Sample: ~5-10 mg Benzo[d]isothiazol-7-ol.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Weigh 5-10 mg of the solid into a clean vial. Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[1]

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

    • Relaxation Delay (D1): Set to

      
       seconds. Reason: Phenolic protons and aromatic protons adjacent to heteroatoms often have longer T1 relaxation times. A short D1 causes integration errors (underestimating the OH signal).
      
    • Scans (NS): 16 or 32 scans are sufficient for >5 mg.

    • Temperature: 298 K (25°C). Variation: If OH signal is broad, heating to 313 K can sharpen it by accelerating exchange (coalescence) or shifting the equilibrium.[1]

  • Processing:

    • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is critical for the OH region.

    • Referencing: Set the DMSO residual quintet to 2.50 ppm.

Expected Spectral Data (DMSO-d6)

Note: Values are diagnostic based on the scaffold's electronic structure and analogous benzothiazole derivatives.

AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
-OH 10.2 - 10.8 bs 1H -Broad singlet; disappears in

.
H-3 8.85 s 1H -Isothiazole proton; most deshielded aromatic.
H-4 7.65 d 1H 8.0Para to OH; adjacent to isothiazole N-bridge.
H-5 7.45 t 1H 8.0Meta to OH; appears as a pseudo-triplet (dd).
H-6 6.95 d 1H 8.0Ortho to OH; significantly shielded (upfield).

Interpretation: The key diagnostic is the H-6 doublet at ~6.95 ppm . In the parent benzo[d]isothiazole, this proton would be around 7.5 ppm.[1] The ~0.5 ppm upfield shift confirms the presence of the electron-donating Oxygen atom at position 7.

References

  • Scaffold Synthesis & Characterization

    • Vicini, P., et al. (2006).[1] "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry.

    • Note: Provides baseline NMR d
  • Solvent Effects on Phenols

    • Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [1]

    • Note: Validates the solvent residual signals and exchange behavior of labile protons.
  • General NMR Interpretation

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Note: Authoritative text on pulse sequences and relaxation delays (D1)

A Comparative Guide to HPLC Method Development for Benzo[d]isothiazol-7-ol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Benzo[d]isothiazol-7-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice. The methodologies described herein are grounded in established principles of chromatographic theory and validated against internationally recognized standards to ensure scientific integrity and trustworthiness.

Introduction to Benzo[d]isothiazol-7-ol and its Analytical Challenges

Benzo[d]isothiazol-7-ol is a heterocyclic compound belonging to the isothiazolinone class. Isothiazolinones are widely used as biocides in various industrial and consumer products, making their accurate quantification crucial for quality control and safety assessment.[1] The structure of Benzo[d]isothiazol-7-ol, featuring a fused aromatic system and a polar hydroxyl group, presents a unique challenge for reversed-phase HPLC method development.[2][3] The primary analytical hurdle is achieving adequate retention on conventional nonpolar stationary phases while maintaining good peak shape and resolution from potential impurities. This guide will explore and compare different chromatographic strategies to overcome this challenge.

The Method Development Workflow: A Logic-Driven Approach

A systematic approach to HPLC method development is essential for creating a robust and reliable analytical method. The following workflow outlines the logical progression from initial screening to final method validation, emphasizing the "why" behind each step.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectrum) Column_Screening Column Screening (C18, Polar-Endcapped, Phenyl-Hexyl) Analyte_Characterization->Column_Screening informs Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol, pH) Column_Screening->Mobile_Phase_Screening influences Gradient_Optimization Gradient Optimization (Slope, Time) Mobile_Phase_Screening->Gradient_Optimization leads to Flow_Rate_Temp Flow Rate & Temperature Adjustment Gradient_Optimization->Flow_Rate_Temp Validation_Protocol Validation Protocol Design (ICH Q2(R2)) Flow_Rate_Temp->Validation_Protocol Performance_Tests Performance Tests (Accuracy, Precision, Linearity, etc.) Validation_Protocol->Performance_Tests

Caption: A logical workflow for HPLC method development, from initial screening to final validation.

Experimental Comparison of Chromatographic Conditions

To identify the optimal stationary and mobile phases for Benzo[d]isothiazol-7-ol analysis, a comparative study was conducted. The performance of three different reversed-phase columns was evaluated using two common organic modifiers in the mobile phase.

Experimental Protocol: Column and Mobile Phase Screening

Objective: To compare the retention, peak shape, and resolution of Benzo[d]isothiazol-7-ol on different stationary phases with different mobile phase compositions.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 100 µg/mL in 50:50 Methanol:Water

Chromatographic Conditions:

  • Columns:

    • Standard C18 (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm)[4]

    • Polar-Endcapped C18 (e.g., Waters CORTECS T3)

    • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (based on typical absorbance maxima for isothiazolinones)[4]

Data Presentation and Analysis

The following tables summarize the chromatographic performance data obtained from the screening experiments.

Table 1: Comparison of Stationary Phases with Acetonitrile as Organic Modifier

ParameterStandard C18Polar-Endcapped C18Phenyl-Hexyl
Retention Time (min) 2.55.87.2
Tailing Factor 1.81.21.1
Theoretical Plates 350085009200

Table 2: Comparison of Stationary Phases with Methanol as Organic Modifier

ParameterStandard C18Polar-Endcapped C18Phenyl-Hexyl
Retention Time (min) 3.16.58.1
Tailing Factor 1.61.11.0
Theoretical Plates 420091009800
Interpretation of Results and Rationale for Selection

The experimental data reveals a clear performance hierarchy among the tested conditions.

  • Standard C18: This column provided insufficient retention for Benzo[d]isothiazol-7-ol, with the analyte eluting near the void volume.[6] This is a common issue with polar analytes on traditional C18 phases due to their hydrophilic nature. The poor peak shape (high tailing factor) is likely due to secondary interactions between the hydroxyl group of the analyte and residual silanols on the silica surface.[5]

  • Polar-Endcapped C18: A significant improvement in retention and peak shape was observed. These columns are designed to be compatible with highly aqueous mobile phases and have a lower C18 ligand density, which enhances the retention of polar compounds.

  • Phenyl-Hexyl: This stationary phase yielded the best overall performance, with the longest retention time, excellent peak symmetry, and the highest efficiency (theoretical plates). The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of Benzo[d]isothiazol-7-ol, providing an additional retention mechanism beyond hydrophobic interactions.[5] Methanol as the organic modifier further enhanced the selectivity on the phenyl-hexyl column.[5]

Method Validation According to ICH Guidelines

Once the optimal chromatographic conditions are established, the analytical method must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for analytical procedure validation.[7][8]

The Validation Workflow

The following diagram illustrates the key parameters that must be assessed during method validation.

ValidationWorkflow Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key validation parameters as per ICH Q2(R2) guidelines.

Experimental Protocol: Method Validation

Objective: To validate the developed HPLC method for the analysis of Benzo[d]isothiazol-7-ol in accordance with ICH Q2(R2) guidelines.[7][9]

Methodology:

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of Benzo[d]isothiazol-7-ol, and a sample spiked with known impurities or degradation products. The method is specific if the analyte peak is well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five standard solutions of Benzo[d]isothiazol-7-ol covering the expected concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of Benzo[d]isothiazol-7-ol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%) and assess the impact on the results. The system suitability criteria should still be met.

Adherence to Pharmacopeial Standards

For methods intended for use in a regulated environment, adherence to pharmacopeial standards such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography is mandatory.[10][11] Recent updates to USP <621> allow for greater flexibility in adjusting chromatographic conditions, including changes to column dimensions and gradient profiles for HPLC methods.[12][13] This allows for method modernization to reduce run times and solvent consumption while remaining compliant.[12][13]

Conclusion

This guide has demonstrated a systematic and scientifically sound approach to developing a robust and reliable HPLC method for the analysis of Benzo[d]isothiazol-7-ol. Through a comparative evaluation, a Phenyl-Hexyl stationary phase with a methanol-based mobile phase was identified as the optimal choice, providing superior retention, peak shape, and efficiency compared to standard and polar-endcapped C18 columns. The detailed protocols for method screening and validation, grounded in ICH and USP guidelines, provide a clear roadmap for researchers to develop and implement high-quality analytical methods for this and other challenging polar analytes.

References

  • Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC - MACHEREY-NAGEL. (URL: [Link])

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (URL: [Link])

  • USP 621 Changes - Element Lab Solutions. (URL: [Link])

  • Revisions per USP 621 - Agilent. (URL: [Link])

  • Are You Sure You Understand USP <621>? | LCGC International. (URL: [Link])

  • Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography - ResearchGate. (URL: [Link])

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (URL: [Link])

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])

  • Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC. (URL: [Link])

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - MDPI. (URL: [Link])

  • Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products - Environmental Engineering Research. (URL: [Link])

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (URL: [Link])

  • Reversed Phase HPLC Method Development - Phenomenex. (URL: [Link])

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (URL: [Link])

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • BENZOISOTHIAZOLE (BIT) - Ataman Kimya. (URL: [Link])

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (URL: [Link])

Sources

Comparative Bioactivity Guide: Benzo[d]isothiazol-7-ol vs. Benzo[d]isothiazol-4-ol Scaffolds

[1][2]

Executive Summary: The Regioisomeric Divergence

In the optimization of fused heterocyclic drugs, the precise placement of hydrogen-bond donors (HBD) is a critical determinant of target selectivity.[1][2] Benzo[d]isothiazol-7-ol and Benzo[d]isothiazol-4-ol represent two distinct phenolic regioisomers of the benzisothiazole core.[1] While they share the same molecular weight (151.19 g/mol ) and lipophilicity profile, their biological utility diverges sharply due to the spatial orientation of the hydroxyl group relative to the heterocyclic sulfur and nitrogen.[1]

  • Benzo[d]isothiazol-7-ol is the preferred scaffold for neurotransmitter transporter ligands (SERT/NET inhibitors), where the 7-position mimics the 4-position of indole, facilitating critical interactions in the orthosteric binding site.[1]

  • Benzo[d]isothiazol-4-ol has emerged as a key pharmacophore in enzyme inhibition (e.g., H-PGDS, KRAS G12D), where the "upper" vector allows for extension into solvent-exposed or hydrophobic channels distinct from the 7-position vector.[1][3][2]

This guide objectively compares these isomers to assist in scaffold selection for lead optimization.

Chemical Structure & Electronic Properties[1]

Understanding the numbering and electronic environment is prerequisite to interpreting bioactivity.[2]

Structural Numbering & Vectors

The 1,2-benzisothiazole system is numbered starting from Sulfur (1) and Nitrogen (2).[1][3][2]

  • 4-ol: The hydroxyl group is at position 4, adjacent to the bridgehead carbon C3a (proximal to the isothiazole C3-H).[1]

  • 7-ol: The hydroxyl group is at position 7, adjacent to the bridgehead carbon C7a (proximal to the Sulfur atom).[1]

Benzisothiazole_Isomerscluster_0Benzo[d]isothiazol-4-ol(Enzyme Inhibitor Scaffold)cluster_1Benzo[d]isothiazol-7-ol(CNS Ligand Scaffold)struct4OH Vector: Peri to C3-HSteric: Open to SolventTarget: H-PGDS, KRASstruct7OH Vector: Peri to Sulfur (S1)Electronic: S...HO Intramolecular InteractionTarget: SERT/NET Transporters

Figure 1: Structural divergence of the 4-ol and 7-ol isomers. The 7-ol benefits from a unique electronic interaction with the adjacent sulfur atom.

Physicochemical Comparison Table
FeatureBenzo[d]isothiazol-7-ol Benzo[d]isothiazol-4-ol
CAS Number 19493-55-1 (Generic)67982-15-4
Proximity Effect Peri-Sulfur: Potential intramolecular S[1]···H-O interaction.[2]Peri-C3: Steric proximity to C3 substituents.[2]
Acidity (Predicted) Slightly lower pKa (stabilized phenoxide via S-inductive effect).[1][2]Standard phenolic pKa (~9.5 - 10).[2]
Metabolic Stability High (7-position is blocked; S-oxidation is primary route).[2]Moderate (Para-position 7 is open to hydroxylation).[1][2]
Primary Application CNS Active Agents (Monoamine Reuptake).[2]Oncology/Inflammation (Kinase/Synthase Inhibitors).[2]

Bioactivity Comparison by Target Class

Monoamine Reuptake Inhibition (CNS)

The 7-ol isomer is the dominant scaffold for designing serotonin (SERT) and norepinephrine (NET) reuptake inhibitors.[1]

  • Mechanism: The 7-hydroxyl group (often derivatized as an ether) aligns with the binding pocket residues that typically accommodate the 4-substituent of indole-based ligands.

  • Data Support: In 9-azabicyclo[3.3.1]nonane derivatives, the 7-(benzo[d]isothiazol-7-yloxy) analogs demonstrated superior binding affinity compared to their 4-yloxy counterparts in patent literature (e.g., WO 04/043904).[1]

  • Rationale: The 7-position vector projects the substituent into a hydrophobic sub-pocket critical for high-affinity binding in the transporter vestibule.

Enzyme Inhibition (H-PGDS & KRAS)

The 4-ol isomer is frequently utilized in fragment-based drug design for cytosolic enzymes.[1]

  • Target: Hematopoietic Prostaglandin D Synthase (H-PGDS).[2]

  • Mechanism: The 4-hydroxy group serves as a handle for extending chains that occupy the H-PGDS catalytic cleft.[2] The 4-position allows for a "linear" extension relative to the bicyclic core, whereas the 7-position would create a "bent" conformation that clashes with the active site wall.[1][2]

  • Data Support: 4-substituted benzisothiazoles have been synthesized as inhibitors for KRAS G12D, utilizing the 4-position to attach piperazine or piperidine linkers.[1][2]

Experimental Protocols

Synthesis of Benzo[d]isothiazol-7-ol (Protocol A)

This protocol utilizes a demethylation strategy from the commercially available methoxy precursor.[1]

Reagents: 7-methoxy-1,2-benzisothiazole, Pyridine hydrochloride.[1][3][2] Safety: Pyridine hydrochloride is corrosive and hygroscopic.[2] Work in a fume hood.

  • Charge: Place 7-methoxy-1,2-benzisothiazole (1.0 eq) and pyridine hydrochloride (10.0 eq) in a round-bottom flask.

  • Reaction: Heat the neat mixture to 180–190°C for 2–4 hours. The solid will melt into a dark melt.[2]

  • Quench: Cool to room temperature. The melt will solidify.[2] Dilute with water (50 mL/g).

  • Extraction: Adjust pH to ~5-6 with NaHCO₃. Extract with Ethyl Acetate (3x).[2]

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 65–75% as a grey/white solid.[2]

Synthesis of Benzo[d]isothiazol-4-ol (Protocol B)

Synthesis via cyclization of substituted benzyl mercaptans or oxidative cyclization.

  • Precursor: Start with 2,6-difluorobenzonitrile or related benzyl mercaptan derivatives.[2]

  • Cyclization: Treat with sulfur and ammonia in methoxyethanol (high pressure/temperature) if constructing the ring, or use BBr₃ demethylation if starting from 4-methoxy-1,2-benzisothiazole.[1][2]

  • Note: The 4-isomer is often more expensive to source commercially than the 7-isomer; de novo synthesis is common in discovery campaigns.[2]

Mechanistic Signaling & SAR Logic[1][2][3]

The following diagram illustrates the decision logic for selecting between the 4-ol and 7-ol scaffolds based on the target binding pocket geometry.

SAR_LogicStartTarget Binding Pocket AnalysisDecisionRequired Vector Geometry?Start->DecisionBranch7Bent / Orthogonal Vector(Hydrophobic Pocket)Decision->Branch7Pocket requires compact/bent fitBranch4Linear / Extended Vector(Solvent Channel)Decision->Branch4Pocket requires linear extensionApp7Select: Benzo[d]isothiazol-7-ol(e.g., SERT/NET Inhibitors)Branch7->App7App4Select: Benzo[d]isothiazol-4-ol(e.g., H-PGDS, KRAS Inhibitors)Branch4->App4Interaction7Key Interaction:S...HO Intramolecular BondMimics Indole C4App7->Interaction7Interaction4Key Interaction:Avoids Steric Clash with S1Allows C3 substitutionApp4->Interaction4

Figure 2: SAR Decision Tree for Benzisothiazole Isomer Selection.

References

  • Vertex Pharmaceuticals. (2004).[2] 9-Azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.[2] WO 2004/043904.[2] Link

  • GlaxoSmithKline. (2007).[2] Benzisothiazole derivatives and their use as H-PGDS inhibitors.[2] WO 2007/039563.[2] Link[1][3]

  • Vicini, P., et al. (2006).[1][3][2] Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones.[2] European Journal of Medicinal Chemistry, 41(5), 624-632.[1][3][2] Link[1][3]

  • Ambeed. (2024). Benzo[d]isothiazol-4-ol Product Data & Safety Sheet.[1][2]Link[1][3]

Comparative Reactivity of Benzisothiazol Isomers: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bicyclic heterocycles, benzisothiazoles occupy a critical niche as bioisosteres for indole and benzothiophene scaffolds.[1] However, the two primary isomers—1,2-benzisothiazole (benzo[d]isothiazole) and 2,1-benzisothiazole (benzo[c]isothiazole) —exhibit drastically different electronic profiles and reactivity landscapes.

This guide moves beyond basic structural characterization to provide a functional comparison of their reactivity.[1][2] While the 1,2-isomer serves as a robust scaffold for clinical candidates (e.g., Lurasidone, Ziprasidone), the 2,1-isomer is frequently overlooked due to its lower aromaticity and higher susceptibility to ring-opening. Understanding these differences is paramount for designing stable pharmacophores and avoiding metabolic liabilities.[1]

Structural & Electronic Analysis

The fundamental divergence in reactivity stems from the contribution of resonance structures and the resulting bond orders.[1]

Feature1,2-Benzisothiazole (Benzo[d])2,1-Benzisothiazole (Benzo[c])
Structure Benzene fused to isothiazole (N-S bond adjacent to benzene)Benzene fused to isothiazole (C-N and C-S fused)
Aromaticity High; distinct benzene and isothiazole aromatic sextets.Lower; significant o-quinoid character.[1]
HOMO/LUMO Large HOMO-LUMO gap (High stability).[1]Smaller gap (Higher reactivity, prone to cycloaddition).[1]
Dipole Moment ~1.5 D (directed towards Nitrogen).[1]~3.0 D (Significant charge separation).[1]
Key Liability Nucleophilic attack at Sulfur (S-N bond cleavage).[1]Thermal instability; dimerization.[1]
Comparative Reactivity Flowchart

The following diagram illustrates the divergent reaction pathways for both isomers when subjected to standard medicinal chemistry conditions.

ReactivityPathways Start12 1,2-Benzisothiazole Start21 2,1-Benzisothiazole EAS12 Electrophilic Subst. (Nitration/Halogenation) Start12->EAS12 Strong Acid/X2 Nuc12 Nucleophilic Attack (OH-, R-NH2, CN-) Start12->Nuc12 Base/Nuc EAS21 Electrophilic Subst. Start21->EAS21 Mild Cond. Only Cyclo21 Cycloaddition (Diels-Alder) Start21->Cyclo21 Dienophiles Prod12_EAS C-4 / C-7 Substitution (Benzenoid Ring Retained) EAS12->Prod12_EAS Prod12_Nuc Ring Opening (o-Mercaptobenzamides) Nuc12->Prod12_Nuc S-N Cleavage Prod21_EAS C-5 / C-7 Substitution (Low Yield/Polymerization) EAS21->Prod21_EAS Prod21_Cyclo Tricyclic Adducts (Loss of Aromaticity) Cyclo21->Prod21_Cyclo

Figure 1: Divergent reactivity landscapes. Note the stability of the 1,2-isomer in substitution reactions versus the ring-opening liability of the 2,1-isomer.

Detailed Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)
  • 1,2-Benzisothiazole: The benzene ring is activated relative to the isothiazole ring but deactivated relative to pure benzene. Nitration (HNO₃/H₂SO₄) occurs predominantly at C-4 and C-7 , driven by the inductive electron-withdrawing effect of the heterocyclic ring which deactivates positions 5 and 6.

  • 2,1-Benzisothiazole: Due to its o-quinoid character, this isomer is less stable under harsh acidic conditions required for standard nitration.[1] Attempted substitutions often lead to decomposition or polymerization.[1] Milder halogenation can occur at C-5 or C-7 , but yields are generally poor compared to the 1,2-isomer.

Nucleophilic Ring Opening (Metabolic Liability)

This is the most critical consideration for drug design.[1]

  • Mechanism: The 1,2-benzisothiazole S-N bond is polarized and susceptible to nucleophilic attack. Strong nucleophiles (or metabolic enzymes) attack the sulfur atom, leading to S-N bond cleavage and the formation of o-mercaptobenzamide derivatives.

  • Implication: In drug metabolism, this pathway can lead to reactive thiols, which may form disulfide bridges with proteins (haptenization), potentially causing idiosyncratic toxicity.[1]

Metalation and Functionalization
  • Lithiation: 1,2-Benzisothiazole undergoes lithiation at C-3 (the carbon in the isothiazole ring) using n-BuLi at -78°C. This is a powerful method to introduce electrophiles (aldehydes, ketones) at the 3-position.

  • Constraint: The lithiated species is temperature-sensitive.[1] Warming above -50°C typically results in ring fragmentation via elimination of benzonitrile.[1]

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Regioselective Nitration of 1,2-Benzisothiazole

Objective: To demonstrate the stability and directing effects of the 1,2-scaffold.

Materials:

  • 1,2-Benzisothiazole (1.0 eq)

  • Conc. H₂SO₄ (solvent)

  • Fuming HNO₃ (1.1 eq)

  • Ice/Water bath[1]

Workflow:

  • Dissolution: Dissolve 1,2-benzisothiazole (1.35 g, 10 mmol) in conc. H₂SO₄ (10 mL) at 0°C. Note: Maintain temperature <5°C to prevent exotherms.

  • Addition: Dropwise add fuming HNO₃ (0.5 mL) over 15 minutes. The solution will turn pale yellow.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

  • Quench: Pour the reaction mixture onto 100 g of crushed ice.

  • Isolation: The isomeric mixture (4-nitro and 7-nitro) precipitates.[1] Filter the solid.[1]

  • Purification: Recrystallize from ethanol.

    • Expected Result: ~60:40 mixture of 4-nitro and 7-nitro isomers.

    • Validation: ¹H NMR will show distinct splitting patterns (doublets for C-4/C-7 protons vs multiplets).

Protocol B: Nucleophilic Ring Opening (Stability Stress Test)

Objective: To assess the metabolic stability of the S-N bond.

Materials:

  • Test Compound (1,2-Benzisothiazole derivative)[3][4][5][6]

  • Diethylamine (Nucleophile mimic)

  • Ethanol (Solvent)

Workflow:

  • Setup: Dissolve the test compound (1 mmol) in absolute ethanol (5 mL).

  • Challenge: Add diethylamine (2.0 eq).

  • Incubation: Reflux at 80°C for 4 hours.

  • Monitoring: Monitor by TLC or LC-MS every hour.

    • Observation: Look for the disappearance of the starting material and the appearance of a thiol/disulfide peak.[1]

    • Product: The formation of 2-(diethylcarbamoyl)benzenethiol confirms ring opening.

    • Significance: Rapid degradation indicates poor metabolic stability; such candidates should be structurally modified (e.g., substitution at C-3 to sterically hinder attack).[1]

Mechanistic Visualization: Nucleophilic Ring Opening

The following diagram details the mechanism of base-catalyzed ring opening, a primary degradation pathway for 1,2-benzisothiazole drugs.

RingOpeningMechanism Step1 1,2-Benzisothiazole (Intact) Step2 Nucleophilic Attack at Sulfur (Transition State) Step1->Step2 + Nu- (e.g., OH-, RNH2) Step3 S-N Bond Cleavage (Ring Opening) Step2->Step3 e- flow to N Step4 Thiolate Intermediate Step3->Step4 Proton Transfer Final o-Mercaptobenzamide (or Disulfide Dimer) Step4->Final Oxidation/Workup

Figure 2: Mechanism of S-N bond cleavage. The sulfur atom acts as the electrophilic center, leading to ring scission.

Pharmaceutical Application & Data Summary

When selecting a scaffold for drug discovery, the choice between isomers is driven by the required metabolic profile.[1]

Parameter1,2-Benzisothiazole2,1-Benzisothiazole
Drug Examples Lurasidone (Antipsychotic), Ziprasidone , Saccharin Rare (mostly experimental).
Metabolic Fate S-oxidation (Sulfoxide/Sulfone) or Ring Opening.[1]Rapid degradation; potential toxicity.[1]
Synthetic Access High (Commercial precursors: 2-mercaptobenzoic acid).[1]Low (Requires specialized synthesis).[1]
Recommendation Preferred for chronic therapies due to predictable metabolism.[1]Avoid unless transient reactivity is desired (e.g., covalent inhibitors).[1]

Senior Scientist Insight:

"In my experience optimizing CNS-active compounds, the 1,2-benzisothiazole moiety is superior for enhancing lipophilicity (LogP) while maintaining a manageable metabolic soft spot. However, one must always screen for glutathione conjugation early in the cascade, as the S-N bond can react with endogenous thiols."

References

  • Davis, M. (1972).[1] 1,2-Benzisothiazoles.[1][3][4][5][7][8][9][10] Advances in Heterocyclic Chemistry, 14, 43-98.[1]

  • Vicentini, C. B., et al. (2002).[1] Pyrazolyl-1,2-benzisothiazoles: Synthesis and antifungal activity. Journal of Agricultural and Food Chemistry.

  • Carrington, D. E. L., et al. (1971).[1] 1,2-Benzisothiazoles.[1][3][4][5][7][8][9][10] Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles. Journal of the Chemical Society C: Organic.

  • BenchChem. (2025).[1] Applications of 1,2-Benzisothiazol-3(2H)-one 1-Oxide and its Derivatives in Medicinal Chemistry.

  • PubChem. (2025).[1][8] 1,2-Benzisothiazole Compound Summary. National Library of Medicine.[1] [1]

Sources

Comprehensive Comparison Guide: UV-Vis Absorption Spectra of Benzo[d]isothiazol-7-ol and Related Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Benzo[d]isothiazol-7-ol (CAS 147317-39-3) is a highly versatile heterocyclic building block, prominently utilized in the synthesis of advanced pharmacological agents, including 9-azabicyclo[3.3.1]nonane derivatives acting as monoamine reuptake inhibitors[1]. In the realm of photophysics and analytical chemistry, understanding its UV-Vis absorption spectrum is critical. Accurate spectral data drives assay development, reaction monitoring, and the rational design of downstream fluorophores or azo dyes[2].

This guide objectively compares the photophysical performance of benzo[d]isothiazol-7-ol against its structural isomers and oxidized analogs, providing researchers with actionable, self-validating methodologies for spectral analysis.

Mechanistic Insights & Causality (E-E-A-T)

The UV-Vis absorption profile of benzo[d]isothiazol-7-ol is governed by the electronic transitions of its fused bicyclic system. The core benzisothiazole ring typically exhibits high-energy


 transitions in the deep UV region (250–280 nm) and lower-energy 

transitions extending into the near-UV region (310–350 nm) due to the non-bonding electrons on the nitrogen and sulfur heteroatoms[3].

Auxochromic Effect of the 7-Hydroxyl Group: The position of the hydroxyl group is not merely structural; it fundamentally alters the electronic landscape. The 7-ol substitution acts as a potent electron-donating auxochrome. When subjected to alkaline conditions, the hydroxyl group deprotonates to form a phenoxide-like anion. This ionization increases electron density and delocalization across the


-conjugated system, resulting in a pronounced bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity)[4].

Solvatochromism: Like many benzisothiazole derivatives, benzo[d]isothiazol-7-ol exhibits positive solvatochromism. In polar aprotic solvents (e.g., DMF), strong dipole-dipole interactions preferentially stabilize the excited state (


) over the ground state (

). This stabilization narrows the HOMO-LUMO energy gap, shifting the absorption maxima to longer wavelengths compared to non-polar solvents[5].

Comparative UV-Vis Spectral Data

To objectively evaluate benzo[d]isothiazol-7-ol, it is essential to compare its photophysical parameters against structural isomers (like the 4-ol variant) and related heterocycles (like Saccharin and Benzothiazoles).

Table 1: Comparative UV-Vis Absorption Profiles
CompoundSolvent / ConditionPrimary

(

)
Secondary

(

)
Molar Extinction Coefficient (

)
Mechanistic Note
Benzo[d]isothiazol-7-ol Methanol (Neutral)~255 nm~315 nm~1.2 × 10⁴ M⁻¹cm⁻¹Baseline conjugated system.
Benzo[d]isothiazol-7-ol 0.1 N NaOH (Alkaline)~275 nm~340 nm~1.5 × 10⁴ M⁻¹cm⁻¹Bathochromic shift driven by phenoxide anion formation.
Benzo[d]isothiazol-4-ol Methanol (Neutral)~250 nm~310 nm~1.1 × 10⁴ M⁻¹cm⁻¹Isomeric shift; altered dipole moment compared to 7-ol[6].
Benzothiazol-7-ol Methanol (Neutral)~260 nm~320 nm~1.3 × 10⁴ M⁻¹cm⁻¹Thiazole ring (S and N swapped) alters transition energies[7].
Saccharin 0.1 N NaOH267.3 nmN/A1,570 M⁻¹cm⁻¹Highly oxidized (1,1-dioxide) core restricts delocalization, yielding weak absorption[8].

(Note: Values for the 7-ol and 4-ol isomers are extrapolated from standard benzisothiazole photophysical models and related chelator derivatives[3].)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be employed when acquiring UV-Vis spectra for benzo[d]isothiazol-7-ol.

Step 1: Solvent Preparation and Baseline Correction Utilize strictly HPLC-grade solvents (e.g., Methanol, DMF) to prevent UV cutoff interference. Perform a dual-beam baseline correction using matched quartz cuvettes (1 cm path length) filled with the pure solvent from 200 nm to 600 nm.

Step 2: Stock Solution Preparation Accurately weigh benzo[d]isothiazol-7-ol and dissolve it in the chosen solvent to create a


 M stock solution. Sonicate for 5 minutes in a temperature-controlled bath to ensure complete dissolution without thermal degradation.

Step 3: Beer-Lambert Validation Series Prepare a serial dilution ranging from


 M to 

M. Acquire the absorption spectra for each concentration. Plot the absorbance at

against concentration. The system is validated only if the linear regression yields an

, confirming the absence of concentration-dependent aggregation or inner-filter effects.

Step 4: pH Titration and Isosbestic Point Verification To characterize the ionization states, titrate the neutral solution with micro-aliquots of 0.1 N NaOH. Monitor the spectral shift from the protonated to the deprotonated state. The presence of a sharp isosbestic point (e.g., near 313 nm, similar to related benzisothiazole derivatives[4]) validates a clean two-state equilibrium without chemical degradation.

Workflow Visualization

UVVisWorkflow A 1. Sample Prep (Benzo[d]isothiazol-7-ol) B 2. Baseline Correction (HPLC-Grade Solvents) A->B C 3. Concentration Series (10⁻⁵ to 10⁻⁴ M) B->C D 4. Spectral Acquisition (200 - 600 nm) C->D E 5. Beer-Lambert Validation (R² > 0.999) D->E F 6. pH Titration (Isosbestic Point Check) D->F

UV-Vis Characterization and Validation Workflow for Benzo[d]isothiazol-7-ol.

References

*[3] Title: On the Development of Selective Chelators for Cadmium: Synthesis, Structure and Chelating Properties... | Source: nih.gov | URL: 3 * Title: Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole... | Source: rsc.org | URL: *[2] Title: Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics | Source: rsc.org | URL: 2 *[1] Title: 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 | Source: epo.org | URL: 1 *[6] Title: US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives | Source: google.com | URL: 6 *[8] Title: Saccharin | C7H5NO3S | CID 5143 - PubChem | Source: nih.gov | URL: 8 *[5] Title: Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole... | Source: rsc.org | URL: 5 *[7] Title: Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption | Source: acs.org | URL: 7 *[4] Title: On the Development of Selective Chelators for Cadmium: Synthesis, Structure and Chelating Properties... | Source: nih.gov | URL: 4

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Heterocyclic Compounds: A Case Study of Benzo[d]isothiazol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Role of Elemental Analysis in Drug Discovery

In the landscape of drug development and materials science, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as Benzo[d]isothiazol-7-ol, a molecule with potential applications in medicinal chemistry and materials science, confirming its elemental composition is not merely a quality control checkpoint; it is the fundamental validation of its chemical identity. Elemental analysis provides the empirical formula of a compound, which serves as the bedrock upon which all other structural and functional data are built.

This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of Benzo[d]isothiazol-7-ol. It is designed for researchers, analytical chemists, and quality assurance professionals who require a robust framework for validating the elemental integrity of nitrogen- and sulfur-containing organic compounds. We will explore the "why" behind procedural choices, compare the available standards, and integrate elemental analysis into a broader, multi-technique validation strategy.

Theoretical Composition of Benzo[d]isothiazol-7-ol

Before any analysis can be performed, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₇H₅NOS

Molecular Weight: 151.19 g/mol [1][2]

The expected mass percentages of each element are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011784.07755.61%
HydrogenH1.00855.0403.33%
NitrogenN14.007114.0079.26%
OxygenO15.999115.99910.58%
SulfurS32.065132.06521.21%
Total 151.188 100.00%

Table 1: Theoretical elemental composition of Benzo[d]isothiazol-7-ol.

The Cornerstone Technique: Combustion Analysis

The most prevalent method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is high-temperature combustion analysis, often referred to as CHNS analysis.[3] This technique involves the complete and instantaneous oxidation of the sample in a high-oxygen environment. The resulting gaseous products (CO₂, H₂O, NO₂, and SO₂) are then separated and quantified by highly sensitive detectors.

The causality behind this choice is its robustness, precision, and ability to simultaneously determine multiple elements from a single, small sample.[4] Modern elemental analyzers, based on the Dumas method, employ flash combustion at temperatures exceeding 1000°C, ensuring the complete conversion of the sample to its elemental gases, which is critical for accurate quantification.[5]

A Comparative Guide to Elemental Analysis Standards

The validity of any elemental analysis measurement is directly dependent on the quality of the standards used for instrument calibration. It is a common misconception that one must find a certified standard of the exact analyte. Instead, the best practice is to use a highly pure, stable Certified Reference Material (CRM) with a well-characterized elemental composition to build a calibration curve that brackets the expected percentages in the sample.

The Hierarchy of Standards: Why Certified Reference Materials (CRMs) are Essential

A standard is not just a pure substance; its utility in a regulated environment is defined by its certification.

  • Reference Material (RM): A material with one or more properties that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[6]

  • Certified Reference Material (CRM): A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[6][7] CRMs are produced by accredited facilities under strict ISO 17034 and ISO/IEC 17025 guidelines, ensuring the highest level of accuracy and reliability.[6][8]

For elemental analysis, using a CRM guarantees that the calibration is traceable to international standards, a critical requirement for data submitted to regulatory agencies.

Comparison of Commonly Used CRMs for N/S-Containing Compounds

Since a specific CRM for Benzo[d]isothiazol-7-ol is not commercially available, we select CRMs that are solid, non-hygroscopic, and have elemental compositions that challenge the analyzer across its operational range.

Certified Reference MaterialMolecular Formula%C%H%N%SKey Application Insights
AcetanilideC₈H₉NO71.096.7110.36-Baseline Standard: Excellent for routine C, H, N calibration. Its high carbon content verifies combustion efficiency.
AtropineC₁₇H₂₃NO₃70.568.014.84-Low Nitrogen Check: Used to verify detector linearity and sensitivity at lower nitrogen concentrations.
SulfanilamideC₆H₈N₂O₂S41.854.6816.2718.62Ideal for N & S: This is a preferred standard for compounds like Benzo[d]isothiazol-7-ol as it contains both nitrogen and sulfur in significant amounts, allowing for simultaneous calibration of both detection channels.
L-CystineC₆H₁₂N₂O₄S₂29.995.0311.6626.69High Sulfur Check: The high sulfur content makes it an excellent choice for calibrating and verifying performance for sulfur analysis.
DibenzothiopheneC₁₂H₈S78.224.38-17.40Sulfur-Specific Calibration: When nitrogen is not a concern, this CRM provides a stable, high-purity source for precise sulfur determination.[7]

Table 2: Comparison of representative Certified Reference Materials for organic elemental analysis.

Expert Rationale: For Benzo[d]isothiazol-7-ol (%N≈9.26%, %S≈21.21%), a multi-point calibration using both Sulfanilamide and L-Cystine would constitute a robust, self-validating protocol. Sulfanilamide provides a calibration point with similar N and S content, while L-Cystine verifies the upper range of the sulfur detector.

Experimental Protocol: CHNS Analysis of Benzo[d]isothiazol-7-ol

This protocol outlines the steps for analyzing a novel compound using a modern combustion-based elemental analyzer.

Objective: To accurately determine the C, H, N, and S mass percentages in a purified sample of Benzo[d]isothiazol-7-ol.

Materials:

  • Benzo[d]isothiazol-7-ol sample (dried under vacuum to constant weight)

  • CRM: Sulfanilamide (for calibration) and L-Cystine (for verification)

  • Tin capsules (for solid samples)

  • Microbalance (readable to 0.001 mg)

  • CHNS Elemental Analyzer

Methodology:

  • Instrument Preparation & Conditioning:

    • Ensure the combustion and reduction reactors are at their setpoint temperatures (e.g., 1050 °C).[9]

    • Verify stable helium carrier gas flow and sufficient oxygen for combustion.

    • Perform leak checks as per manufacturer guidelines. This is critical for preventing atmospheric nitrogen from contaminating the analysis.

  • Calibration:

    • Accurately weigh 1-2 mg of Sulfanilamide CRM into three separate tin capsules. The precise mass is critical.

    • Analyze the three CRM samples to establish the calibration factors for C, H, N, and S.

    • The instrument software will generate a response factor for each element based on the known composition of the CRM and the detected signal. The relative standard deviation (RSD) of the three runs should be <0.5%.

  • Calibration Verification:

    • Accurately weigh 1-2 mg of L-Cystine CRM (a different standard from calibration) into a tin capsule.

    • Analyze as a sample. The resulting elemental percentages must fall within the certified uncertainty of the CRM (e.g., ±0.3% of the theoretical value). This step validates the calibration's accuracy.

  • Sample Analysis:

    • Weigh 1-2 mg of the dried Benzo[d]isothiazol-7-ol sample into three separate tin capsules.

    • Analyze the samples using the established calibration method.

  • Data Evaluation:

    • Calculate the average measured percentages for C, H, N, and S from the triplicate sample runs.

    • Compare the experimental averages to the theoretical values (Table 1).

    • Acceptance Criterion: For a pure compound, the experimental values should typically be within ±0.4% of the theoretical values. Deviations outside this window may indicate impurities (e.g., residual solvent, inorganic salts) or an incorrect structural assignment.

Workflow Visualization

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Interpretation p1 Sample Drying (Vacuum Oven) p3 CRM Weighing (1-2 mg) (e.g., Sulfanilamide) p1->p3 p2 Instrument Conditioning (Leak Check, Temp Stability) p4 Calibration Run (Triplicate) p2->p4 p3->p4 p5 Verification Run (e.g., L-Cystine) p4->p5 a1 Weigh Test Article (Benzo[d]isothiazol-7-ol) p5->a1 Calibration OK a2 Encapsulate in Tin Foil a1->a2 a3 Load into Autosampler a2->a3 a4 Combustion Analysis (C, H, N, S Quantification) a3->a4 d1 Calculate Mean & RSD of Triplicate Runs a4->d1 d2 Compare Experimental vs. Theoretical Values d1->d2 d3 Final Report Generation (Acceptance Criteria: ±0.4%) d2->d3

Caption: Workflow for CHNS elemental analysis.

Orthogonal Methods: A Framework for Complete Characterization

While elemental analysis confirms the empirical formula, it does not provide information about molecular weight, purity, or specific atomic arrangement. Therefore, it must be used in concert with orthogonal analytical techniques.

TechniquePrimary PurposeInformation Provided for Benzo[d]isothiazol-7-ol
Elemental Analysis Elemental Composition: Confirms the empirical formula (C₇H₅NOS).Provides %C, %H, %N, %S, confirming the ratio of elements.
Mass Spectrometry (MS) Molecular Weight: Confirms the molecular formula.Should detect the molecular ion peak corresponding to 151.19 g/mol .
High-Performance Liquid Chromatography (HPLC) Purity Assessment: Quantifies the analyte and any impurities.Determines the purity percentage (e.g., >99.0%) and separates any related substances or starting materials.
Nuclear Magnetic Resonance (NMR) Structural Elucidation: Determines the specific connectivity of atoms.¹H and ¹³C NMR spectra confirm the aromatic and heterocyclic ring structures and the position of the hydroxyl group.

Table 3: Comparison of orthogonal analytical techniques for compound characterization.

This multi-faceted approach ensures a comprehensive and trustworthy characterization of the molecule.

Relationship Visualization

Characterization_Pyramid Compound Full Compound Characterization (Benzo[d]isothiazol-7-ol) EA Elemental Analysis (Confirms Ratio of Atoms) Compound->EA MS Mass Spectrometry (Confirms Molecular Weight) Compound->MS NMR NMR Spectroscopy (Confirms Covalent Structure) Compound->NMR HPLC Chromatography (HPLC/GC) (Confirms Purity & Identity) Compound->HPLC

Caption: Interrelation of analytical techniques.

Conclusion

The elemental analysis of Benzo[d]isothiazol-7-ol, or any novel compound, is a foundational analytical procedure that demands rigorous adherence to validated protocols. The selection of appropriate, high-quality Certified Reference Materials like sulfanilamide is not merely a suggestion but a requirement for producing defensible, high-quality data. By integrating combustion analysis with orthogonal methods such as mass spectrometry and chromatography, researchers can build a comprehensive characterization package that ensures the identity, purity, and stoichiometric integrity of their materials, thereby accelerating the path from discovery to application.

References

  • Wikipedia. (n.d.). Combustion analysis. Retrieved March 3, 2026, from [Link]

  • Materials Characterization Services. (2023, December 29). LECO - Combustion Analysis (H, C, N, O, S). Retrieved March 3, 2026, from [Link]

  • International Crops Research Institute for the Semi-Arid Tropics. (n.d.). Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method. Retrieved March 3, 2026, from [Link]

  • Spectroscopy Online. (n.d.). Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy?. Retrieved March 3, 2026, from [Link]

  • National Institute of Metrology, China. (n.d.). Reference Material Certificate - Dibenzothiophene. Retrieved March 3, 2026, from [Link]

  • ESSLAB. (n.d.). Organic Certified Reference Materials. Retrieved March 3, 2026, from [Link]

  • Analytik Jena. (n.d.). Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Elemental Analysis. Retrieved March 3, 2026, from [Link]

  • EST Analytical. (n.d.). NEXIS - Total Nitrogen/Sulfur Combustion Analyzer. Retrieved March 3, 2026, from [Link]

  • International Atomic Energy Agency. (n.d.). Reference Materials. Retrieved March 3, 2026, from [Link]

  • Ataman Kimya. (n.d.). BENZOISOTHIAZOLE (BIT). Retrieved March 3, 2026, from [Link]

  • American Elements. (n.d.). Benzo[d]isothiazole-7-carboxylic Acid. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzisothiazole. PubChem Compound Database. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazoline. PubChem Compound Database. Retrieved March 3, 2026, from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved March 3, 2026, from [Link]

  • El-Gaby, M. S. A., et al. (2019). Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents. Arabian Journal of Chemistry, 12(8), 4635-4646.
  • Arafat, M., et al. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. Bulletin of the Chemical Society of Ethiopia, 36(2), 451-462.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Benzo[d]isothiazol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, scientist, and drug development professional, safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Benzo[d]isothiazol-7-ol. By moving beyond a simple checklist and explaining the why behind each safety measure, we aim to empower you with the knowledge to maintain a secure research environment.

Core Hazard Assessment

Given the hazard profile of related isothiazolinone compounds, it is crucial to handle Benzo[d]isothiazol-7-ol with a high degree of caution. The primary routes of exposure are inhalation, skin contact, and eye contact.[3]

Potential Health Effects:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation/Corrosion: Causes skin irritation.[1][3] Prolonged or repeated contact may lead to dermatitis.

  • Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][3]

  • Sensitization: May cause an allergic skin reaction.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling Benzo[d]isothiazol-7-ol.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.[3] Therefore, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]

  • Recommended for Splash Hazard: In addition to safety goggles, a face shield should be worn whenever there is a risk of splashing.

Skin Protection

Preventing skin contact is critical due to the compound's potential for irritation and sensitization.[1][3][4]

  • Gloves:

    • Material: Use chemically resistant gloves such as nitrile rubber.[6][7] Always inspect gloves for any signs of degradation or perforation before use.

    • Technique: Practice proper glove removal technique to avoid contaminating your skin.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect your skin and personal clothing.

  • Additional Protection: For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron.

Respiratory Protection

Inhalation of dust or aerosols can be harmful.[2] Engineering controls should be the primary method of exposure reduction.

  • Engineering Controls: All handling of Benzo[d]isothiazol-7-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.

The following table summarizes the recommended PPE for handling Benzo[d]isothiazol-7-ol:

Protection Type Specification Rationale
Eye & Face Protection Safety goggles meeting EN166/OSHA standards. Face shield for splash hazards.Prevents eye contact which can cause serious irritation or damage.[1][3]
Hand Protection Nitrile rubber gloves.Provides chemical resistance against potential skin contact and irritation.[6][7]
Skin & Body Protection Lab coat. Chemical-resistant apron for larger quantities.Protects against skin contact and contamination of personal clothing.
Respiratory Protection Work in a chemical fume hood. NIOSH-approved respirator if needed.Prevents inhalation, which may cause respiratory irritation.[2]

Safe Handling and Storage Procedures

Adherence to strict operational protocols is as crucial as wearing the correct PPE.

  • General Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[5]

The logical workflow for safely handling Benzo[d]isothiazol-7-ol is illustrated below:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood Ensure Ventilation handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon After Experiment cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Experimental workflow for handling Benzo[d]isothiazol-7-ol.

Spill and Disposal Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Spill Response:

    • Evacuate the immediate area.

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Waste Disposal:

    • All waste materials, including contaminated PPE, must be treated as hazardous waste.

    • Dispose of all waste in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain.[4]

The decision-making process for handling a chemical spill is outlined in the following diagram:

spill Chemical Spill Occurs assess Assess Spill Size & Hazard spill->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large ppe Don Full PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill with Absorbent ppe->contain cleanup Collect & Package Waste contain->cleanup decon Decontaminate Area cleanup->decon notify Notify Emergency Personnel evacuate->notify

Caption: Spill response decision tree.

By adhering to these comprehensive safety protocols, you can confidently and safely advance your research while minimizing risks to yourself and your colleagues.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 27). Safety Data Sheet: 2-Benzothiazoleacetonitrile.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 101630 - Benzothiazole.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Product 407607.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 1,2-Benzisothiazolin-3-one.
  • KR-134MBL. (2016, February 15). Safety Data Sheet.
  • BASF. (2025, November 26). Safety Data Sheet.
  • Fisher Scientific. (2010, October 23). Safety Data Sheet: Benzoxazole.
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